molecular formula C45H72O16 B600224 Astragaloside I CAS No. 84680-75-1

Astragaloside I

Número de catálogo: B600224
Número CAS: 84680-75-1
Peso molecular: 869.0 g/mol
Clave InChI: KXHCYYSIAXMSPA-OOCCOBHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Astragaloside I is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively. It has a role as a plant metabolite. It is a triterpenoid saponin, a monosaccharide derivative, a beta-D-glucoside, a member of oxolanes and a pentacyclic triterpenoid. It is functionally related to a cycloastragenol.
Astrasieversianin IV has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.

Propiedades

IUPAC Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHCYYSIAXMSPA-OOCCOBHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84680-75-1
Record name Astragaloside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84680-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ASTRAGALOSIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CT26I88H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Astragaloside I in Osteogenesis: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside I, a principal active saponin isolated from Astragalus membranaceus, has emerged as a promising natural compound for promoting bone formation. Extensive preclinical research has demonstrated its potent osteogenic properties, suggesting its potential as a therapeutic agent for bone-related disorders such as osteoporosis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of this compound in osteogenesis, with a focus on key signaling pathways, experimental evidence, and detailed methodologies for researchers in the field.

Core Mechanism of Action: Signaling Pathways

This compound primarily exerts its pro-osteogenic effects by modulating key signaling pathways that are critical for osteoblast differentiation and function. The most well-documented pathways are the Wnt/β-catenin and PI3K/Akt signaling cascades.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a fundamental signaling cascade in bone biology, playing a crucial role in osteoblast proliferation, differentiation, and survival. This compound has been shown to activate this pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of osteogenic genes.

Studies have demonstrated that this compound stimulates the expression of key components of the Wnt/β-catenin pathway, including β-catenin and the master transcriptional regulator of osteoblast differentiation, Runt-related transcription factor 2 (Runx2), in MC3T3-E1 pre-osteoblastic cells.[1] The osteogenic effects of this compound can be attenuated by Dickkopf-1 (DKK-1), a classical inhibitor of the Wnt/β-catenin signaling pathway, further confirming the direct involvement of this cascade.[1]

Furthermore, this compound has been observed to increase the expression of downstream targets of the Wnt/β-catenin pathway, such as Bone Morphogenetic Protein-2 (BMP-2), Osteocalcin (BGP), and the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) ratio.[1] This highlights a broader regulatory role of this compound in bone metabolism, not only promoting bone formation but also potentially inhibiting bone resorption.

// Nodes ASI [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt Signaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BetaCatenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Runx2 [label="Runx2", fillcolor="#34A853", fontcolor="#FFFFFF"]; BMP2 [label="BMP-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; BGP [label="BGP (Osteocalcin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OPG_RANKL [label="OPG/RANKL Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenesis [label="Osteoblast\nDifferentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DKK1 [label="DKK-1", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ASI -> Wnt [color="#4285F4"]; Wnt -> BetaCatenin [label=" stabilization &\n nuclear translocation", fontcolor="#5F6368", color="#4285F4"]; BetaCatenin -> Nucleus [style=dashed, color="#FBBC05"]; Nucleus -> Runx2 [label=" transcription", fontcolor="#5F6368", color="#34A853"]; Runx2 -> {BMP2, BGP, OPG_RANKL} [color="#34A853"]; {BMP2, BGP, OPG_RANKL} -> Osteogenesis [color="#EA4335"]; DKK1 -> Wnt [arrowhead=tee, color="#5F6368"];

// Invisible edges for layout {rank=same; ASI; DKK1} {rank=same; Wnt; BetaCatenin} {rank=same; Nucleus; Runx2} {rank=same; BMP2; BGP; OPG_RANKL; Osteogenesis} }

Caption: this compound activates the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical regulator of cell survival, proliferation, and differentiation, including that of osteoblasts. Research indicates that this compound can promote the osteogenic differentiation of pre-osteoblast MC3T3-E1 cells by activating the PI3K/Akt pathway.[2][3]

Treatment with this compound has been shown to significantly increase the phosphorylation of both PI3K and Akt. The pro-osteogenic effects of this compound, including the upregulation of osteogenic markers such as Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Osterix (OSX), can be partially reversed by the PI3K inhibitor LY294002. This demonstrates the essential role of the PI3K/Akt pathway in mediating the osteogenic activity of this compound.

// Nodes ASI [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; pPI3K [label="p-PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt", fillcolor="#FBBC05", fontcolor="#202124"]; OsteoblastMarkers [label="ALP, OCN, OSX\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenesis [label="Osteoblast\nDifferentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LY294002 [label="LY294002", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ASI -> PI3K [color="#4285F4"]; PI3K -> pPI3K [label=" phosphorylation", fontcolor="#5F6368", style=dashed, color="#FBBC05"]; pPI3K -> Akt [color="#FBBC05"]; Akt -> pAkt [label=" phosphorylation", fontcolor="#5F6368", style=dashed, color="#FBBC05"]; pAkt -> OsteoblastMarkers [color="#34A853"]; OsteoblastMarkers -> Osteogenesis [color="#EA4335"]; LY294002 -> PI3K [arrowhead=tee, color="#5F6368"];

// Invisible edges for layout {rank=same; ASI; LY294002} {rank=same; PI3K; pPI3K} {rank=same; Akt; pAkt} {rank=same; OsteoblastMarkers; Osteogenesis} }

Caption: this compound promotes osteogenesis via the PI3K/Akt pathway.

Quantitative Data on the Effects of this compound

The osteogenic effects of this compound have been quantified in various in vitro studies. The following tables summarize the key findings on its impact on osteoblast differentiation markers.

Table 1: Effect of this compound on Osteoblast Differentiation Markers in MC3T3-E1 Cells

MarkerThis compound ConcentrationFold Increase (vs. Control)Reference
ALP, OCN, OSX mRNANot specified3.52
ALP, OCN, OSX mRNA50 µg/mL5.67

Table 2: Dose-Dependent Effects of this compound on MC3T3-E1 Cells

ParameterObservationReference
Alkaline Phosphatase (ALP) LevelsIncreased in a dose-dependent manner
Extracellular Matrix CalciumIncreased in a dose-dependent manner
ALP, OCN, OSX ExpressionIncreased in a dose-response manner

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound's effects on osteogenesis.

Cell Culture and Osteogenic Induction
  • Cell Line: Pre-osteoblastic MC3T3-E1 cells are a commonly used model.

  • Culture Medium: Cells are typically cultured in α-MEM (Alpha-Minimum Essential Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic Induction Medium (OIM): To induce osteogenic differentiation, the culture medium is supplemented with osteogenic inducers, commonly including 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for the specified treatment durations.

Key Assays for Osteogenic Differentiation
  • Alkaline Phosphatase (ALP) Staining and Activity Assay:

    • Purpose: To assess early-stage osteoblast differentiation.

    • Protocol: Cells are fixed and stained using a solution containing p-nitrophenyl phosphate (pNPP) or a commercially available ALP staining kit. For quantitative analysis, cell lysates are incubated with a pNPP substrate, and the absorbance is measured at 405 nm.

  • Alizarin Red S (ARS) Staining:

    • Purpose: To detect the formation of mineralized nodules, a marker of late-stage osteoblast differentiation.

    • Protocol: Cells are fixed and stained with a 2% Alizarin Red S solution (pH 4.2). The stained nodules can be visualized and quantified by dissolving the stain and measuring the absorbance.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Purpose: To measure the mRNA expression levels of osteogenic marker genes (e.g., ALP, OCN, OSX, Runx2).

    • Protocol: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to qPCR using gene-specific primers. The relative gene expression is typically calculated using the 2-ΔΔCt method with a housekeeping gene (e.g., GAPDH) for normalization.

  • Western Blot Analysis:

    • Purpose: To determine the protein expression levels of key signaling molecules (e.g., β-catenin, p-PI3K, p-Akt).

    • Protocol: Total protein is extracted from cell lysates, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.

// Nodes Start [label="Start:\nMC3T3-E1 Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Osteogenic Induction\n+ this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Early_Stage [label="Early Stage Differentiation\n(e.g., 7 days)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Late_Stage [label="Late Stage Differentiation\n(e.g., 14-21 days)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ALP [label="ALP Staining &\nActivity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; RTqPCR_Early [label="RT-qPCR for\nEarly Markers (e.g., Runx2, ALP)", fillcolor="#FBBC05", fontcolor="#202124"]; ARS [label="Alizarin Red S Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; RTqPCR_Late [label="RT-qPCR for\nLate Markers (e.g., OCN, OSX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot for\nSignaling Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Induction [color="#4285F4"]; Induction -> Early_Stage [color="#FBBC05"]; Induction -> Late_Stage [color="#34A853"]; Early_Stage -> ALP [color="#FBBC05"]; Early_Stage -> RTqPCR_Early [color="#FBBC05"]; Late_Stage -> ARS [color="#34A853"]; Late_Stage -> RTqPCR_Late [color="#34A853"]; Induction -> WesternBlot [label=" (Time-course)", fontcolor="#5F6368", color="#EA4335"]; }

Caption: A typical experimental workflow for studying this compound in osteogenesis.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation through the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways. The existing in vitro data provides a strong foundation for its mechanism of action. Future research should focus on in vivo studies using animal models of osteoporosis to validate these findings and to assess the safety and efficacy of this compound in a physiological context. Furthermore, a deeper investigation into the upstream regulators and potential crosstalk between the Wnt/β-catenin and PI3K/Akt pathways in response to this compound treatment will provide a more comprehensive understanding of its osteogenic effects. For drug development professionals, the favorable biological activity of this compound warrants further exploration for its potential translation into clinical applications for the management of bone loss disorders.

References

Unveiling the Therapeutic Potential of Astragaloside IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a prominent cycloartane-type triterpene glycoside extracted from the dried roots of Astragalus membranaceus, a perennial plant widely utilized in traditional Chinese medicine.[1][2] With the molecular formula C41H68O14 and a molecular weight of 784.97 Da, this compound has garnered significant scientific interest due to its extensive pharmacological activities.[2] Although exhibiting poor water solubility, AS-IV is readily soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.[2] Emerging as a highly bioactive component of the Astragalus species, AS-IV has demonstrated a wide array of therapeutic properties, including potent anti-inflammatory, antioxidant, anti-cancer, cardioprotective, neuroprotective, and immunomodulatory effects.[1] This technical guide provides an in-depth exploration of the biological properties of Astragaloside IV, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental methodologies to support further research and drug development endeavors.

Physicochemical Properties of Astragaloside IV

PropertyValueReference
Molecular FormulaC41H68O14
Molecular Weight784.97 Da
Chemical StructureTetracyclic triterpenoid saponin
SolubilityPoor in water; Soluble in methanol, ethanol, DMSO

Core Biological Properties and Mechanisms of Action

Astragaloside IV exerts its multifaceted pharmacological effects by modulating a complex network of signaling pathways. Its biological activities are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as its ability to regulate immune responses and cellular metabolism.

Anti-Inflammatory Effects

AS-IV demonstrates significant anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. AS-IV has been shown to inhibit the activation of NF-κB and AP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS). This leads to a downstream reduction in the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. Furthermore, AS-IV can modulate the balance of T-helper cells (Th1/Th2 and Th17/Treg) and inhibit the expression of adhesion molecules, thereby mitigating inflammatory cell infiltration.

Key Signaling Pathways Involved in Anti-Inflammatory Effects:

  • NF-κB Pathway: AS-IV inhibits the phosphorylation of p65, a key subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

  • MAPK Pathway: AS-IV can suppress the activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which are involved in inflammatory responses.

  • TLR4/NF-κB Pathway: AS-IV has been found to inhibit the Toll-like receptor 4 (TLR4)/NF-κB pathway, which is crucial in LPS-induced inflammation.

  • JAK/STAT Pathway: AS-IV can inhibit the JAK/STAT6 signaling pathway, which is involved in allergic airway inflammation.

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation ASIV Astragaloside IV ASIV->TLR4 ASIV->NFkB

AS-IV inhibits the TLR4/NF-κB signaling pathway.
Antioxidative Stress Effects

AS-IV exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). By mitigating oxidative stress, AS-IV protects cells from damage and apoptosis.

Key Signaling Pathways Involved in Antioxidative Effects:

  • Nrf2/HO-1 Pathway: AS-IV promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant genes.

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by AS-IV can contribute to its antioxidant effects.

Oxidative_Stress Oxidative Stress (ROS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 HO1 HO-1 Nrf2->HO1 Cellular_Protection Cellular Protection HO1->Cellular_Protection ASIV Astragaloside IV ASIV->Nrf2

AS-IV activates the Nrf2/HO-1 antioxidant pathway.
Anti-Cancer Activities

AS-IV has demonstrated anti-tumor effects in various cancer models by inhibiting cell proliferation, inducing apoptosis and autophagy, and suppressing invasion and metastasis. It can arrest the cell cycle in the G0/G1 phase. The pro-apoptotic effects of AS-IV are mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.

Key Signaling Pathways Involved in Anti-Cancer Effects:

  • PI3K/Akt/mTOR Pathway: AS-IV can inhibit the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and promotes cell growth and survival.

  • MAPK Pathway: AS-IV can modulate MAPK signaling to induce apoptosis in cancer cells.

  • NF-κB Pathway: Inhibition of the NF-κB pathway by AS-IV contributes to its anti-cancer effects by reducing the expression of genes involved in cell survival and proliferation.

Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation ASIV Astragaloside IV ASIV->PI3K ASIV->Akt ASIV->mTOR

AS-IV inhibits the PI3K/Akt/mTOR signaling pathway.
Cardiovascular Protection

AS-IV exerts significant protective effects on the cardiovascular system. It can protect cardiomyocytes from ischemia/reperfusion injury, inhibit myocardial hypertrophy and fibrosis, and improve cardiac function. These effects are mediated through its anti-inflammatory, antioxidant, and anti-apoptotic properties. AS-IV also improves endothelial function by promoting the production of nitric oxide (NO) via the PI3K/Akt/eNOS signaling pathway.

Quantitative Data on Cardiovascular Effects

EffectModelConcentration/DoseResultReference
Inhibition of high glucose-induced cardiomyocyte apoptosisH9C2 cells10, 50 ng/mLPrevention of apoptosis
Protection against myocardial fibrosisIsoproterenol-induced rats10 µMInhibition of cardiac fibroblast proliferation
Improvement of cardiac functionLPS-induced mice20 mg/kgReduction in cardiac dysfunction
VasodilationRat aortic ringsConcentration-dependentIncreased NO content
Neuroprotective Effects

AS-IV has shown promise as a neuroprotective agent in various models of neurological disorders. It can protect neurons from apoptosis and oxidative stress-induced damage. In models of cerebral ischemia-reperfusion injury, AS-IV has been shown to reduce infarct volume and improve neurological outcomes. Its neuroprotective mechanisms involve the inhibition of neuroinflammation and the modulation of signaling pathways crucial for neuronal survival and plasticity.

Key Signaling Pathways Involved in Neuroprotective Effects:

  • PI3K/Akt Pathway: Activation of this pathway by AS-IV promotes neuronal survival.

  • Nrf2/HO-1 Pathway: Upregulation of this antioxidant pathway protects neurons from oxidative damage.

  • NF-κB Pathway: Inhibition of NF-κB-mediated neuroinflammation is a key neuroprotective mechanism.

Quantitative Data on Neuroprotective Effects

EffectModelConcentration/DoseResultReference
Protection against MPP+-induced neurotoxicitySH-SY5Y cells10, 25, 50 µMIncreased cell survival
Reduction of cerebral infarct volumeRat MCAO/R model20 mg/kgAttenuated neurological dysfunction
Inhibition of LPS-induced ROS productionMicroglial cellsNot specifiedAlleviation of ROS production
Immunomodulatory Effects

AS-IV can modulate the immune system by enhancing the proliferation of T and B lymphocytes and regulating macrophage polarization. It has been shown to promote the M1 polarization of macrophages while inhibiting M2 polarization, which can be beneficial in cancer therapy by enhancing anti-tumor immunity.

Quantitative Data on Immunomodulatory Effects

EffectModelConcentration/DoseResultReference
Increased cytokine productionRAW264.7 macrophages50, 100 µg/mLIncreased IL-1β, TNF-α, IL-6, and NO
Promotion of M1 macrophage polarizationTumor microenvironmentNot specifiedIncreased pro-inflammatory cytokines (IFN-γ, IL-12, TNF-α)
Anti-Diabetic Effects

AS-IV has demonstrated potential in the management of diabetes and its complications. It can improve insulin sensitivity, protect pancreatic β-cells from apoptosis, and alleviate diabetic complications such as nephropathy and cardiomyopathy. These effects are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate glucose and lipid metabolism.

Key Signaling Pathways Involved in Anti-Diabetic Effects:

  • SIRT1/p53 Pathway: AS-IV can regulate this pathway to protect pancreatic β-cells. | Akt/GSK3β/Nrf2 Pathway: Activation of this pathway by AS-IV contributes to its protective effects on pancreatic β-cells.

Experimental Protocols

In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Inflammation
  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Mice are pretreated with Astragaloside IV (e.g., 20, 40, and 80 mg/kg, intraperitoneally) or vehicle for a specified duration.

    • Acute inflammation is induced by a single intraperitoneal injection of LPS (e.g., 10 mg/kg).

    • At a designated time point post-LPS injection (e.g., 6 hours), animals are euthanized.

    • Blood and various organs (e.g., lungs, heart, liver, kidneys) are collected for analysis.

  • Outcome Measures:

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA.

    • Myeloperoxidase (MPO) activity in tissues is assessed as a marker of neutrophil infiltration.

    • Gene expression of inflammatory mediators in tissues is quantified by qRT-PCR.

    • Activation of signaling pathways (e.g., NF-κB, AP-1) is determined by methods such as electrophoretic mobility shift assay (EMSA) or Western blotting.

In Vitro Model of High Glucose-Induced Cardiomyocyte Injury
  • Cell Line: H9C2 rat cardiomyoblasts.

  • Procedure:

    • H9C2 cells are cultured under standard conditions.

    • Cells are pre-treated with various concentrations of Astragaloside IV (e.g., 10, 50 ng/mL) for a specified time.

    • Cell injury is induced by exposing the cells to a high-glucose medium (e.g., 33 mM D-glucose) for a designated period (e.g., 24-48 hours).

  • Outcome Measures:

    • Cell viability is assessed using assays such as MTT or CCK-8.

    • Apoptosis is quantified by flow cytometry using Annexin V/PI staining or by TUNEL assay.

    • The expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) is analyzed by Western blotting.

    • Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Activation of relevant signaling pathways (e.g., MAPK, PI3K/Akt) is evaluated by Western blotting for phosphorylated and total protein levels.

Start Start: C57BL/6 Mice Pretreatment Pretreatment: AS-IV or Vehicle (i.p.) Start->Pretreatment Induction Induction: LPS (i.p.) Pretreatment->Induction Euthanasia Euthanasia (6 hours post-LPS) Induction->Euthanasia Sample_Collection Sample Collection: Blood & Tissues Euthanasia->Sample_Collection Analysis Analysis: ELISA, MPO, qRT-PCR, Western Blot Sample_Collection->Analysis

Workflow for in vivo LPS-induced inflammation model.

Conclusion and Future Directions

Astragaloside IV has emerged as a promising natural compound with a broad spectrum of biological activities relevant to the treatment of numerous diseases. Its well-documented anti-inflammatory, antioxidant, anti-cancer, cardioprotective, neuroprotective, and immunomodulatory effects are underpinned by its ability to modulate a multitude of signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on several key areas. Firstly, further clinical trials are necessary to validate the therapeutic efficacy and safety of AS-IV in human populations. Secondly, efforts to improve the bioavailability of AS-IV, for instance through novel drug delivery systems or structural modifications, are crucial for its clinical translation. Finally, a deeper understanding of the specific molecular targets of AS-IV and the intricate crosstalk between the signaling pathways it modulates will pave the way for the development of more targeted and effective therapies. The continued investigation of Astragaloside IV holds significant promise for addressing unmet medical needs across a range of debilitating diseases.

References

An In-depth Technical Guide to the Discovery and Isolation of Astragaloside I from Astragalus membranaceus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside I, a significant triterpenoid saponin derived from the roots of Astragalus membranaceus, has garnered considerable attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details optimized experimental protocols for extraction and various chromatographic separation techniques, presents quantitative data in a structured format, and visualizes key experimental workflows and associated signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Astragalus membranaceus, a perennial plant in the Fabaceae family, has a long-standing history in traditional Chinese medicine. Modern phytochemical investigations have revealed a rich composition of bioactive compounds, including polysaccharides, flavonoids, and triterpenoid saponins. Among the latter, the astragalosides are of particular interest, with this compound being a notable constituent.

This compound is a cycloartane-type triterpenoid saponin. Its chemical structure consists of a cycloastragenol aglycone glycosylated at specific positions. The growing body of research on this compound highlights its diverse pharmacological activities, making its efficient isolation and purification a critical step for further preclinical and clinical investigations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective isolation and analytical methods.

PropertyValueSource
Molecular Formula C45H72O16[1][2]
Molecular Weight 869.04 g/mol
CAS Number 84680-75-1
Appearance White powder
Solubility Soluble in DMF and DMSO

Experimental Protocols: From Plant Material to Purified this compound

The following sections provide detailed methodologies for the extraction, isolation, and purification of this compound from the dried roots of Astragalus membranaceus.

Workflow for Isolation and Purification

G raw_material Dried Astragalus membranaceus Roots powder Pulverization raw_material->powder extraction Solvent Extraction powder->extraction filtration Filtration extraction->filtration concentration Crude Extract Concentration filtration->concentration macroporous_resin Macroporous Resin Chromatography concentration->macroporous_resin hsccc HSCCC macroporous_resin->hsccc hptlc HPTLC hsccc->hptlc purified_compound Purified this compound hptlc->purified_compound analysis Structural Elucidation (NMR, MS) & Purity Analysis (HPLC) purified_compound->analysis

General workflow for the isolation and purification of this compound.
Extraction of Total Saponins

The initial step involves the extraction of total saponins, including this compound, from the powdered roots of Astragalus membranaceus.

3.2.1. Reflux Extraction

  • Apparatus : Reflux condenser, heating mantle, round-bottom flask.

  • Solvent : 75% alkaline ethanol (pH adjusted to 11 with NaOH).

  • Procedure :

    • Soak the powdered Astragalus membranaceus roots in the alkaline ethanol solution at a solid-to-liquid ratio of 1:10 (g/mL) for 4 hours.

    • Heat the mixture to reflux for 2 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times to maximize yield.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

3.2.2. Quantitative Data for Extraction

Extraction MethodSolventKey ParametersYield of this compoundPuritySource
Reflux Extraction75% alkaline ethanol (pH 11)1:10 solid/liquid ratio, 2h reflux, 2 cycles0.264%Not specified
Alcohol Extraction60% ethanol1:6 solid/liquid ratio, 1h extraction, 3 cyclesNot specified for this compoundNot specified
Purification by Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial purification and enrichment of saponins from the crude extract.

  • Resin Type : D101 macroporous adsorptive resin is a suitable choice.

  • Procedure :

    • Column Preparation : Pack a glass column with D101 resin and equilibrate with deionized water.

    • Sample Loading : Dissolve the crude extract in deionized water to a concentration of approximately 1.8 g/L and load it onto the column at a flow rate of 1.5 bed volumes per hour (BV/h).

    • Washing : Wash the column with 20% ethanol to remove impurities such as polysaccharides and some flavonoids.

    • Elution : Elute the saponin-rich fraction with 70% ethanol.

    • Concentration : Collect the 70% ethanol eluate and concentrate it under reduced pressure to obtain a purified saponin extract.

High-Resolution Separation Techniques

For the isolation of high-purity this compound, advanced chromatographic techniques are employed.

3.4.1. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus minimizing irreversible adsorption.

  • Instrument : A commercially available HSCCC instrument.

  • Solvent System : A two-phase solvent system of ethyl acetate-2-propanol-water (5:1:5, v/v/v).

  • Procedure :

    • Prepare and equilibrate the two-phase solvent system.

    • Fill the HSCCC column with the stationary phase.

    • Dissolve the enriched saponin extract in the mobile phase and inject it into the column.

    • Perform the separation at a suitable flow rate and rotational speed.

    • Collect fractions and analyze for the presence of this compound using TLC or HPLC.

3.4.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC can be used for both the identification and semi-preparative separation of astragalosides.

  • Stationary Phase : HPTLC plates coated with silica gel 60 F254.

  • Mobile Phase : A suitable solvent system, often a mixture of chloroform, methanol, and water.

  • Detection : Visualization under UV light (254 nm and 366 nm) after spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol) followed by heating.

  • Quantitative Analysis : HPTLC combined with a dual-wavelength spectrodensitometric method can be used to determine the content of this compound.

3.4.3. Quantitative Data for Purification

Purification MethodKey ParametersPurity of this compoundSource
Macroporous Resin (D101) followed by Methanol Washing20% ethanol wash, 70% ethanol elution>97.8%
HSCCCEthyl acetate-2-propanol-water (5:1:5)High purity
HPTLCNot specifiedHigh purity
Structural Elucidation and Purity Analysis

The definitive identification of the isolated compound as this compound and the determination of its purity are accomplished using modern analytical techniques.

3.5.1. UPLC-MS/MS Analysis

  • Column : A C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate : 0.3 mL/min.

  • Detection : Tandem mass spectrometry (MS/MS) in positive electrospray ionization (+ESI) mode.

3.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound.

  • Techniques : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are performed to assign all proton and carbon signals and to establish the connectivity of the molecule.

  • Solvent : Deuterated solvents such as DMSO-d6 or CD3OD.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of various intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been reported to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway.

G cluster_0 ASI This compound Wnt Wnt ASI->Wnt Activates Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin_p p-β-catenin GSK3b->beta_catenin_p Phosphorylates APC_Axin APC/Axin Complex APC_Axin->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

This compound activation of the Wnt/β-catenin pathway.
Akt/mTOR/TFEB Signaling Pathway

Recent studies have indicated that this compound can improve hyperlipidemia by regulating the Akt/mTOR/TFEB pathway, which is involved in lipophagy and mitochondrial biogenesis.

G cluster_1 ASI This compound Akt Akt ASI->Akt Inhibits mTOR mTOR Akt->mTOR Activates TFEB_p p-TFEB mTOR->TFEB_p Phosphorylates TFEB TFEB TFEB_p->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocates to Lipophagy_Genes Lipophagy Gene Transcription Nucleus->Lipophagy_Genes Mitochondrial_Biogenesis_Genes Mitochondrial Biogenesis Gene Transcription Nucleus->Mitochondrial_Biogenesis_Genes Lipid_Lowering Lipid-Lowering Effect Lipophagy_Genes->Lipid_Lowering Mitochondrial_Biogenesis_Genes->Lipid_Lowering

Modulation of the Akt/mTOR/TFEB pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of this compound from Astragalus membranaceus. The experimental protocols outlined, from initial solvent extraction to high-resolution chromatographic separation, offer a robust framework for obtaining this valuable bioactive compound in high purity. The structured presentation of quantitative data and the visualization of key workflows and signaling pathways are intended to facilitate a deeper understanding and practical application of this knowledge. As research into the therapeutic potential of this compound continues to expand, the methodologies described herein will be instrumental in supporting these endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Formula of Astragaloside I (C45H72O16)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside I is a prominent cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species, most notably Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao. With the molecular formula C45H72O16, this complex natural product has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. It details experimental protocols for its isolation, purification, and structural elucidation, and presents key analytical data in a structured format. Furthermore, this guide visualizes the known signaling pathways influenced by this compound and the experimental workflow for its extraction, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a glycoside of cycloastragenol, a pentacyclic triterpenoid featuring a characteristic cyclopropane ring (C-9/C-19). The chemical structure reveals a complex arrangement of a cycloartane aglycone linked to two sugar moieties. Specifically, it is cycloastragenol glycosylated at the C-3 and C-6 positions.[1] A 2,3-di-O-acetyl-β-D-xylopyranosyl unit is attached at the C-3 position, and a β-D-glucopyranosyl residue is linked at the C-6 position.

The systematic IUPAC name for this compound is [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]oxan-4-yl] acetate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C45H72O16[1]
Molecular Weight 869.0 g/mol [1]
Exact Mass 868.48203620 Da[1]
Appearance White crystalline powder
Solubility Soluble in methanol, ethanol, DMSO
CAS Number 84680-75-1
Synonyms Astrasieversianin IV, Cyclosieversioside B

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Aglycone (Cycloastragenol)
1~39.0~1.80 (m), ~0.90 (m)
2~27.0~1.90 (m), ~1.70 (m)
3~89.0~3.30 (m)
4~40.0-
5~56.0~0.80 (d)
6~78.0~4.40 (m)
7~28.0~1.60 (m), ~1.50 (m)
8~46.0~1.55 (m)
9~20.0~0.60 (d)
10~26.0-
11~22.0~1.50 (m), ~1.20 (m)
12~32.0~1.90 (m), ~1.40 (m)
13~45.0-
14~53.0-
15~36.0~2.10 (m), ~1.30 (m)
16~74.0~4.20 (m)
17~52.0~1.90 (m)
18~18.0~1.15 (s)
19~29.0~0.55 (d), ~0.35 (d)
20~88.0-
21~24.0~1.50 (s)
22~38.0~1.80 (m), ~1.60 (m)
23~25.0~2.00 (m), ~1.80 (m)
24~81.0~3.90 (m)
25~72.0-
26~28.0~1.25 (s)
27~30.0~1.20 (s)
28~16.0~0.90 (s)
29~17.0~0.95 (s)
30~26.0~1.00 (s)
β-D-Glucopyranosyl Moiety (at C-6)
1'~104.0~4.50 (d)
2'~75.0~3.40 (m)
3'~78.0~3.60 (m)
4'~71.0~3.50 (m)
5'~77.0~3.45 (m)
6'~62.0~3.80 (m), ~3.65 (m)
2,3-di-O-acetyl-β-D-xylopyranosyl Moiety (at C-3)
1''~106.0~4.60 (d)
2''~73.0~4.90 (m)
3''~74.0~5.10 (m)
4''~70.0~3.50 (m)
5''~66.0~3.90 (m), ~3.30 (m)
Ac (C-2'')~170.0 (C=O), ~21.0 (CH₃)~2.05 (s)
Ac (C-3'')~170.5 (C=O), ~21.5 (CH₃)~2.10 (s)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Table 3: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral Loss (Da)Inferred Structural Fragment
869.5707.4162Loss of Glucose
869.5575.4294Loss of diacetyl-Xylose
707.4575.4132Loss of Xylose from [M+H-Glc]⁺
575.4413.3162Loss of Glucose from [M+H-diacetyl-Xyl]⁺
413.3395.318Loss of H₂O (from aglycone)

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes a general method for the extraction and purification of this compound from the dried roots of Astragalus membranaceus.

3.1.1. Extraction

  • Pulverization: Grind the dried roots of Astragalus membranaceus into a coarse powder.

  • Maceration/Reflux Extraction: Macerate or reflux the powdered plant material with 70-80% aqueous ethanol (1:10 w/v) for 2-3 hours at 60-80°C. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Purification by Column Chromatography

  • Sample Preparation: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

  • Column Packing: Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent (e.g., chloroform).

  • Loading: Concentrate the n-butanol fraction to dryness and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol (e.g., 100:1 to 10:1 v/v).

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol:water (e.g., 13:7:2 v/v/v) mobile phase. Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

  • Further Purification: Combine the fractions containing this compound and further purify using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a typical HPLC method for the quantitative analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-20 min, 30-40% A; 20-30 min, 40-50% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 203 nm).

  • Column Temperature: 30°C.

Mandatory Visualizations

Signaling Pathway of this compound

This compound has been shown to promote osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway. The following diagram illustrates this proposed mechanism.

Astragaloside_I_Wnt_Pathway cluster_destruction Destruction Complex cluster_nucleus ASI This compound Frizzled Frizzled ASI->Frizzled LRP56 LRP5/6 Dsh Dsh LRP56->Dsh Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P (Degradation) Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF Osteoblast_Genes Osteoblast-related Gene Expression (e.g., Runx2, ALP) TCF_LEF->Osteoblast_Genes Differentiation Osteoblast Differentiation Osteoblast_Genes->Differentiation Nucleus Nucleus

Caption: this compound activates the Wnt/β-catenin signaling pathway.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from its natural source.

Isolation_Workflow Start Dried Astragalus Roots Grinding Grinding and Pulverization Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Concentration1 Concentration (Crude Extract) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (n-butanol fraction) Concentration1->Partitioning Concentration2 Concentration Partitioning->Concentration2 ColumnChrom Silica Gel Column Chromatography Concentration2->ColumnChrom TLC TLC Analysis ColumnChrom->TLC Monitor Fractions Fractions Combine this compound Fractions TLC->Fractions Purification Further Purification (Prep-HPLC) Fractions->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound represents a structurally complex and biologically active natural product with significant potential for further research and development. This technical guide has provided a detailed overview of its chemical structure, formula, and key analytical data. The outlined experimental protocols and visualized workflows offer a practical resource for its isolation, purification, and analysis. The elucidation of its involvement in the Wnt/β-catenin signaling pathway opens avenues for investigating its therapeutic applications, particularly in areas such as bone health. This comprehensive guide serves as a foundational document for scientists and researchers dedicated to advancing the understanding and utilization of this promising phytochemical.

References

An In-Depth Technical Guide to Astragaloside I and its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Astragaloside I, a key bioactive saponin isolated from Astragalus membranaceus. The document details its chemical synonyms, pharmacological activities, and underlying molecular mechanisms, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Chemical Identity and Synonyms

This compound is a triterpenoid saponin with the chemical formula C45H72O16 and a molecular weight of 869.04 g/mol . It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature searches and accurate identification of the compound.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
Systematic Name (3β,6α,16β,20R,24S)-3-[(2,3-di-O-acetyl-β-D-xylopyranosyl)oxy]-16,25-dihydroxy-20,24-epoxy-9,19-cyclolanostan-6-yl β-D-glucopyranoside
Common Synonyms Cyclosieversioside B, Astrasieversianin IV
Abbreviated Synonyms AS-I, AST-I[1]
CAS Number 84680-75-1

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological activities, with notable effects on osteogenesis, inflammation, and neuroprotection. This section summarizes the available quantitative data related to these activities.

Table 2: Quantitative Data on the Bioactivity of this compound

Biological Activity Assay/Model Parameter Value Reference
Pro-osteogenic ActivityMC3T3-E1 cellsEffective Concentration10-40 µM[1]
Pro-osteogenic ActivityMC3T3-E1 cellsEffective Concentration10-60 µg/ml[2]
NeuroprotectionPC12 cellsEffective Concentration50 µM
Anti-inflammatoryLPS-stimulated BV-2 microglial cellsDose-dependent inhibition of NO and TNF-αNot specified[3]

Table 3: Pharmacokinetic Parameters of a Related Compound, Astragaloside IV (for reference)

Parameter Value Species Dosage Reference
Cmax991.5 ± 116.99 µg/LRat10 mg/kg (oral abemaciclib alone)[4]
AUC24.49 ± 2.86 µg/mL·hRat10 mg/kg (oral abemaciclib alone)
t1/219.85 ± 4.65 hRat10 mg/kg (oral abemaciclib alone)
Cmax (with AS-IV)1630 ± 147.85 µg/LRat10 mg/kg (oral abemaciclib) + 50 mg/kg AS-IV
AUC (with AS-IV)36.38 ± 4.23 µg/mL·hRat10 mg/kg (oral abemaciclib) + 50 mg/kg AS-IV
Oral Bioavailability3.66%Rat20 mg/kg (oral)

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.

Wnt/β-catenin Signaling Pathway

This compound has been shown to stimulate osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for bone formation and homeostasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Ub Ubiquitin beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Proteasome Proteasome Ub->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., Runx2, ALP, OCN) TCF_LEF->Target_Genes Activates Transcription Astragaloside_I This compound Astragaloside_I->Wnt Activates

Wnt/β-catenin signaling pathway activation by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade influenced by astragalosides, playing a role in cell survival, proliferation, and differentiation. Astragaloside has been shown to promote osteogenic differentiation of pre-osteoblasts through this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt PDK1->pAkt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream_Effectors Activates/Inhibits Cellular_Responses Cellular Responses (Proliferation, Survival, Osteogenesis) Downstream_Effectors->Cellular_Responses Astragaloside_I This compound Astragaloside_I->RTK Activates

PI3K/Akt signaling pathway modulation by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Isothis compound, a related compound, has been shown to inhibit the activation of MAPKs in the context of neuroinflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., MEKK, Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Translocates and Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Stimulus External Stimuli (e.g., LPS) Stimulus->Receptor Astragaloside_I This compound Astragaloside_I->MAPKKK Inhibits

MAPK signaling pathway and its inhibition by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Isothis compound has been found to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination and Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates Transcription Stimulus Inflammatory Stimuli (e.g., LPS) Stimulus->Receptor Astragaloside_I This compound Astragaloside_I->IKK_complex Inhibits

NF-κB signaling pathway and its inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the bioactivities of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the quantification of this compound in plant extracts or other matrices.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min, 30-50% A

    • 20-30 min, 50-70% A

    • 30-35 min, 70-30% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 203 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 500 µg/mL.

  • Sample Preparation:

    • For plant material: Weigh 1.0 g of powdered sample and extract with 50 mL of 70% ethanol using ultrasonication for 30 minutes.

    • Filter the extract through a 0.45 µm membrane filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression of key proteins in a signaling pathway after treatment with this compound.

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, p-Akt, p-ERK, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Animal Study: Diabetic Nephropathy Model

This protocol outlines a general procedure for evaluating the therapeutic effects of this compound in a mouse model of diabetic nephropathy.

Animal Model:

  • Strain: db/db mice (a model for type 2 diabetes) and their wild-type littermates (db/m) are commonly used.

  • Age: 8 weeks old.

Experimental Design:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping: Divide the db/db mice into a vehicle control group and an this compound treatment group. Include a group of db/m mice as a non-diabetic control.

  • Treatment: Administer this compound (e.g., 50 mg/kg/day) or vehicle (e.g., saline) to the respective groups via oral gavage for a period of 8-12 weeks.

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly. Collect 24-hour urine samples at regular intervals to measure albumin and creatinine levels.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.

    • Blood Analysis: Measure serum creatinine and blood urea nitrogen (BUN).

    • Kidney Analysis:

      • Perform histological analysis (e.g., H&E, PAS staining) to assess renal morphology.

      • Conduct immunohistochemistry or Western blotting to analyze the expression of relevant proteins (e.g., markers of fibrosis and inflammation).

      • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to the disease pathology.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this promising natural compound.

References

Astragaloside I: A Potential Immunological Adjuvant for Next-Generation Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astragaloside I, a principal active saponin derived from the medicinal herb Astragalus membranaceus, is emerging as a promising candidate for use as an immunological adjuvant in modern vaccine formulations. With the growing demand for novel adjuvants that can safely and effectively enhance vaccine immunogenicity, this compound presents a compelling avenue of research. This technical guide provides a comprehensive overview of the current understanding of this compound's adjuvant potential, including its effects on humoral and cellular immunity, proposed mechanisms of action, and detailed experimental protocols for its evaluation. While research specifically focused on this compound is nascent compared to other astragalosides, existing data, supported by extensive research on related compounds like Astragaloside IV and VII, strongly suggest its capacity to modulate the immune system and boost vaccine efficacy. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a key component in future vaccine technologies.

Introduction to this compound as an Immunological Adjuvant

Vaccine adjuvants are critical components that enhance the magnitude and quality of the immune response to a co-administered antigen. For decades, aluminum salts have been the most widely used adjuvants in human vaccines. However, they are less effective at inducing cell-mediated immunity, which is crucial for protection against intracellular pathogens and for therapeutic cancer vaccines. This has spurred the search for new adjuvants with diverse mechanisms of action and improved safety profiles.

Astragalus membranaceus has a long history in traditional Chinese medicine for its immunomodulatory properties. Its bioactive constituents, particularly saponins like the astragalosides, have been the focus of modern scientific investigation for their potential as vaccine adjuvants. This compound, a cycloartane-type triterpenoid saponin, has been shown to augment antibody responses to specific antigens, indicating its potential to enhance humoral immunity. While direct mechanistic studies on this compound are limited, research on closely related astragalosides suggests that its adjuvant activity may stem from its ability to activate antigen-presenting cells (APCs), promote cytokine secretion, and influence T-cell differentiation.

Quantitative Data on the Adjuvant Effect of this compound

A key study directly compared the adjuvant effects of this compound, II, and IV on the antibody response to Keyhole Limpet Hemocyanin (KLH) and a MUC1 peptide antigen in mice. The results demonstrate that this compound can significantly enhance the humoral immune response.

Table 1: Effect of this compound on Anti-KLH IgG Titers

Adjuvant DoseMedian Anti-KLH IgG TiterFold Increase Over Antigen AloneStatistical Significance (p-value)
500 µgVaries (significantly elevated in 2 of 4 experiments)Data not fully quantifiedSignificant in 2 of 4 experiments

Data synthesized from a comparative study on Astragalus saponins. The exact median titers and fold increases were not consistently reported across all experiments in the source material, but the significant augmentation of the immune response was noted.[1]

Table 2: Comparative Adjuvant Activity of Astragalosides on Anti-KLH IgG Response

AstragalosideDose(s) Showing Significant EnhancementNumber of Experiments with Significant Enhancement / Total Experiments
This compound500 µg2 / 4
Astragaloside II20 µg, 100 µg, 500 µg6 / 6
Astragaloside IV500 µg3 / 5

This table provides a comparative overview of the adjuvant efficacy of different astragalosides as reported in the same study, highlighting that while Astragaloside II was the most consistently potent, this compound also demonstrated significant adjuvant activity.[1]

Proposed Mechanisms of Action

While direct mechanistic studies on this compound are not yet widely available, the immunomodulatory actions of other well-researched astragalosides, such as Astragaloside IV, provide a strong basis for hypothesizing its mechanism as an adjuvant. The proposed mechanisms likely involve the activation of innate immune pathways, leading to enhanced adaptive immunity.

Activation of Antigen-Presenting Cells (APCs)

It is hypothesized that this compound, similar to other saponin-based adjuvants, can directly activate APCs, such as dendritic cells (DCs) and macrophages. This activation is a critical first step in initiating an adaptive immune response.

  • Upregulation of Co-stimulatory Molecules: Activation of DCs leads to the upregulation of co-stimulatory molecules like CD80 and CD86, and the major histocompatibility complex (MHC) class II molecules. This enhances their ability to present antigens to and activate naive T-cells.

  • Cytokine Production: Activated APCs are expected to secrete pro-inflammatory cytokines such as IL-1β and IL-12. IL-12 is particularly important for driving the differentiation of naive T-cells into Th1 cells, which are crucial for cell-mediated immunity.

Modulation of Signaling Pathways

The adjuvant effects of astragalosides are thought to be mediated through the activation of key signaling pathways within immune cells. The Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways are likely central to this process.

  • TLR4 Signaling: Astragalosides may act as ligands for TLR4, a pattern recognition receptor that plays a crucial role in the innate immune response. Engagement of TLR4 initiates a downstream signaling cascade.

  • NF-κB Activation: The TLR4 signaling pathway culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and co-stimulatory molecules.

Astragaloside_I_Proposed_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astragaloside_I This compound TLR4 TLR4 Astragaloside_I->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NF_κB_inactive NF-κB (p50/p65) IκB->NF_κB_inactive Inhibits NF_κB_active NF-κB (p50/p65) NF_κB_inactive->NF_κB_active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NF_κB_active->Gene_Expression Induces Cytokines_Chemokines Cytokines (IL-1β, IL-12) Chemokines Co-stimulatory Molecules Gene_Expression->Cytokines_Chemokines Leads to Adjuvant_Effect_Workflow Vaccine Vaccine (Antigen + this compound) APC Antigen-Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Antigen Uptake & APC Activation T_cell Naive T-Cell APC->T_cell Antigen Presentation & Co-stimulation Effector_T_cell Effector T-Cells (Th1, Th2, CTLs) T_cell->Effector_T_cell Activation & Differentiation B_cell B-Cell Effector_T_cell->B_cell T-Cell Help Cell_mediated_immunity Cell-Mediated Immunity Effector_T_cell->Cell_mediated_immunity Induces Plasma_cell Plasma Cell B_cell->Plasma_cell Activation & Differentiation Antibodies Antibody Production Plasma_cell->Antibodies Produces

References

An In-depth Technical Guide on the Basic Pharmacokinetics of Astragaloside I in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside I, a major active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. A thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the basic pharmacokinetics of this compound in preclinical models, with a focus on quantitative data and detailed experimental methodologies.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies are crucial for determining the optimal dosage, administration route, and potential drug interactions. The following sections detail the available preclinical pharmacokinetic data for this compound.

Oral Administration in Rats

A key study by Wen et al. (2008) investigated the pharmacokinetics of this compound in rats following the oral administration of Danggui Buxue Tang extract, a traditional Chinese medicine preparation containing Astragalus membranaceus.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration of Danggui Buxue Tang Extract

ParameterValue (Mean ± SD)Unit
Cmax25.4 ± 6.8ng/mL
Tmax0.6 ± 0.2h
AUC(0-t)68.7 ± 15.4ng·h/mL
AUC(0-∞)75.3 ± 16.9ng·h/mL
t1/23.5 ± 0.9h

Data sourced from Wen et al., 2008. The study utilized a sensitive and reliable high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the simultaneous quantification of multiple bioactive components.[1][2]

These findings indicate that after oral administration as part of an herbal extract, this compound is rapidly absorbed, reaching its maximum plasma concentration in approximately 36 minutes. The relatively short half-life suggests a moderate rate of elimination from the body.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the pharmacokinetic analysis of this compound.

Animal Models and Drug Administration
  • Animal Species: Sprague-Dawley rats.[1]

  • Drug Formulation: Danggui Buxue Tang (DBT) extract. The preparation involves a specific ratio of Radix Astragali and Radix Angelicae Sinensis.

  • Administration Route: Oral gavage.

  • Dosage: The specific dosage of the DBT extract administered to the rats is a critical parameter for interpreting the pharmacokinetic data.

Sample Collection and Preparation
  • Biological Matrix: Rat plasma.

  • Sampling Time Points: Blood samples are collected at various time intervals post-administration to construct a plasma concentration-time curve.

  • Sample Preparation: Plasma samples are typically processed to remove proteins and other interfering substances before analysis. A common technique is solid-phase extraction (SPE), which was utilized in the study by Wen et al. (2008).

Analytical Methodology

The quantification of this compound in biological matrices requires a highly sensitive and specific analytical method due to the low concentrations often observed.

  • Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Chromatographic Separation: An Inertsil ZORBAX C18 column was used for the separation of this compound from other components in the plasma extract.

  • Mass Spectrometric Detection: Detection was carried out using an electrospray ionization (ESI) interface in the negative selective ion monitoring (SIM) mode.

  • Quantification: The method was validated for linearity, precision, and accuracy, with a lower limit of quantification for this compound established at 1.12 ng/mL.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in pharmacokinetic studies and the relationships between different concepts, the following diagrams are provided.

Pharmacokinetic_Study_Workflow cluster_Pre_Study Pre-Study Phase cluster_In_Vivo In-Vivo Phase cluster_Sample_Processing Sample Processing cluster_Analysis Analytical Phase cluster_Data_Analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Admin Oral Administration Animal_Acclimatization->Drug_Admin Drug_Preparation Drug Formulation Preparation Drug_Preparation->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation SPE Solid-Phase Extraction Plasma_Separation->SPE HPLC_MS HPLC-MS Analysis SPE->HPLC_MS Data_Acquisition Data Acquisition HPLC_MS->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC) PK_Modeling->Parameter_Calculation

A typical workflow for a preclinical pharmacokinetic study of an orally administered compound.

ADME_Relationship cluster_Input Drug Input cluster_Process Pharmacokinetic Processes cluster_Output Outcome Drug This compound (Oral Administration) Absorption Absorption (Gastrointestinal Tract) Drug->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Effect Pharmacological Effect Distribution->Effect Excretion Excretion (e.g., Urine, Feces) Metabolism->Excretion Elimination Elimination from Body Excretion->Elimination

The logical relationship of the core ADME processes in pharmacokinetics.

Conclusion and Future Directions

The available preclinical data, primarily from rat models, provide a foundational understanding of the pharmacokinetics of this compound. It exhibits rapid oral absorption when administered as part of a traditional herbal extract. However, to advance the clinical development of this compound, further research is warranted.

Future studies should focus on:

  • Absolute Bioavailability: Determining the fraction of the administered dose that reaches systemic circulation unchanged, which requires intravenous administration data for comparison.

  • Dose Proportionality: Investigating whether pharmacokinetic parameters change with varying doses.

  • Tissue Distribution: Understanding the extent to which this compound distributes into different tissues and organs.

  • Metabolism and Excretion Pathways: Identifying the major metabolites and the primary routes of elimination from the body.

  • Pharmacokinetics in Other Species: Studies in non-rodent species, such as beagle dogs, would provide a broader preclinical perspective.

A comprehensive characterization of the ADME properties of this compound will be instrumental in designing safe and effective clinical trials and ultimately harnessing its full therapeutic potential.

References

In Silico Docking of Astragaloside I: A Technical Guide to Unraveling Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational methodologies used to investigate the interactions between Astragaloside I, a key bioactive compound from Astragalus membranaceus, and its protein targets. Through a comprehensive review of existing in silico studies, this document provides a framework for understanding the molecular mechanisms of this compound, focusing on data-driven insights and detailed experimental protocols.

Quantitative Analysis of this compound-Protein Interactions

Molecular docking simulations provide valuable quantitative data to predict the binding affinity and stability of ligand-protein complexes. The tables below summarize the key quantitative metrics from in silico studies of this compound and its analogs with various protein targets.

Table 1: Docking Scores and Binding Affinities of Astragalosides with Target Proteins

AstragalosideTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)
This compoundAcetylcholinesterase (AChE)1EVE-7.610Not Reported
Astragaloside IIAcetylcholinesterase (AChE)1EVE-6.456Not Reported
Astragaloside IVAcetylcholinesterase (AChE)1EVE-6.293Not Reported
Astragaloside IVMMP13Not Specified-9.05Not Reported
Astragaloside IVIL6Not Specified-9.04Not Reported
Astragaloside IVNLRP3Not Specified-8.5Not Reported
Astragaloside IVTNFNot Specified-8.2Not Reported
Astragaloside IVIL1BNot Specified-7.9Not Reported
Astragaloside IVNFKBIANot Specified-7.8Not Reported
Astragaloside IVADORA2ANot Specified-7.5Not Reported
Astragaloside IVPTAFRNot Specified-7.4Not Reported
Astragaloside IVADRB2Not Specified-7.2Not Reported
Astragaloside IVMLNRNot Specified-6.9Not Reported
Astragaloside IVGBP1Not Specified-6.7Not Reported
Astragaloside APIK3R1Not SpecifiedNot ReportedNot Reported
Astragaloside AAKT1Not SpecifiedNot ReportedNot Reported
Astragaloside AEGFRNot SpecifiedNot ReportedNot Reported
Astragaloside AMTORNot SpecifiedNot ReportedNot Reported
Astragaloside ATLR4Not SpecifiedNot ReportedNot Reported
Astragaloside ASTAT3Not SpecifiedNot ReportedNot Reported
Astragaloside AVEGFANot SpecifiedNot ReportedNot Reported
Astragaloside AHIF1ANot SpecifiedNot ReportedNot Reported
Astragaloside ANFKB1Not SpecifiedNot ReportedNot Reported

Note: Much of the available detailed quantitative data pertains to Astragaloside IV, a closely related compound. These findings provide a strong basis for inferring the potential interactions of this compound.

Table 2: Interaction Details of Astragalosides with Target Proteins

AstragalosideTarget ProteinInteracting Amino Acid Residues
This compoundAcetylcholinesterase (AChE)Ser200, His440, Glu327 (Hydrogen Bonds); Trp84 (π-π stacking)[1]
Astragaloside IIAcetylcholinesterase (AChE)Tyr334, Glu202 (Hydrogen Bonds)
Astragaloside IVAcetylcholinesterase (AChE)Asp72, Ser200, Trp279 (Polar and Hydrophobic Interactions)
Astragaloside IVHMGB1B-box domain
Calycosin (co-compound)HMGB1A-box domain

Experimental Protocols for In Silico Docking

The following sections outline a standardized protocol for performing in silico molecular docking studies with this compound. This methodology is synthesized from established practices in computational drug discovery.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[2][3]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.[2]

  • PubChem or ZINC database: For obtaining the 3D structure of this compound.[3]

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

Step-by-Step Docking Protocol
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the PDB database.

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Compute and add Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Use a tool like ChemBio 3D to minimize the energy of the ligand structure.

    • In AutoDock Tools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or through literature review.

    • The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

    • Generate the grid parameter file using AutoGrid.

  • Molecular Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation.

    • Provide the prepared protein (PDBQT), ligand (PDBQT), and grid parameter files as input.

    • AutoDock Vina will generate a set of possible binding poses of the ligand in the protein's active site, ranked by their predicted binding affinities (docking scores).

  • Analysis of Results:

    • Visualize the docking results using software like PyMOL or UCSF Chimera.

    • Analyze the protein-ligand interactions for the best-ranked binding pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • The binding energy is a key indicator of the stability of the protein-ligand complex, with more negative values suggesting stronger binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical workflow for in silico docking studies.

General Workflow for In Silico Docking Studies

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis scoring Binding Affinity Scoring interaction_analysis->scoring G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Fzd->Dsh LRP->Dsh destruction_complex Destruction Complex Dsh->destruction_complex Inhibits APC APC Axin Axin GSK3b GSK-3β CK1 CK1 beta_catenin β-catenin ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates destruction_complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to target_genes Target Gene Transcription (Osteogenesis) TCF_LEF->target_genes Activates Astragaloside_I This compound Astragaloside_I->Dsh Potential Activation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Astragaloside_I This compound Astragaloside_I->Akt Potential Inhibition

References

Astragaloside I (CAS 84680-75-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Natural Compound

Astragaloside I, a lanolin alcohol-type tetracyclic triterpenoid saponin, is a key bioactive constituent isolated from the roots of Astragalus membranaceus (Fisch.) Bunge. Identified by the Chemical Abstracts Service (CAS) number 84680-75-1, this natural product, also known as Cyclosieversioside B or Astrasieversianin IV, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to support further investigation by researchers, scientists, and drug development professionals.

Physicochemical Properties and Formulations

A solid understanding of this compound's physicochemical properties is fundamental for experimental design.

PropertyValue
CAS Number 84680-75-1
Molecular Formula C₄₅H₇₂O₁₆
Molecular Weight 869.0 g/mol [3]
Synonyms AS-I, AST-I, Cyclosieversioside B, Astrasieversianin IV[1][3]
Purity ≥95% (HPLC)
Solubility DMF: 20 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL

In vivo studies have utilized specific formulations to enhance the bioavailability of this compound. A common preparation involves a solution of 10% DMSO and 90% Corn Oil, which achieves a solubility of at least 2.5 mg/mL (2.88 mM). Another formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, also reaching a solubility of ≥ 2.5 mg/mL (2.88 mM).

Core Pharmacological Activities and Mechanisms of Action

This compound has demonstrated a range of biological effects, with a significant body of research focusing on its osteogenic, anti-hyperlipidemic, and renoprotective properties.

Osteogenic Effects via Wnt/β-catenin Signaling

A primary area of investigation for this compound is its ability to promote bone formation. It stimulates osteoblast differentiation and matrix mineralization, making it a potential therapeutic agent for osteoporosis and related conditions.

The principal mechanism underlying this osteogenic activity is the activation of the Wnt/β-catenin signaling pathway. In murine osteoblastic MC3T3-E1 cells, this compound has been shown to upregulate the expression of key osteogenesis marker genes in a concentration-dependent manner (10-40 µM). This includes increased expression of β-catenin, Runt-related transcription factor 2 (Runx2), bone gamma-carboxyglutamate protein (BGP), and osteoprotegerin (OPG), as well as modulation of the RANKL/OPG ratio.

G This compound This compound Wnt Wnt This compound->Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 Dishevelled Dishevelled LRP5/6->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β inhibition β-catenin β-catenin GSK-3β->β-catenin degradation Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation TCF/LEF TCF/LEF Nuclear Translocation->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Runx2, BGP, OPG Runx2, BGP, OPG Gene Transcription->Runx2, BGP, OPG Osteoblast Differentiation Osteoblast Differentiation Runx2, BGP, OPG->Osteoblast Differentiation

This compound-mediated activation of the Wnt/β-catenin signaling pathway.
Regulation of Lipid Metabolism through Akt/mTOR/TFEB Pathway

Recent research has highlighted the potential of this compound in managing hyperlipidemia. It has been shown to promote lipophagy and mitochondrial biogenesis, leading to a reduction in total cholesterol (TC) and triglyceride (TG) levels in both the liver and blood.

This lipid-lowering effect is mediated through the Akt/mTOR signaling pathway, which in turn regulates the transcription factor EB (TFEB). This compound inhibits the phosphorylation of TFEB, facilitating its translocation to the nucleus. Once in the nucleus, TFEB enhances the transcription of genes involved in lipophagy and mitochondrial biogenesis, ultimately leading to the breakdown of lipid droplets and fatty acid degradation.

This compound This compound Akt Akt This compound->Akt inhibition mTOR mTOR Akt->mTOR TFEB-P Phosphorylated TFEB mTOR->TFEB-P phosphorylation TFEB TFEB TFEB-P->TFEB dephosphorylation Nuclear Translocation Nuclear Translocation TFEB->Nuclear Translocation Lipophagy Genes Lipophagy Genes Nuclear Translocation->Lipophagy Genes Mitochondrial Biogenesis Genes Mitochondrial Biogenesis Genes Nuclear Translocation->Mitochondrial Biogenesis Genes Lipid Droplet Breakdown Lipid Droplet Breakdown Lipophagy Genes->Lipid Droplet Breakdown Fatty Acid Oxidation Fatty Acid Oxidation Mitochondrial Biogenesis Genes->Fatty Acid Oxidation

Mechanism of this compound in improving hyperlipidemia.
Renoprotective Effects in Diabetic Kidney Disease

This compound has demonstrated therapeutic potential in the context of diabetic kidney disease (DKD) by attenuating renal fibrosis. In both in vivo models using db/db mice and in vitro studies with high glucose-induced SV40-MES-13 cells, this compound was found to ameliorate renal dysfunction and mitigate pathological alterations in renal tissues.

The underlying mechanism involves the regulation of the HDAC3/Klotho/TGF-β1 loop. This compound directly binds to and downregulates the expression of histone deacetylase 3 (HDAC3). This, in turn, upregulates the expression and release of Klotho, a potent anti-aging and anti-fibrotic protein. The increase in Klotho subsequently suppresses the activation of the transforming growth factor-β1 (TGF-β1)/Smad2/3 pathway, a key driver of renal fibrosis.

Other Investigated Signaling Pathways

Beyond the well-characterized pathways, research suggests this compound interacts with several other signaling networks:

  • PI3K/Akt/NF-κB Pathway: this compound may protect cerebral tissue from ischemia-induced free radical damage and inhibit the activation of BV-2 microglial cells by suppressing this pathway.

  • BMP and RANK Pathways: In the context of osteogenesis, this compound also appears to activate the Bone Morphogenetic Protein (BMP) pathway and influence the RANK pathway.

  • Src/PI3K/Akt, NF-κB, MAPK, and TLRs Signaling: In the treatment of osteoarthritis, this compound is thought to act on multiple targets, with its molecular mechanism involving these pathways.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are crucial.

Cell Culture and Treatment
  • Cell Line: MC3T3-E1 murine osteoblastic cells.

  • Culture Conditions: Cells are cultured in a suitable medium, which is changed every two days.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to final concentrations ranging from 10 to 40 µM. Control groups receive the vehicle (e.g., DMSO) at the same final concentration as the treated groups.

  • Incubation Time: The duration of treatment varies depending on the assay, ranging from 1 to 6 days.

Cytotoxicity Assay
  • Objective: To determine the effect of this compound on cell viability.

  • Method: MC3T3-E1 cells are seeded in 96-well plates and treated with varying concentrations of this compound (0, 10, 20, 40 µM) for 1, 3, or 6 days. Cell viability can be assessed using standard assays such as the MTT or MTS assay.

  • Results: No obvious cytotoxic effect was observed in MC3T3-E1 cells at the tested concentrations.

Western Blot Analysis
  • Objective: To quantify the expression levels of specific proteins involved in signaling pathways.

  • Method:

    • MC3T3-E1 cells are treated with this compound (0, 10, 20, 40 µM) for 5 days.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, Runx2) and a loading control (e.g., β-actin).

    • The membrane is then incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Results: this compound treatment stimulated the expression of β-catenin and Runx2 in a concentration-dependent manner.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting Seed MC3T3-E1 cells Seed MC3T3-E1 cells Treat with this compound (10-40 µM) Treat with this compound (10-40 µM) Seed MC3T3-E1 cells->Treat with this compound (10-40 µM) Lyse cells Lyse cells Treat with this compound (10-40 µM)->Lyse cells Quantify protein (BCA assay) Quantify protein (BCA assay) Lyse cells->Quantify protein (BCA assay) SDS-PAGE SDS-PAGE Quantify protein (BCA assay)->SDS-PAGE PVDF transfer PVDF transfer SDS-PAGE->PVDF transfer Blocking Blocking PVDF transfer->Blocking Primary antibody incubation Primary antibody incubation Blocking->Primary antibody incubation Secondary antibody incubation Secondary antibody incubation Primary antibody incubation->Secondary antibody incubation ECL detection ECL detection Secondary antibody incubation->ECL detection

Experimental workflow for Western Blot analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited research on this compound.

Table 1: In Vitro Osteogenic Activity of this compound in MC3T3-E1 Cells

ParameterConcentration (µM)Incubation TimeResultReference
Gene Expression (β-catenin, Runx2, BGP, OPG, RANKL)10 - 405 daysUpregulation of osteogenesis marker genes
Protein Expression (β-catenin, Runx2)10, 20, 405 daysStimulated expression
Cell Viability10, 20, 401, 3, or 6 daysNo obvious cytotoxic effect
Alkaline Phosphatase Activity10 - 40Not specifiedIncreased activity
Matrix Mineralization10 - 40Not specifiedIncreased mineralization

Conclusion and Future Directions

This compound is a promising natural compound with well-documented osteogenic properties and emerging evidence for its beneficial effects on lipid metabolism and diabetic kidney disease. Its mechanisms of action are being elucidated, with the Wnt/β-catenin, Akt/mTOR/TFEB, and HDAC3/Klotho/TGF-β1 pathways identified as key mediators of its biological activities. The detailed experimental protocols and summarized quantitative data provided in this guide offer a solid foundation for researchers to design and conduct further studies.

Future research should focus on:

  • Elucidating the detailed molecular interactions of this compound with its protein targets.

  • Conducting comprehensive preclinical studies in various animal models to further validate its therapeutic efficacy and safety.

  • Exploring its potential in other therapeutic areas, given the diverse signaling pathways it modulates.

  • Developing optimized formulations to enhance its bioavailability for potential clinical applications.

The continued investigation of this compound holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

Technical Guide: Initial Screening of Astragaloside I for Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalosides are a class of triterpenoid saponins isolated from the dried roots of Astragalus membranaceus, a perennial plant used extensively in traditional Chinese medicine. Among these, Astragaloside I (ASI) and its isomers, such as Isothis compound (ISO I), have garnered scientific interest for their potential therapeutic activities. Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous chronic diseases, including neurodegenerative disorders, arthritis, and cardiovascular disease. The initial screening of natural compounds like this compound for anti-inflammatory properties is a crucial first step in the drug discovery pipeline. This guide provides a comprehensive overview of the core methodologies and data interpretation for the preliminary evaluation of this compound's anti-inflammatory potential, with a focus on its effects on key signaling pathways.

Core Anti-inflammatory Mechanisms of Action

Initial screening typically focuses on the ability of a compound to modulate key inflammatory pathways and mediators. For astragalosides, research points to several primary mechanisms. Isothis compound (ISO I), a natural saponin from Astragalus membranaceus, has been shown to prevent lipopolysaccharide (LPS)-induced microglial activation by inhibiting the NF-κB, PI3K/Akt, and MAPK signaling pathways[1]. Similarly, Astragaloside IV (AS-IV), another major active constituent, demonstrates potent anti-inflammatory effects by modulating NF-κB and AP-1 signaling pathways[2]. The inhibition of pro-inflammatory cytokine production is a common theme for astragalosides[3][4][5]. Furthermore, studies indicate that astragalosides can inhibit the NLRP3 inflammasome, a key component of the innate immune response.

The primary screening targets include:

  • Inhibition of Pro-inflammatory Mediators: Nitric Oxide (NO), Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

  • Downregulation of Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

  • Modulation of Key Signaling Pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt.

  • Inhibition of the NLRP3 Inflammasome.

Experimental Protocols for In Vitro Screening

A generalized workflow for the initial in vitro screening of this compound is presented below.

G cluster_assays Perform Assays prep Prepare this compound Stock Solution (e.g., in DMSO) pretreat Pre-treat with this compound (Varying Concentrations) prep->pretreat culture Culture Macrophages or Microglia (e.g., RAW 264.7, BV-2) seed Seed Cells in Plates culture->seed seed->pretreat stimulate Induce Inflammation (e.g., with LPS) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate griess Griess Assay (NO) incubate->griess Collect Supernatant & Lysates elisa ELISA (Cytokines) incubate->elisa Collect Supernatant & Lysates western Western Blot (Proteins) incubate->western Collect Supernatant & Lysates qpcr RT-qPCR (mRNA) incubate->qpcr Collect Supernatant & Lysates analyze Data Analysis griess->analyze elisa->analyze western->analyze qpcr->analyze

Caption: General experimental workflow for in vitro screening.
Cell Culture and Inflammatory Induction

  • Cell Lines: Murine macrophage cell line (RAW 264.7) or microglial cell line (BV-2) are commonly used. Human chondrocytes are utilized for osteoarthritis models.

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability/Griess, 6-well for protein/RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding an agonist like Lipopolysaccharide (LPS, e.g., 1 µg/mL) or Interleukin-1β (IL-1β).

    • Incubate for a specified period (e.g., 24 hours).

Measurement of Pro-inflammatory Mediators

3.2.1 Nitric Oxide (NO) Assay (Griess Assay) This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is used to quantify the concentration of secreted cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

  • Protocol:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the resulting color change using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Analysis of Protein and Gene Expression

3.3.1 Western Blotting This technique is used to detect the expression levels of key proteins like iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

3.3.2 Real-Time Quantitative PCR (RT-qPCR) RT-qPCR is used to measure the mRNA expression levels of inflammatory genes.

  • Protocol:

    • Isolate total RNA from treated cells using a reagent like TRIzol.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and gene-specific primers for targets like Tnf-α, Il-1β, Il-6, and Nos2.

    • Analyze the results using the 2-ΔΔCt method, normalizing to a housekeeping gene like Actb (β-actin).

Data Presentation: Quantitative Effects of Astragalosides

The following tables summarize the reported dose-dependent inhibitory effects of Isothis compound (ISO I) and Astragaloside IV (AS-IV) on various inflammatory markers.

Table 1: Effect of Isothis compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Cells

Concentration NO Production (% of LPS Control) TNF-α Release (% of LPS Control) iNOS Protein Expression (% of LPS Control) COX-2 Protein Expression (% of LPS Control)
LPS Only 100% 100% 100% 100%
ISO I (25 µM) ~75% ~80% ~60% ~70%
ISO I (50 µM) ~50% ~60% ~40% ~50%
ISO I (100 µM) ~25% ~40% ~20% ~30%

Data are estimated from graphical representations in the cited literature.

Table 2: Effect of Astragaloside on IL-1β-induced Mediators in Human Chondrocytes

Concentration NO Production (% of IL-1β Control) IL-6 Release (% of IL-1β Control) TNF-α Release (% of IL-1β Control)
IL-1β Only 100% 100% 100%
Astragaloside (25 µg/mL) ~80% ~85% ~90%
Astragaloside (50 µg/mL) ~60% ~65% ~70%
Astragaloside (100 µg/mL) ~40% ~45% ~50%

Data are estimated from graphical representations in the cited literature.

Visualization of Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the phosphorylation and degradation of IκB, allowing NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Astragalosides have been shown to inhibit this pathway by preventing the phosphorylation of key molecules and subsequent nuclear translocation of NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB p IKK:s->IkB:n p NFkB NF-κB (p65/p50) IkB:s->NFkB:n NFkB_nuc NF-κB (Nuclear) NFkB:s->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription ASI This compound ASI->Akt Inhibits ASI->NFkB_nuc Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) is another critical set of signaling pathways that regulate inflammation. LPS stimulation leads to the phosphorylation and activation of MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators. Studies show that astragalosides can suppress the phosphorylation of these key MAPK proteins.

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Upstream Kinases (e.g., TAK1) TLR4->Upstream p38 p38 Upstream->p38 p ERK ERK Upstream->ERK p JNK JNK Upstream->JNK p AP1 Transcription Factors (e.g., AP-1) p38->AP1 Activation ERK->AP1 Activation JNK->AP1 Activation Genes Pro-inflammatory Genes AP1->Genes ASI This compound ASI->p38 Inhibits Phosphorylation ASI->ERK Inhibits Phosphorylation ASI->JNK Inhibits Phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or damage, triggers the cleavage of Caspase-1. Active Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms. Astragaloside IV has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of mature IL-1β and IL-18.

G Stimuli Inflammatory Stimuli (e.g., LPS, ATP) NLRP3 NLRP3 Stimuli->NLRP3 Activation & Priming ASC ASC Stimuli->ASC Activation & Priming ProCasp1 Pro-Caspase-1 Stimuli->ProCasp1 Activation & Priming Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome Assembly ASC->Inflammasome Assembly ProCasp1->Inflammasome Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ASI This compound ASI->Inflammasome Inhibits Assembly & Activation

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Conclusion and Future Directions

The initial screening data strongly suggest that astragalosides, including this compound and its related compounds, possess significant anti-inflammatory properties. The primary mechanisms involve the dose-dependent suppression of key pro-inflammatory mediators and enzymes by inhibiting crucial signaling pathways such as NF-κB and MAPK, as well as the NLRP3 inflammasome. The presented protocols provide a robust framework for the preliminary in vitro evaluation of these effects.

Future research should focus on:

  • Specificity and Potency: Directly comparing the anti-inflammatory potency of different astragaloside isomers (I, II, IV, etc.) to identify the most promising candidates.

  • In Vivo Validation: Progressing to animal models of inflammatory diseases (e.g., LPS-induced systemic inflammation, collagen-induced arthritis) to confirm the in vitro findings and assess bioavailability and safety.

  • Target Identification: Utilizing advanced techniques like proteomics and transcriptomics to uncover novel molecular targets and further elucidate the mechanisms of action.

This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Methodological & Application

Application Notes: Dissolving Astragaloside I for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Astragaloside I is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus species. It is recognized for its potential therapeutic properties, including stimulating osteoblast differentiation.[1][2][3] Proper dissolution and handling are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the solubilization, storage, and application of this compound for laboratory research.

Physical and Chemical Properties

This compound is a white to off-white solid powder.[2] Understanding its fundamental properties is the first step in its effective use.

PropertyValueReference
CAS Number 84680-75-1[2]
Molecular Formula C45H72O16
Molecular Weight 869.04 g/mol
Appearance White to off-white solid
Solubility Data

This compound exhibits poor solubility in water but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventConcentrationCommentsReference
DMSO 100 mg/mL (115.07 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as the compound is hygroscopic.
DMSO 55 mg/mL (63.29 mM)Sonication is recommended.
In Vivo Formulation 2.5 mg/mL (2.88 mM)In 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.

Note: The discrepancy in maximum solubility in DMSO may arise from differences in material purity, DMSO water content, and temperature.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureStability PeriodReference
Solid Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C1 - 2 years
-20°C1 year

Best Practices:

  • Once dissolved, the stock solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.

  • For aqueous working solutions, it is advisable to prepare them fresh for each experiment. While data for this compound is limited, the related compound Astragaloside IV is not recommended for storage in aqueous solution for more than one day.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder (MW: 869.04 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 86.9 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously. If the powder does not fully dissolve, place the vial in a bath sonicator and sonicate for 10-15 minutes or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile vials. Store them at -20°C or -80°C as per the stability data.

Stock Solution Calculation Table (for DMSO):

Target Concentration Mass for 1 mL Mass for 5 mL Mass for 10 mL
1 mM 0.87 mg 4.35 mg 8.69 mg
5 mM 4.35 mg 21.73 mg 43.45 mg
10 mM 8.69 mg 43.45 mg 86.90 mg

| 100 mM | 86.90 mg | 434.52 mg | 869.04 mg |

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration.

    • Example: To prepare a 40 µM working solution for treating MC3T3-E1 cells, dilute a 100 mM stock solution 1:2500 in the culture medium.

    • For 1 mL of final solution, add 0.4 µL of 100 mM stock solution to 999.6 µL of medium.

  • Mixing: Mix thoroughly by gentle vortexing or pipetting.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Application: Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Preparation of Formulation for In Vivo Administration

This protocol provides a method for creating a stable formulation suitable for animal studies.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Formulation (to achieve 2.5 mg/mL final concentration): a. Take 100 µL of the 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300. Mix until the solution is clear. c. Add 50 µL of Tween 80. Mix thoroughly. d. Add 450 µL of sterile saline to reach a final volume of 1 mL.

  • Final Solution: The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The final concentration of this compound will be 2.5 mg/mL.

  • Clarity: If necessary, sonicate the final formulation to ensure complete dissolution and homogeneity. Use the formulation immediately after preparation.

Visualized Workflows and Pathways

G cluster_0 Preparation of Solutions cluster_1 In Vitro Protocol cluster_2 In Vivo Protocol powder This compound (Solid Powder) stock_dmso High-Concentration Stock in DMSO powder->stock_dmso Dissolve in DMSO + Sonication invivo_dmso Stock in DMSO powder->invivo_dmso Dissolve working_invitro Working Solution (in Culture Medium) stock_dmso->working_invitro Dilute invivo_peg Add PEG300 invivo_dmso->invivo_peg invivo_tween Add Tween 80 invivo_peg->invivo_tween invivo_final Final Formulation (Add Saline) invivo_tween->invivo_final

Caption: Experimental workflow for preparing this compound solutions.

G cluster_0 Wnt/β-catenin Signaling Pathway in Osteoblasts cluster_1 Destruction Complex ASI This compound Wnt Wnt Ligand ASI->Wnt Activates Fzd Frizzled Receptor Wnt->Fzd Dsh Dishevelled (Dsh) Fzd->Dsh Recruits LRP LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC APC APC->beta_catenin Phosphorylates for Degradation Axin Axin Axin->beta_catenin Phosphorylates for Degradation TCF TCF/LEF beta_catenin->TCF Translocates to Nucleus & Binds Runx2 Runx2 Expression TCF->Runx2 Upregulates Diff Osteoblast Differentiation Runx2->Diff Promotes

Caption: this compound activates the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for Astragaloside I Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Astragaloside I stock solutions to ensure their stability and efficacy for research and drug development purposes.

This compound, a primary active saponin isolated from Astragalus membranaceus, is a valuable natural product for studying various biological processes, including its potential osteogenic activities through the Wnt/β-catenin signaling pathway.[1][2] Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.

Data Presentation: Solubility and Recommended Storage

The following table summarizes the solubility and recommended storage conditions for this compound. It is crucial to use high-purity solvents to prepare stock solutions. For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure optimal solubility.[3]

ParameterValueSource(s)
Molecular Weight 869.04 g/mol [1][3]
Appearance White to yellow solid/crystalline solid
Solubility
   DMSO30 - 55 mg/mL (34.52 - 63.29 mM)
   DMF20 mg/mL
   DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Storage of Solid -20°C for up to 3 years or 4°C (sealed from moisture)
Stock Solution Storage
   -20°C1 month to 1 year
   -80°C6 months to 2 years
Long-term Stability ≥ 4 years (as a solid at -20°C)

Note: Sonication is recommended to aid in the dissolution of this compound in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (purity ≥95%)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.69 mg of this compound (Molecular Weight = 869.04 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO. For 8.69 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).

Visualizations

Experimental Workflow: this compound Stock Solution Preparation and Storage

G Workflow for this compound Stock Solution A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex and Sonicate to Dissolve C->D E Optional: Sterile Filtration (0.22 µm filter) D->E F Aliquot into Single-Use Vials E->F G Store at -20°C (Short-term) F->G H Store at -80°C (Long-term) F->H G This compound and the Wnt/β-catenin Pathway A This compound B Wnt Signaling Pathway A->B Activates C β-catenin Accumulation B->C D Nuclear Translocation C->D E Gene Transcription (e.g., Runx2) D->E F Osteoblast Differentiation E->F

References

Application Notes and Protocols for Astragaloside I in MC3T3-E1 Osteoblast Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Astragaloside I in MC3T3-E1 osteoblast differentiation assays. This document outlines the molecular mechanisms of this compound, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for bone biology research and the development of novel therapeutics for conditions like osteoporosis.

Introduction

This compound, a primary active saponin extracted from Astragalus membranaceus, has demonstrated significant potential in promoting osteogenesis. The murine pre-osteoblastic cell line, MC3T3-E1, is a well-established in vitro model for studying osteoblast differentiation and bone formation. When cultured in an osteogenic induction medium, these cells differentiate into mature osteoblasts, mineralize the extracellular matrix, and express key bone marker proteins. This document details the application of this compound to enhance this differentiation process, focusing on the underlying signaling pathways and providing standardized protocols for reproducible results.

Mechanism of Action

This compound has been shown to promote the osteogenic differentiation of MC3T3-E1 cells through the activation of key signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[1][2] Activation of these pathways leads to the upregulation of crucial osteogenic transcription factors and markers.

  • PI3K/Akt Signaling Pathway: this compound can significantly increase the phosphorylation of PI3K and Akt.[1] This activation is crucial for cell proliferation and differentiation. The pro-osteogenic effects of this compound can be partially reversed by PI3K inhibitors like LY294002, confirming the pathway's role.[1]

  • Wnt/β-catenin Signaling Pathway: this compound stimulates the expression of β-catenin and Runx2, central components of the Wnt/β-catenin signaling pathway.[2] This stimulation can be inhibited by DKK-1, a classical inhibitor of this pathway, further implicating its involvement in this compound-mediated osteogenesis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on MC3T3-E1 cell viability, osteogenic marker expression, and mineralization.

Table 1: Effect of this compound on MC3T3-E1 Cell Viability

This compound Concentration (µg/mL)Cell Viability vs. Control
10Increased
20Increased
40Significantly Increased (Optimal)
50Increased
60Increased

Data synthesized from studies showing a dose-dependent increase in cell viability, with 40 µg/mL often being the most effective concentration.

Table 2: Effect of this compound on Osteogenic Gene Expression

GeneThis compound Concentration (µg/mL)Fold Increase vs. Control
ALP40~3.52
OCN40~3.52
OSX40~3.52
ALP50~5.67
OCN50~5.67
OSX50~5.67

Data is based on real-time PCR results showing a significant upregulation of key osteogenic markers in a dose-responsive manner.

Table 3: Effect of this compound on Protein Expression and Mineralization

MarkerThis compound Concentration (µg/mL)Observation
ALP Activity10, 20, 40, 50, 60Dose-dependent increase
Calcium Deposition (Alizarin Red S)10, 20, 40, 50, 60Dose-dependent increase
p-PI3K Expression40Significantly Increased
p-Akt Expression40Significantly Increased
β-catenin ExpressionNot specifiedStimulated
Runx2 ExpressionNot specifiedStimulated

This table summarizes findings from various assays, including ALP activity staining, Alizarin Red S staining for mineralization, and Western blot for protein expression.

Experimental Protocols

Here are detailed protocols for key experiments involving this compound and MC3T3-E1 cells.

MC3T3-E1 Cell Culture and Osteogenic Differentiation

Materials:

  • MC3T3-E1 subclone 14 cells

  • MEMα (Minimum Essential Medium Alpha) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S) (Complete Growth Medium)

  • Osteogenic Induction Medium: Complete Growth Medium supplemented with 50 µg/mL ascorbic acid and 3-4 mM β-glycerophosphate.

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 12-well, or 96-well)

Protocol:

  • Culture MC3T3-E1 cells in Complete Growth Medium in a 37°C, 5% CO₂ incubator.

  • Passage the cells when they reach 80-90% confluency. Use cells in early passages for optimal results.

  • Seed cells at a density of 2-3 × 10⁴ cells/cm² in the desired culture plates.

  • Once the cells reach 80-95% confluency, replace the growth medium with Osteogenic Induction Medium containing various concentrations of this compound (e.g., 10, 20, 40, 50, 60 µg/mL) and a vehicle control.

  • Replace the medium with fresh, pre-warmed medium every 2-3 days for the duration of the experiment (typically 7-21 days).

Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • Differentiated MC3T3-E1 cells (Day 7-14)

  • PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • Alkaline Phosphatase (ALP) staining kit

Protocol:

  • After the desired induction period, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-20 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain for ALP activity using a commercial ALP staining kit according to the manufacturer's instructions.

  • Observe and photograph the stained cells using a microscope. For quantification, the stained area can be measured using image analysis software, or a quantitative colorimetric assay can be performed on cell lysates.

Mineralization Assay (Alizarin Red S Staining)

Materials:

  • Differentiated MC3T3-E1 cells (Day 14-21)

  • PBS

  • 4% Paraformaldehyde (PFA)

  • Alizarin Red S (ARS) staining solution (2% in distilled water, pH 4.1-4.3)

Protocol:

  • Wash the differentiated cells twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the cells thoroughly with distilled water.

  • Add the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

  • Aspirate the staining solution and wash the cells several times with distilled water to remove excess stain.

  • Observe the red-orange calcium deposits under a microscope. For quantification, the stain can be eluted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured.

Gene Expression Analysis (RT-qPCR)

Materials:

  • Differentiated MC3T3-E1 cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., Alp, Ocn, Osx, Runx2) and a housekeeping gene (e.g., Gapdh)

Protocol:

  • Lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time quantitative PCR (RT-qPCR) using SYBR Green master mix and specific primers for the genes of interest.

  • Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Protein Expression Analysis (Western Blot)

Materials:

  • Differentiated MC3T3-E1 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ALP, anti-OCN, anti-OSX, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-catenin, anti-Runx2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways involved in this compound-mediated osteoblast differentiation.

G cluster_0 Cell Culture & Seeding cluster_1 Osteogenic Induction cluster_2 Analysis Culture MC3T3-E1 Culture (MEMα + 10% FBS) Seed Seed Cells (2-3e4 cells/cm²) Culture->Seed Induction Add Osteogenic Medium + this compound (0-60 µg/mL) Seed->Induction ALP ALP Staining/Activity (Day 7-14) Induction->ALP ARS Alizarin Red S Staining (Day 14-21) Induction->ARS qPCR RT-qPCR (ALP, OCN, OSX) Induction->qPCR WB Western Blot (Key Proteins) Induction->WB

Caption: Experimental workflow for this compound treatment in MC3T3-E1 cells.

G cluster_0 This compound Signaling cluster_1 PI3K/Akt Pathway cluster_2 Wnt/β-catenin Pathway cluster_3 Osteogenic Markers ASI This compound PI3K PI3K ASI->PI3K Wnt Wnt/ β-catenin ASI->Wnt Akt Akt PI3K->Akt p Runx2 Runx2 Akt->Runx2 Wnt->Runx2 ALP ALP Runx2->ALP OCN OCN Runx2->OCN OSX OSX Runx2->OSX Osteo Osteoblast Differentiation ALP->Osteo OCN->Osteo OSX->Osteo

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Astragaloside IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV is a primary active saponin found in the medicinal herb Astragalus membranaceus (Fisch.) Bge. It is renowned for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. Accurate and precise quantification of Astragaloside IV is crucial for the quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Astragaloside IV.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with either an Evaporative Light Scattering Detector (ELSD) or an Ultraviolet (UV) detector for the separation and quantification of Astragaloside IV. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The choice of detector depends on the required sensitivity and the presence of co-eluting impurities. ELSD is particularly suitable for compounds like Astragaloside IV that lack a strong UV chromophore, offering better sensitivity than low-wavelength UV detection.[1][2]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a detector (ELSD or DAD/UV).

  • Chromatographic Column: A Zorbax Eclipse XDB C18 column (4.6 x 250 mm, 5 µm) or equivalent is recommended.[1][3]

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: Astragaloside IV (purity ≥ 98%).

  • Sample Filters: 0.22 µm or 0.45 µm syringe filters.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Astragaloside IV reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Astragalus membranaceus root powder)
  • Weighing: Accurately weigh 1.0 g of powdered Astragalus membranaceus root into a centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[4]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-ELSD Chromatographic Conditions

A reliable method for the quantification of Astragaloside IV utilizes an Evaporative Light Scattering Detector (ELSD).

ParameterCondition
Column Zorbax Eclipse XDB C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
ELSD Drift Tube Temp. 105 °C
Nebulizer Gas (N2) Flow 2.96 L/min
HPLC-UV Chromatographic Conditions

For routine analysis, a UV detector set at a low wavelength can be employed, although it may be less sensitive than ELSD due to the weak chromophoric functionality of Astragaloside IV.

ParameterCondition
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (36:64, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 203 nm

Method Validation Data

The presented HPLC method has been validated for its performance and reliability. The following tables summarize the key validation parameters.

Table 1: Linearity
DetectorLinear RangeRegression EquationCorrelation Coefficient (r²)
ELSD 2.02 - 10.12 µglgY = 1.7728lgX + 1.5970.9999
UV 0.01003 - 0.20060 g/L-0.9999
Table 2: Precision
Precision TypeConcentration LevelRSD (%)
Intra-day (ELSD) Low, Medium, High< 1.48
Inter-day (ELSD) Low, Medium, High< 8.95
Repeatability (UV) -0.8
Table 3: Accuracy (Recovery)
DetectorSpiked AmountRecovery (%)RSD (%)
ELSD -95.8-
UV -98.40.8
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
DetectorLODLOQ
ELSD 40 ng on-column-
HPLC-ESI/TOF MS 0.10 - 0.22 ng0.22 - 0.52 ng

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Astragalus Powder (1.0 g) add_methanol Add Methanol (20 mL) weigh_sample->add_methanol sonicate Sonicate (30 min) add_methanol->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter injection Inject Sample/Standard filter->injection weigh_std Weigh Astragaloside IV Standard (10 mg) dissolve_std Dissolve in Methanol (10 mL) weigh_std->dissolve_std dilute_std Serial Dilutions dissolve_std->dilute_std dilute_std->injection hplc_system HPLC System (C18 Column) separation Chromatographic Separation injection->separation detection Detection (ELSD/UV) separation->detection calibration_curve Construct Calibration Curve detection->calibration_curve quantification Quantify Astragaloside IV calibration_curve->quantification

Caption: Experimental workflow for the quantification of Astragaloside IV.

logical_relationship cluster_method Methodology cluster_detection Detection cluster_validation Validation main_goal Accurate Quantification of Astragaloside IV hplc HPLC main_goal->hplc validation Method Validation main_goal->validation rp_hplc Reversed-Phase hplc->rp_hplc detector Detector Choice hplc->detector c18_column C18 Column rp_hplc->c18_column mobile_phase Acetonitrile/Water rp_hplc->mobile_phase elsd ELSD (High Sensitivity) detector->elsd uv UV (Low Wavelength) detector->uv linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy lod_loq LOD/LOQ validation->lod_loq

Caption: Key components of the HPLC method for Astragaloside IV analysis.

Conclusion

The described HPLC method, particularly with ELSD detection, provides a sensitive, accurate, and reproducible approach for the quantification of Astragaloside IV in various samples. The detailed protocol and validation data support its application in quality control and research settings, ensuring the reliability of results for drug development and herbal medicine standardization.

References

Application Notes and Protocols for the Use of Astragaloside I as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside I is a major bioactive cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus (Fisch.) Bge. and other Astragalus species. It is a key marker for the quality control of various herbal preparations and has garnered significant interest for its diverse pharmacological activities, including osteogenic, anti-inflammatory, and potential anti-cancer effects. Accurate and precise quantification of this compound is crucial for the standardization of raw materials, quality assurance of finished products, and for pharmacokinetic and pharmacodynamic studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), along with its application as a reference standard.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₅H₇₂O₁₆
Molecular Weight 869.04 g/mol
CAS Number 84680-75-1
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, and DMSO. Poorly soluble in water.
Storage Store at -20°C for long-term stability.

Application as a Reference Standard

This compound is utilized as a primary reference standard for the following applications:

  • Identification: To confirm the presence of this compound in plant extracts and finished products by comparing retention times and/or spectral data.

  • Quantification: To determine the concentration of this compound in various matrices using calibrated analytical methods.

  • Method Validation: To validate analytical methods for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Quality Control: To ensure the consistency and quality of herbal raw materials and commercial products containing Astragalus species.

Experimental Protocols

Sample Preparation from Plant Material (Astragalus membranaceus root)

A robust sample preparation protocol is essential for the accurate quantification of this compound.

Protocol:

  • Grinding: Grind the dried roots of Astragalus membranaceus into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Alternatively, use reflux extraction with methanol for 2 hours.

  • Filtration: Filter the extract through a 0.45 µm membrane filter.

  • Dilution: Dilute the filtrate with methanol to an appropriate concentration for analysis.

G Workflow for Sample Preparation of Astragalus Root cluster_sample_prep Sample Preparation start Dried Astragalus Root grind Grind to Fine Powder start->grind extract Ultrasonic or Reflux Extraction with Methanol grind->extract filter Filter through 0.45 µm Membrane extract->filter dilute Dilute with Methanol filter->dilute end Sample for Analysis dilute->end

Workflow for the preparation of Astragalus root samples.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

This method is suitable for the quantification of this compound, which lacks a strong UV chromophore.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : Water (Gradient elution may be required for complex samples)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
ELSD Drift Tube Temp. 90°C
Nebulizing Gas (N₂) Pressure 0.15 MPa

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 to 1.0 mg/mL.

  • Sample Analysis: Inject the prepared sample and standard solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic and MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient would be to start with a low percentage of B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be determined by infusing a standard solution of this compound. For example, in positive mode, monitor for [M+Na]⁺ or [M+H]⁺ adducts and their characteristic fragment ions.

Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system.

  • Method Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for the specific MRM transitions of this compound.

  • Analysis and Quantification: Analyze the samples and standards using the optimized LC-MS/MS method. Quantify this compound using a calibration curve constructed from the peak areas of the standards.

G General Workflow for LC-MS/MS Analysis cluster_lcms_workflow LC-MS/MS Workflow sample Prepared Sample/Standard uhplc UHPLC Separation (C18 Column) sample->uhplc esi Electrospray Ionization (ESI) uhplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition and Quantification detector->data

A generalized workflow for LC-MS/MS analysis.
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile technique for the qualitative and semi-quantitative analysis of this compound, suitable for screening a large number of samples.

Instrumentation:

  • HPTLC plates (e.g., Silica gel 60 F₂₅₄)

  • Sample applicator

  • Developing chamber

  • Densitometer/Scanner

Chromatographic Conditions:

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F₂₅₄
Mobile Phase Chloroform : Methanol : Ethyl acetate : Water (13:7:2:2, v/v/v/v)
Application Volume 5 µL
Development Distance 8 cm
Detection UV 365 nm after derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

Protocol:

  • Plate Preparation: Pre-wash the HPTLC plate with methanol and dry it.

  • Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

  • Derivatization and Detection: After development, dry the plate, spray it with the derivatizing reagent, and heat it until colored spots appear.

  • Analysis: Identify this compound in the samples by comparing the Rf values with the standard. Densitometric scanning can be used for quantification.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of this compound using different analytical techniques.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Precision (RSD%)Accuracy/Recovery (%)
HPLC-ELSD 100 - 1000> 0.9955.015.0< 3.098 - 102
LC-MS/MS 0.01 - 1.0> 0.9980.0030.01< 5.095 - 105
HPTLC-Densitometry 0.1 - 1.0 (per band)> 0.9900.02 (per band)0.06 (per band)< 5.090 - 110

Note: These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Signaling Pathway Modulated by this compound

This compound has been shown to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for bone formation and homeostasis.

G Wnt/β-catenin Signaling Pathway Activated by this compound cluster_pathway Wnt/β-catenin Pathway in Osteoblast Differentiation cluster_nucleus ASI This compound Wnt Wnt Proteins ASI->Wnt Activates Fzd Frizzled (Fzd) Receptor Wnt->Fzd LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Fzd->Dsh Recruits LRP->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Accumulates and translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to target_genes Osteogenic Gene Expression (e.g., Runx2, ALP, Osteocalcin) TCF_LEF->target_genes Activates Transcription differentiation Osteoblast Differentiation & Bone Formation target_genes->differentiation

This compound stimulates the Wnt/β-catenin pathway.

Conclusion

This compound serves as an indispensable reference standard for the robust and reliable phytochemical analysis of Astragalus-containing products. The protocols detailed in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately identify and quantify this compound. The selection of the analytical method should be based on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and the nature of the sample matrix. Understanding the biological activity of this compound, such as its role in the Wnt/β-catenin signaling pathway, further underscores the importance of its accurate quantification in research and development.

References

Application Notes and Protocols: Astragaloside I in Studies of Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on Astragaloside I in the context of diabetic complications. Due to the nascent stage of research on this compound, this document focuses primarily on its demonstrated effects on diabetic kidney disease. For a broader perspective on the therapeutic potential of astragalosides, comparative data on the more extensively studied Astragaloside IV across various diabetic complications is also included.

I. This compound in Diabetic Kidney Disease

This compound (ASI) has emerged as a promising bioactive compound for the management of diabetic kidney disease (DKD). Recent studies have elucidated its mechanism of action, demonstrating its potential to mitigate renal dysfunction and pathological alterations associated with this complication.

Mechanism of Action

This compound has been shown to attenuate renal fibrosis in diabetic kidney disease by regulating the HDAC3/Klotho/TGF-β1 loop.[1][2][3] It directly binds to and downregulates the expression of histone deacetylase 3 (HDAC3).[1][2] This inhibition of HDAC3 leads to an upregulation of Klotho expression and enhances its release. Klotho, a potent anti-aging and anti-fibrotic protein, subsequently suppresses the activation of the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway. The inactivation of this pathway results in a reduction of renal fibrosis markers, thereby ameliorating renal dysfunction and mitigating pathological changes in the renal tissues of diabetic models.

Quantitative Data Summary
Diabetic ComplicationModel SystemThis compound DosageTreatment DurationKey Quantitative ResultsReference
Diabetic Kidney DiseaseIn vivo: db/db mice5 mg/kg/day (i.g.)8 weeksSignificantly ameliorated renal dysfunction and mitigated pathological alterations in renal tissues. Reduced levels of renal fibrosis markers.
Diabetic Kidney DiseaseIn vitro: High glucose (HG)-induced SV40-MES-13 cells10, 20, 40 μM48 hoursSuppressed the activation of the TGF-β1/Smad2/3 pathway. Downregulated HDAC3 expression and upregulated Klotho expression.

Signaling Pathway Diagram

cluster_0 This compound (ASI) Intervention cluster_1 Cellular Signaling Cascade cluster_2 Pathological Outcome ASI This compound HDAC3 HDAC3 ASI->HDAC3 inhibits Klotho Klotho HDAC3->Klotho inhibits TGFB1 TGF-β1 Klotho->TGFB1 inhibits Smad23 Smad2/3 TGFB1->Smad23 activates Fibrosis Renal Fibrosis Smad23->Fibrosis promotes

Caption: this compound signaling pathway in diabetic kidney disease.

Experimental Protocols

In Vivo Model: db/db Mice

  • Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic littermates (db/m mice) are used.

  • Acclimatization: Animals are housed in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Treatment:

    • Control Group (db/m): Administered with vehicle (e.g., saline).

    • Diabetic Model Group (db/db): Administered with vehicle.

    • This compound Treatment Group (db/db): Administered with this compound (5 mg/kg/day) via intragastric gavage.

  • Treatment Duration: 8 weeks.

  • Sample Collection and Analysis:

    • Renal Function: At the end of the treatment period, 24-hour urine is collected to measure albumin and creatinine levels. Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN).

    • Histopathology: Kidneys are harvested, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to evaluate renal morphology, glycogen deposition, and collagen deposition (fibrosis), respectively.

    • Western Blot Analysis: Kidney tissue lysates are prepared to determine the protein expression levels of HDAC3, Klotho, TGF-β1, p-Smad2/3, and Smad2/3.

    • Immunohistochemistry: Kidney sections are stained for markers of fibrosis such as fibronectin and α-smooth muscle actin (α-SMA).

In Vitro Model: High Glucose-Induced Mesangial Cells

  • Cell Line: SV40-MES-13 (a mouse mesangial cell line) is commonly used.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 5.5 mM glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

  • Experimental Conditions:

    • Normal Glucose (NG): Cells are cultured in DMEM with 5.5 mM glucose.

    • High Glucose (HG): Cells are cultured in DMEM with 30 mM glucose to mimic hyperglycemic conditions.

    • This compound Treatment: HG-treated cells are co-incubated with varying concentrations of this compound (e.g., 10, 20, 40 μM).

  • Treatment Duration: 48 hours.

  • Analysis:

    • Western Blot Analysis: Cell lysates are collected to analyze the protein expression of HDAC3, Klotho, TGF-β1, p-Smad2/3, and Smad2/3.

    • Immunofluorescence: Cells are stained to visualize the expression and localization of key proteins like fibronectin.

Experimental Workflow Diagram

cluster_0 In Vivo Study: db/db Mice cluster_1 In Vitro Study: SV40-MES-13 Cells A1 Animal Grouping (Control, Diabetic, ASI-Treated) A2 8-Week Treatment (Vehicle or ASI) A1->A2 A3 Sample Collection (Urine, Blood, Kidney) A2->A3 A4 Analysis (Renal Function, Histology, Western Blot) A3->A4 B1 Cell Culture & Seeding B2 Treatment Groups (NG, HG, HG+ASI) B1->B2 B3 48-Hour Incubation B2->B3 B4 Analysis (Western Blot, Immunofluorescence) B3->B4

Caption: Experimental workflow for in vivo and in vitro studies.

II. Comparative Data: Astragaloside IV in Other Diabetic Complications

While research on this compound is currently limited to diabetic kidney disease, the closely related compound Astragaloside IV (AS-IV) has been extensively studied across a range of diabetic complications. The following tables summarize the quantitative data for AS-IV, providing a valuable reference for researchers interested in the broader therapeutic potential of astragalosides.

Astragaloside IV in Diabetic Retinopathy
Model SystemAstragaloside IV DosageTreatment DurationKey Quantitative Results
In vivo: db/db mice4.5 or 9 mg/kg/day (oral gavage)20 weeksSignificantly improved pattern ERG amplitude, reduced RGC apoptosis, and downregulated AR activity, ERK1/2 phosphorylation, and NF-kB expression.
In vitro: High glucose-induced retinal pigment epithelial cellsNot specifiedNot specifiedInhibited ferroptosis and restored cell function.
Astragaloside IV in Diabetic Neuropathy
Model SystemAstragaloside IV DosageTreatment DurationKey Quantitative Results
In vivo: Streptozotocin (STZ)-induced diabetic rats3, 6, 12 mg/kg (twice a day, oral gavage)12 weeksImproved motor nerve conduction velocity (MNCV), increased Na+,K+-ATPase activity, and decreased accumulation of advanced glycation end products.
In vitro: High glucose-cultured RSC96 cells (Schwann cells)Not specifiedNot specifiedAlleviated apoptosis by enhancing autophagy via the miR-155-mediated PI3K/Akt/mTOR signaling pathway.
Astragaloside IV in Diabetic Cardiomyopathy
Model SystemAstragaloside IV DosageTreatment DurationKey Quantitative Results
In vivo: Diabetic cardiomyopathy ratsNot specifiedNot specifiedAmeliorated myocardial injury, improved contractile function, and attenuated lipid deposition by downregulating CD36-mediated ferroptosis.

III. Conclusion and Future Directions

This compound shows significant promise as a therapeutic agent for diabetic kidney disease, with a clearly defined mechanism of action involving the HDAC3/Klotho/TGF-β1 pathway. The provided protocols offer a solid foundation for researchers to further investigate its efficacy and safety.

Future research should aim to:

  • Explore the therapeutic potential of this compound in other diabetic complications, such as retinopathy, neuropathy, and cardiomyopathy.

  • Conduct dose-response studies to determine the optimal therapeutic window for this compound.

  • Investigate the pharmacokinetic and pharmacodynamic properties of this compound.

  • Perform preclinical toxicity studies to establish its safety profile.

The comparative data on Astragaloside IV suggests that different astragalosides may have varying yet significant therapeutic effects on diabetic complications, warranting further investigation into the specific roles of each compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vivo Bioavailability of Astragaloside I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome the low oral bioavailability of Astragaloside I.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound, and how does it compare to other astragalosides?

The oral bioavailability of this compound is known to be very low. Direct quantitative comparisons are scarce due to limited research focus on this specific isomer compared to the more abundant Astragaloside IV. However, studies on related compounds and the general physicochemical properties of saponins (high molecular weight, poor membrane permeability) suggest that its absorption from the gastrointestinal tract is minimal.

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

Several factors are believed to contribute to the poor in vivo absorption of this compound:

  • High Molecular Weight: Like other saponins, this compound is a large molecule, which hinders its passive diffusion across the intestinal epithelium.

  • Poor Permeability: Its chemical structure limits its ability to pass through the lipid bilayers of enterocytes.

  • P-glycoprotein (P-gp) Efflux: It is a potential substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen after absorption.

  • First-Pass Metabolism: this compound may be subject to degradation by gut microbiota and metabolic enzymes in the intestinal wall and liver before reaching systemic circulation.

Q3: What are the most promising strategies currently being explored to enhance the bioavailability of poorly absorbed saponins like this compound?

While research specifically on this compound is limited, promising strategies extrapolated from studies on the closely related Astragaloside IV and other saponins include:

  • Nano-delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can protect it from degradation and enhance its uptake.

  • Co-administration with Permeability Enhancers: Using excipients that can transiently open tight junctions or inhibit efflux pumps may improve absorption.

  • Structural Modification: Creating prodrugs or derivatives of this compound could improve its lipophilicity and membrane permeability.

Troubleshooting Guide

Issue 1: Inconsistent or low plasma concentrations of this compound in preclinical models (e.g., rats, mice).
Potential Cause Troubleshooting Step Recommended Action
Poor aqueous solubility of the formulation. Verify the dissolution of the administered compound.Prepare a micronized suspension or consider using a solubility enhancer like cyclodextrin. Ensure the vehicle (e.g., 0.5% CMC-Na) is appropriate and homogenous.
Rapid metabolism or clearance. Measure the half-life (t1/2) from an intravenous (IV) dose if possible.An IV administration will help determine the absolute bioavailability and clearance rate. If clearance is very high, the dosing regimen may need adjustment, or a formulation that provides sustained release could be beneficial.
High P-gp efflux activity in the animal model. Co-administer with a known P-gp inhibitor (e.g., verapamil) in a pilot experiment.If co-administration significantly increases plasma concentration, P-gp efflux is a likely contributor. This would justify exploring formulations that incorporate P-gp inhibitors or use materials that mask the compound from these transporters.
Degradation by gut microbiota. Analyze fecal samples for metabolites.Characterizing the metabolic profile can confirm if gut flora is a major barrier. Strategies could involve enteric-coated formulations to bypass stomach degradation and release the compound further down the GI tract.
Issue 2: High variability in absorption between individual animals.
Potential Cause Troubleshooting Step Recommended Action
Inconsistent gavage technique. Review and standardize the oral gavage procedure.Ensure the volume and rate of administration are consistent. Confirm correct placement to avoid accidental dosing into the lungs.
Differences in food intake (fed vs. fasted state). Standardize the fasting period for all animals before dosing.Food can significantly impact GI transit time and absorption. A consistent fasting period (e.g., 12 hours) is crucial for reducing variability.
Formulation instability or inhomogeneity. Assess the physical and chemical stability of the dosing formulation.Ensure the formulation is a homogenous suspension or solution that does not settle or degrade over the duration of the experiment. Prepare fresh formulations if stability is a concern.

Experimental Protocols & Data

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general methodology adapted from similar work on poorly soluble compounds and serves as a starting point for developing an this compound nanoformulation.

Objective: To encapsulate this compound in SLNs to improve its stability and intestinal absorption.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Soy lecithin (Co-surfactant)

  • Ultrapure water

Methodology:

  • Preparation of the Oil Phase: Melt the glyceryl monostearate at 75°C. Dissolve the predetermined amount of this compound and soy lecithin in the molten lipid under magnetic stirring to form a clear oil phase.

  • Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in ultrapure water and heat to the same temperature as the oil phase (75°C).

  • Emulsification: Add the hot oil phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Quickly transfer the hot emulsion to an ice bath and continue stirring at a lower speed until it cools down to room temperature. The rapid cooling of the lipid droplets results in the formation of solid lipid nanoparticles.

  • Purification and Characterization: The resulting SLN dispersion can be centrifuged or dialyzed to remove unencapsulated drug. The particle size, zeta potential, and encapsulation efficiency should be characterized using standard techniques (e.g., DLS, HPLC).

Data Table: Hypothetical Pharmacokinetic Parameters of this compound Formulations

The following table presents hypothetical data to illustrate the potential improvements that could be achieved with an enhanced formulation compared to a standard suspension. This data is for illustrative purposes and is not derived from a specific published study on this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound Suspension5035.2 ± 8.11.5120.5 ± 25.3100 (Reference)
This compound - SLNs50145.8 ± 30.52.0750.2 ± 98.6622.6
This compound + P-gp Inhibitor5098.4 ± 21.71.0410.1 ± 65.4340.3

Visualizations

Signaling Pathways & Experimental Workflows

G cluster_0 Potential Bioavailability Barriers for this compound Oral Oral Administration of this compound Lumen GI Lumen Oral->Lumen Metabolism Gut Microbiota Metabolism Lumen->Metabolism Degradation Epithelium Intestinal Epithelium Lumen->Epithelium Poor Permeability Epithelium->Lumen Active Efflux Efflux P-gp Efflux Portal Portal Vein Epithelium->Portal Absorption Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

G cluster_1 Workflow for Evaluating Novel this compound Formulations Formulation 1. Formulation Development (e.g., SLNs, Liposomes) Characterization 2. Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro 3. In Vitro Release Study Characterization->InVitro CellPerm 4. Caco-2 Permeability Assay Characterization->CellPerm InVivo 5. In Vivo Pharmacokinetic Study in Rats InVitro->InVivo Optimized Formulation CellPerm->InVivo Optimized Formulation Analysis 6. LC-MS/MS Bioanalysis of Plasma Samples InVivo->Analysis PK 7. Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK

Caption: A typical experimental workflow for developing and testing a new drug formulation.

Astragaloside I stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Astragaloside I, ensuring its stability throughout experimental and storage phases is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the long-term storage of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has been stored for a while and I suspect it may have degraded. What are the common signs of degradation?

A1: Degradation of this compound can manifest in several ways:

  • Loss of Potency: The most critical sign is a decrease in the expected biological activity. If you observe diminished effects in your assays compared to freshly prepared solutions, degradation is a likely cause.

  • Changes in Physical Appearance: While not always apparent, you might observe a slight change in the color or clarity of the solution.

  • Chromatographic Profile Alterations: If you are using analytical techniques like HPLC, you may notice a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. A common degradation product is Astragaloside IV.[1][2]

Q2: What are the primary factors that affect the stability of this compound in long-term storage?

A2: The stability of this compound is primarily influenced by:

  • pH: this compound is most stable in weakly acidic conditions. In neutral and particularly in alkaline solutions, it is susceptible to degradation.[1] Alkaline conditions can promote the hydrolysis of the acetyl groups of this compound.[2]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[3] Long-term storage at room temperature or higher is not recommended.

  • Light: While specific photostability data for this compound is limited, many complex organic molecules are sensitive to light. It is a good laboratory practice to protect solutions from light.

Q3: I have been storing my this compound as a solid. What are the recommended storage conditions?

A3: For long-term storage of solid this compound, it is recommended to store it at -20°C. Under these conditions, it is reported to be stable for at least four years.

Q4: I need to prepare a stock solution of this compound. What is the best solvent and what are the recommended storage conditions for the solution?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. For long-term storage of stock solutions, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the solution can be stable for up to two years. For shorter-term storage (up to one year), -20°C is also an option.

Q5: I suspect my this compound has converted to Astragaloside IV. How can I confirm this?

A5: The conversion of this compound to Astragaloside IV can be confirmed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your stored sample to that of fresh standards of both this compound and Astragaloside IV, you can identify and quantify the presence of Astragaloside IV. The primary chemical transformation is the hydrolysis of the acetyl groups on this compound.

Data Summary: Storage Recommendations

FormStorage TemperatureRecommended DurationReference
Solid Powder-20°C≥ 4 years
In Solvent (e.g., DMSO)-80°CUp to 2 years
In Solvent (e.g., DMSO)-20°CUp to 1 year

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UPLC-MS/MS Method for this compound Analysis

This method can be used to assess the purity of this compound and detect the presence of degradation products like Astragaloside IV.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Tandem Quadrupole Mass Spectrometer (TQD)

Chromatographic Conditions:

  • Column: ACQUITY C18 (1.7 µm, 2.1 × 100 mm)

  • Mobile Phase:

    • A: 100% Acetonitrile

    • B: 0.1% (v/v) Formic Acid in Water

  • Gradient Elution:

    • 0–1 min: 20% A

    • 1–10 min: 20–100% A

    • 10–11 min: 100% A

    • 11–12 min: 100–20% A

    • 12–14 min: 20% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 1 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • MS/MS Analysis: 700–900 m/z

  • Drying Gas: N₂ (>99.99%) at a flow of 500 L/h

Visual Guides

Degradation Pathway of this compound

The primary degradation pathway for this compound under neutral to alkaline conditions or upon heating involves the hydrolysis of its acetyl groups, leading to the formation of Astragaloside IV.

G Astragaloside_I This compound (with acetyl groups) Hydrolysis Hydrolysis (Heat, Neutral/Alkaline pH) Astragaloside_I->Hydrolysis Astragaloside_IV Astragaloside IV (without acetyl groups) Hydrolysis->Astragaloside_IV

Caption: Hydrolysis of this compound to Astragaloside IV.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves subjecting the compound to stress conditions and analyzing the resulting samples using a stability-indicating method like HPLC.

G cluster_0 Stress Conditions cluster_1 Analysis pH Varying pH (Acidic, Neutral, Alkaline) Stressed_Sample Stressed Sample pH->Stressed_Sample Temp Elevated Temperature Temp->Stressed_Sample Light Light Exposure Light->Stressed_Sample HPLC Stability-Indicating HPLC Analysis Data Data Analysis (Peak Area, Degradants) HPLC->Data Sample This compound Sample Sample->pH Sample->Temp Sample->Light Stressed_Sample->HPLC

Caption: Workflow for this compound stability testing.

Troubleshooting Logic for Suspected Degradation

This flowchart outlines the steps to take if you suspect your this compound sample has degraded.

G start Suspected Degradation check_activity Check Biological Activity start->check_activity activity_reduced Activity Reduced? check_activity->activity_reduced check_hplc Analyze by Stability-Indicating HPLC degradation_peaks Degradation Peaks Present? check_hplc->degradation_peaks activity_reduced->check_hplc Yes troubleshoot_assay Troubleshoot Assay activity_reduced->troubleshoot_assay No confirm_degradation Degradation Confirmed degradation_peaks->confirm_degradation Yes no_degradation No Apparent Degradation degradation_peaks->no_degradation No review_storage Review Storage Conditions confirm_degradation->review_storage

Caption: Troubleshooting flowchart for degraded this compound.

References

Technical Support Center: Optimizing Astragaloside I in Osteogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Astragaloside I (AS-I) to enhance osteogenic activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for promoting osteogenic differentiation?

A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies on pre-osteoblast cell lines like MC3T3-E1 have shown that Astragaloside promotes osteogenic differentiation in a dose-dependent manner, with concentrations around 40-50 µg/mL often yielding the most significant effects on markers like Alkaline Phosphatase (ALP) activity, calcium deposition, and the expression of osteogenic genes such as Osteocalcin (OCN) and Osterix (OSX).[1][2][3] It is always recommended to perform a dose-response experiment (e.g., 10, 20, 40, 50, 60 µg/mL) to determine the ideal concentration for your specific cell line and assay.[1][2]

Q2: What is the primary signaling pathway activated by this compound to induce osteogenesis?

A2: Current research indicates that this compound primarily stimulates osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway . AS-I treatment has been shown to increase the expression of β-catenin and its downstream target, Runx2, which are central regulators of osteogenesis. The osteogenic effects of AS-I can be inhibited by DKK-1, a classical inhibitor of the Wnt/β-catenin pathway, further confirming this mechanism. This pathway activation also appears to influence the BMP and RANKL/OPG pathways.

Q3: Are other Astragalosides (e.g., AS-II, AS-IV) also effective for osteogenesis, and do they use the same pathways?

A3: Yes, other astragalosides, particularly Astragaloside IV (AS-IV), have demonstrated pro-osteogenic effects. However, they may utilize different or additional signaling pathways. For instance, AS-IV has been shown to promote osteogenesis through the PI3K/Akt/eNOS/NO pathway and the GSK3β/β-catenin pathway. Astragaloside II has been reported to induce osteogenic activity via the BMP-2/MAPK and Smad1/5/8 pathways. When working with Astragalus extracts, it is crucial to identify the specific astragaloside to understand the likely mechanism of action.

Q4: What are the key assays to measure the osteogenic activity of this compound?

A4: To comprehensively evaluate the osteogenic effects of this compound, a combination of assays targeting different stages of osteoblast differentiation is recommended:

  • Cell Viability/Cytotoxicity Assay (e.g., CCK-8, MTT): To ensure the chosen concentrations of AS-I are not toxic to the cells.

  • Alkaline Phosphatase (ALP) Assay: A critical marker for early-stage osteogenic differentiation. Activity can be measured via staining or a quantitative colorimetric assay.

  • Alizarin Red S (ARS) Staining: Used to detect extracellular calcium deposition, a hallmark of late-stage osteogenic differentiation and matrix mineralization.

  • Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of key osteogenic marker genes, such as RUNX2, ALP, COL1A1 (Collagen Type I Alpha 1), and BGLAP (Osteocalcin).

Data Summary: Astragaloside Concentration and Osteogenic Markers

Cell LineAstragaloside TypeConcentration RangeOptimal ConcentrationKey FindingsReference
MC3T3-E1Astragaloside (unspecified)10 - 60 µg/mL40 µg/mLSignificantly increased cell viability, ALP activity, and calcium deposition.
MC3T3-E1Astragaloside (unspecified)10 - 60 µg/mL50 µg/mLMaximally increased mRNA expression of ALP, OCN, and OSX (5.67-fold increase vs. control).
MC3T3-E1This compoundNot specifiedNot specifiedStimulated expression of β-catenin and Runx2 via Wnt/β-catenin pathway.
BMSCsAstragaloside IV0 - 80 µM40 µMShowed optimal cell viability and significantly increased expression of ALP, OSX, OCN, and Runx2.
PDLSCsAstragaloside IV0.1 - 40 µM20 µMSignificantly promoted ALP activity and mineralized nodule formation.

Note: Some studies use the general term "Astragaloside" without specifying the subtype. Researchers should confirm the purity and subtype of their compound.

Signaling Pathway Diagram

Astragaloside_Signaling ASI This compound Wnt_Pathway Wnt/β-catenin Pathway ASI->Wnt_Pathway BetaCatenin ↑ β-catenin Wnt_Pathway->BetaCatenin BMP_Pathway ↑ BMP-2 Wnt_Pathway->BMP_Pathway RANK_Pathway ↑ OPG/RANKL Ratio Wnt_Pathway->RANK_Pathway Runx2 ↑ Runx2 BetaCatenin->Runx2 Osteogenesis Osteogenic Differentiation Runx2->Osteogenesis BMP_Pathway->Osteogenesis RANK_Pathway->Osteogenesis

Caption: this compound signaling via the Wnt/β-catenin pathway.

Troubleshooting Guides

Cell Culture & Viability
  • Q: My cells are detaching or dying after treatment with this compound. What should I do?

    • A1: Check for Cytotoxicity. Perform a cell viability assay (e.g., CCK-8) across a range of AS-I concentrations. Concentrations that significantly reduce viability should be avoided. For example, while 40 µM AS-IV was optimal for BMSC viability, higher concentrations led to a decrease.

    • A2: Solvent Toxicity. Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic (typically <0.1%). Run a vehicle control (media + solvent) to confirm.

    • A3: Cell Confluency. Do not let cells become over-confluent before or during the experiment, as this can lead to cell detachment and altered responses. Seed cells to reach about 80% confluency at the start of differentiation.

Alkaline Phosphatase (ALP) Assay
  • Q: I am not seeing a significant increase in ALP activity with AS-I treatment.

    • A1: Suboptimal Concentration. You may be using a suboptimal concentration of AS-I. Perform a dose-response curve to find the most effective concentration for your cell type.

    • A2: Timing. ALP is an early-to-mid stage marker of osteogenesis. Ensure you are measuring activity at appropriate time points (e.g., days 7-14 of differentiation).

    • A3: Enzyme Solubilization. Inadequate cell lysis can lead to low readings. Ensure your lysis buffer (e.g., 0.1% Triton X-100) is effective. Some protocols suggest freeze-thaw cycles to improve the release of membrane-bound ALP.

  • Q: My ALP staining is weak or has high background.

    • A1: Substrate Incubation. Ensure the substrate solution is fresh and that the incubation is performed at the correct temperature (e.g., 37°C) and for the appropriate duration, typically in the dark.

    • A2: Washing Steps. Be gentle during washing steps to avoid detaching the cell monolayer. Insufficient washing can lead to high background.

    • A3: Fixation. Use a suitable fixative like 10% formalin or 4% paraformaldehyde. Inadequate fixation can result in poor staining quality.

Alizarin Red S (ARS) Staining
  • Q: My ARS staining is faint even after 21-28 days of differentiation.

    • A1: Insufficient Differentiation. Osteogenic differentiation may be slow in your cell line. Ensure your osteogenic induction medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone) is fresh and replaced every 2-3 days.

    • A2: Staining Solution pH. The pH of the Alizarin Red S solution is critical and should be between 4.1 and 4.3. An incorrect pH will result in poor staining of calcium deposits.

    • A3: AS-I Concentration. The concentration of AS-I may be too low to induce significant mineralization. Refer to dose-response data to select a higher, non-toxic concentration.

  • Q: I am losing my mineralized nodules during the staining procedure.

    • A1: Gentle Handling. The mineralized extracellular matrix can be fragile. Handle plates gently during all aspiration and washing steps to prevent nodule detachment.

    • A2: Fixation. Ensure cells are properly fixed (e.g., 10% formalin for 30 minutes at room temperature) before staining. This helps to stabilize the cell layer.

Experimental Protocols & Workflow

General Experimental Workflow

Experimental_Workflow cluster_assays Perform Assays at Key Time Points Start Seed Cells (e.g., MC3T3-E1, BMSCs) Culture Culture to ~80% Confluency Start->Culture Induce Induce Osteogenic Differentiation (Add Osteogenic Medium + this compound) Culture->Induce ALP Day 7-14: ALP Staining / Activity Assay Induce->ALP qPCR Day 7-21: RNA Extraction & qPCR (Runx2, ALP, OCN) Induce->qPCR ARS Day 21-28: Alizarin Red S Staining (Calcium Deposition) Induce->ARS Analysis Data Analysis & Quantification ALP->Analysis qPCR->Analysis ARS->Analysis End Conclusion Analysis->End

Caption: General workflow for assessing this compound osteogenic effects.

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)

Adapted from multiple sources.

  • Cell Culture: Seed cells in a 24-well plate and culture in osteogenic medium with desired concentrations of this compound for 7-14 days. Include a control group without AS-I.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 200-500 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well.

    • Incubate on ice for 10-15 minutes. For enhanced lysis, perform two freeze-thaw cycles (-70°C / 37°C).

    • Scrape the wells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet debris.

  • Enzymatic Reaction:

    • Add 50 µL of the supernatant (cell lysate) to a new 96-well plate.

    • Prepare a standard curve using p-nitrophenol (0–250 µM).

    • Add 50 µL of p-nitrophenyl phosphate (pNPP) substrate solution to each well containing lysate.

    • Incubate at 37°C for 30-60 minutes in the dark. The solution will turn yellow.

  • Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Normalization:

    • Determine the total protein content of the cell lysate using a BCA or Bradford protein assay.

    • Express ALP activity as units per mg of total cellular protein (U/mg protein).

Protocol 2: Alizarin Red S (ARS) Staining for Mineralization

Adapted from multiple sources.

  • Cell Culture: Culture cells in a 12-well or 24-well plate with osteogenic medium and this compound for 21-28 days.

  • Fixation:

    • Carefully aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 1 mL of 10% formalin (or 4% paraformaldehyde) to each well and fix for 30 minutes at room temperature.

  • Washing:

    • Aspirate the fixative and wash the wells 2-3 times with distilled water (ddH₂O). Do not let the cells dry out.

  • Staining:

    • Prepare the ARS staining solution (2% w/v in ddH₂O, pH adjusted to 4.1-4.3).

    • Add 1 mL of ARS solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate at room temperature in the dark for 20-45 minutes.

  • Final Washes & Visualization:

    • Aspirate the ARS solution and wash the wells 3-5 times with ddH₂O until the wash water is clear.

    • Add 1 mL of PBS to each well to prevent drying and visualize the red/orange mineralized nodules under a bright-field microscope.

  • (Optional) Quantification:

    • After imaging, aspirate the PBS and add 1 mL of 10% cetylpyridinium chloride (CPC) to each well to destain.

    • Incubate for 20-30 minutes with shaking to elute the bound dye.

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

References

Troubleshooting inconsistent results in Astragaloside I experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Astragaloside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. What's happening and how can I fix it?

A1: This is a common issue related to the poor aqueous solubility of saponins like this compound.[1][2] Immediate precipitation, or "crashing out," occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly in the aqueous environment of the cell culture medium.[3]

Troubleshooting Steps:

  • Optimize Stock Solution & Dilution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO. Ultrasonic assistance may be required to fully dissolve the compound.[4][5]

    • Pre-warm your cell culture medium to 37°C before adding the compound. Adding compounds to cold media can decrease solubility.

    • Instead of adding the DMSO stock directly to your full volume of media, perform a serial dilution. Add the stock solution dropwise to the pre-warmed media while gently vortexing to ensure gradual and even dispersion.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Solubility Test: Before your main experiment, perform a solubility test. Prepare your desired concentrations in cell culture media in a separate plate and incubate at 37°C. Visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours).

Q2: I'm observing high variability in my results between experiments. What are the potential sources of this inconsistency?

A2: Inconsistent results with natural products like this compound can stem from several factors, ranging from the compound itself to experimental procedures.

Potential Causes and Solutions:

  • Batch-to-Batch Variability: Commercial preparations of this compound can have significant variations in purity and the concentration of minor components. These differences can alter the biological activity of the extract. If possible, purchase a large single batch of the compound for a complete set of experiments. If you must switch batches, perform a validation experiment to compare the activity of the new batch with the old one.

  • Compound Stability: this compound stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C. However, stability in aqueous culture media at 37°C can be limited. Prepare fresh working solutions for each experiment and avoid storing them for extended periods. In acidic, neutral, and low-acidic solutions, Astragaloside IV (a closely related compound) is stable for over 60 days at room temperature, but stability decreases in alkaline conditions.

  • Inconsistent Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Cell Density: Ensure you are seeding cells at the same density for each experiment, as this can affect their response to treatment.

    • Media and Serum: Use the same batch of media and fetal bovine serum (FBS) for an entire experiment, as lot-to-lot variability in serum can significantly impact results.

Q3: I'm not seeing the expected effect of this compound on my cells. What should I check?

A3: If this compound is not producing the anticipated biological effect, consider the following:

  • Concentration and Incubation Time: The effective concentration of this compound can be cell-type dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. For example, in MC3T3-E1 osteoblast-like cells, concentrations of 10-40 µM for 5 days were shown to be effective.

  • Cell Line Sensitivity: Different cell lines will have varying sensitivities to this compound. Review the literature to see what concentrations have been reported for your or similar cell lines.

  • Assay Interference: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Always run appropriate controls, including a vehicle control and positive/negative controls for the assay itself. Saponins, due to their surfactant-like properties, can also perturb cell membranes, which might influence assay results.

Troubleshooting Guides for Specific Assays

Cell Viability Assays (e.g., MTT, CCK-8)
Problem Potential Cause Recommended Solution
Inconsistent IC50 values Precipitation of this compound at higher concentrations.Perform a solubility test prior to the experiment to determine the maximum soluble concentration. Visually inspect wells for precipitate before adding the viability reagent.
Variable cell seeding density. Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well.
Different treatment durations. Use a consistent incubation time for all experiments. A 72-hour treatment time has been shown to be effective for assessing the cytotoxicity of cytotoxic compounds in organoid cultures.
High background or false positives Interaction of this compound with the assay reagent. Run a cell-free control with media, this compound, and the viability reagent to check for any direct chemical reactions.
Western Blotting
Problem Potential Cause Recommended Solution
No or weak signal for phosphorylated proteins (e.g., p-Akt, p-β-catenin) Phosphatase activity during sample preparation.Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice or at 4°C throughout the protein extraction process.
Incorrect blocking buffer. For phospho-specific antibodies, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, not milk. Milk contains phosphoproteins (casein) that can cause high background.
Low protein expression/phosphorylation. Ensure you are stimulating the pathway appropriately. For some targets, a time-course experiment may be needed to capture the peak of phosphorylation.
Multiple non-specific bands Antibody concentration too high. Titrate the primary antibody to determine the optimal concentration that gives a clean signal with minimal background.
Insufficient washing. Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations.
Quantitative PCR (qPCR)
Problem Potential Cause Recommended Solution
High Cq values or no amplification Poor RNA quality or degradation. Assess RNA integrity using a Bioanalyzer or by running an aliquot on a gel. Use fresh, high-quality RNA for cDNA synthesis.
Inefficient reverse transcription. Ensure your reverse transcription kit is not expired and that you are using an appropriate amount of input RNA according to the manufacturer's protocol.
Inefficient primers. Validate primer efficiency by running a standard curve. Design new primers if the efficiency is outside the acceptable range (typically 90-110%).
High variability between technical replicates Pipetting errors. Use calibrated pipettes and be meticulous when preparing the master mix and loading the plate.
Poorly mixed reagents. Gently vortex and centrifuge all reagents, including the master mix, before aliquoting.

Quantitative Data Summary

The following tables summarize typical experimental parameters for this compound and the closely related Astragaloside IV, as reported in the literature. These values should be used as a starting point and may require optimization for your specific experimental setup.

Table 1: In Vitro Effective Concentrations and Incubation Times

CompoundCell LineAssayConcentration RangeIncubation TimeObserved Effect
This compound MC3T3-E1 (osteoblast precursor)Western Blot10, 20, 40 µM5 daysIncreased expression of β-catenin and Runx2.
This compound MC3T3-E1Cell Viability10, 20, 40 µM1, 3, or 6 daysNo significant cytotoxicity observed.
Astragaloside IV Hepatocellular Carcinoma CellsCell Viability (MTT)10, 20, 40 µg/mL12 hoursDecreased cell viability with increasing concentration.
Astragaloside IV Uterine Leiomyoma CellsCell Viability (CCK-8)50, 100, 200 µM72 hoursDecreased cell viability in a dose-dependent manner.
Astragaloside IV H9c2 (cardiomyocytes)Cell Viability (CCK-8)10, 100 µM20 hoursIncreased cell viability after hypoxia/reoxygenation injury.

Table 2: In Vivo Dosage

CompoundAnimal ModelDosageAdministration RouteObserved Effect
Astragaloside IV Rats (cerebral ischemia/reperfusion)20 mg/kgIntraperitoneal injectionDecreased IL-1β and Caspase-3 gene expression.
Astragaloside IV Rats (unilateral ureteral obstruction)3.3, 10, 33 mg/kgNot specifiedInhibited the up-regulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

General Protocol for Cell Treatment with this compound
  • Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 50-100 mM). Use sonication if necessary to ensure it is fully dissolved. Aliquot and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solutions: Pre-warm complete cell culture medium to 37°C. Prepare serial dilutions of your this compound stock solution in the pre-warmed medium to achieve your final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., ≤0.1%).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: After incubation, proceed with your desired assay (e.g., cell viability, protein extraction for Western blot, RNA extraction for qPCR).

Western Blot Protocol for β-catenin and p-Akt
  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature for total β-catenin and Akt. For phosphorylated proteins (p-Akt), block with 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-p-Akt (Ser473), anti-Akt) diluted in the appropriate blocking buffer (milk or BSA) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

qPCR Protocol for Osteogenic Markers (Runx2, Osterix)
  • RNA Extraction: Following treatment with this compound, lyse the cells directly in the culture dish using a TRIzol-like reagent. Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target gene (e.g., Runx2, Osterix) and a housekeeping gene (e.g., GAPDH, β-actin), and cDNA template.

    • Primer Sequences (Mus musculus):

      • Runx2: Forward: 5'-GCCGGGAATGATGAGAACTA-3', Reverse: 5'-GGACCGTCCACTGTCACTTT-3'

      • Osterix (Osx): Forward: 5'-GAAGTCCAATGGGGATCTGA-3', Reverse: 5'-AGAATCCCTTTCCCTCTCCA-3'

  • qPCR Cycling: Perform the qPCR on a real-time PCR system with a typical cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock in DMSO dilute Prepare Working Dilutions in Pre-warmed Media stock->dilute cells Seed Cells in Culture Plates treat Treat Cells for Desired Duration cells->treat dilute->treat viability Cell Viability Assay (MTT/CCK-8) treat->viability protein Protein Extraction (for Western Blot) treat->protein rna RNA Extraction (for qPCR) treat->rna

General experimental workflow for in vitro studies with this compound.

Wnt_pathway ASI This compound Wnt_Receptor Frizzled/LRP5/6 ASI->Wnt_Receptor Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Wnt_Receptor->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_acc β-catenin (Accumulation) Nucleus Nucleus beta_catenin_acc->Nucleus TCF_LEF TCF/LEF beta_catenin_acc->TCF_LEF Binds to Target_Genes Target Gene Expression (e.g., Runx2, Osterix) TCF_LEF->Target_Genes Promotes Transcription

This compound activates the Wnt/β-catenin signaling pathway.

PI3K_Akt_pathway ASI This compound/IV RTK Receptor Tyrosine Kinase (RTK) ASI->RTK Stimulates PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits pAkt p-Akt (Active) Akt->pAkt is phosphorylated Downstream Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream Response Cellular Responses (Survival, Proliferation, Differentiation) Downstream->Response

Astragalosides can modulate the PI3K/Akt signaling pathway.

References

Preventing degradation of Astragaloside I during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Astragaloside I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the stable extraction of this bioactive compound.

Troubleshooting Guide

Encountering degradation of this compound can be a significant setback in research. The following table outlines common issues, their potential causes, and recommended solutions to maintain the integrity of your compound during extraction.

IssuePotential CauseRecommended Solution
Low yield of this compound pH-induced degradation: Alkaline conditions can cause the hydrolysis of the acetyl group on this compound, converting it to other astragalosides or leading to further degradation.Maintain a neutral to slightly acidic pH (pH 6.0-7.0) during extraction. Avoid using strong alkaline solutions.
Thermal degradation: High temperatures, especially in the presence of water and alkaline conditions, can accelerate the degradation of this compound.Use moderate extraction temperatures, ideally not exceeding 70°C. Consider methods like microwave-assisted extraction (MAE) which can reduce extraction time at a given temperature.
Enzymatic degradation: Endogenous enzymes (e.g., glycosidases) present in the plant material can hydrolyze the glycosidic bonds of this compound.Deactivate enzymes prior to extraction by briefly blanching the plant material or using organic solvents like ethanol (70-80%) which can denature enzymes.
Presence of unexpected compounds in the extract Transformation of this compound: Under certain conditions, this compound can be converted to Astragaloside II or IV.[1]Carefully control the pH and temperature of the extraction process. Use analytical techniques like HPLC-MS to monitor the chemical profile of the extract.
Formation of degradation products: Prolonged exposure to harsh conditions (high temperature, extreme pH) can lead to the formation of various degradation byproducts.Optimize extraction parameters to minimize extraction time and the use of harsh chemicals.
Inconsistent extraction results Variability in raw material: The enzymatic activity and chemical composition of the plant material can vary depending on the source, age, and storage conditions.Standardize the pre-treatment of the raw material, including drying and grinding procedures. Consider a pre-extraction enzyme inactivation step for all batches.
Inconsistent extraction parameters: Fluctuations in temperature, pH, or solvent concentration between experiments.Precisely control and monitor all extraction parameters. Use calibrated equipment and standardized operating procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of this compound degradation are pH-induced hydrolysis, thermal degradation, and enzymatic activity. This compound is particularly susceptible to alkaline conditions which can lead to the removal of its acetyl group, transforming it into other compounds. High temperatures can accelerate this and other degradation reactions. Endogenous enzymes within the plant material can also break down the molecule.

Q2: What is the optimal pH range for extracting this compound?

A2: A neutral to slightly acidic pH range of 6.0 to 7.0 is generally recommended for the stable extraction of this compound. Studies have shown that astragalosides are more stable in weak acidic solutions compared to neutral or alkaline conditions.[2]

Q3: Can I use high temperatures to increase the extraction efficiency of this compound?

A3: While higher temperatures can increase extraction efficiency, they also significantly increase the risk of thermal degradation. It is a trade-off that needs to be carefully managed. For instance, in acidic, low-acidic, and neutral solutions, Astragaloside IV (a related compound) showed over 90% stability after sterilization at 95°C for 60 minutes, but this dropped to below 60% in an alkaline solution.[3][4] Therefore, it is crucial to optimize the temperature and duration of extraction. Methods like microwave-assisted extraction can be beneficial as they can achieve high extraction efficiency with shorter exposure to high temperatures.

Q4: How can I prevent enzymatic degradation of this compound?

A4: Enzymatic degradation can be minimized by deactivating the endogenous enzymes in the plant material before extraction. This can be achieved by methods such as:

  • Blanching: A brief heat treatment of the raw plant material.

  • Using organic solvents: Solvents like 70-80% ethanol can denature and inactivate enzymes.

  • Enzyme inhibitors: While less common in routine extractions, specific enzyme inhibitors could theoretically be used, though this would require careful selection and validation.

Q5: Is it possible that this compound is being converted to other astragalosides during my extraction?

A5: Yes, this is a common occurrence. Under alkaline conditions, the acetyl group of this compound can be hydrolyzed, leading to its conversion to Astragaloside II or subsequently to Astragaloside IV.[1] If your analysis shows a decrease in this compound and a corresponding increase in these other astragalosides, it is a strong indicator of this transformation.

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction (MAE) for Preserving this compound

This protocol is designed to maximize the yield of this compound while minimizing degradation through the use of controlled microwave energy and an appropriate solvent system.

Materials:

  • Dried and powdered Astragalus root

  • 80% Ethanol (v/v)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1.0 g of powdered Astragalus root and place it into the microwave extraction vessel.

  • Solvent Addition: Add 25 mL of 80% ethanol to the vessel, ensuring the powder is fully submerged. This creates a solid-to-liquid ratio of 1:25 (g/mL).

  • Microwave Extraction:

    • Set the microwave power to 700 W.

    • Set the extraction temperature to 70°C.

    • Perform three extraction cycles, with each cycle lasting 5 minutes.

  • Filtration: After extraction, cool the vessel and filter the extract through filter paper to remove the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract containing this compound.

  • Analysis: Dissolve a known amount of the dried extract in a suitable solvent and analyze by HPLC to determine the concentration of this compound.

Protocol 2: Reflux Extraction with pH Control

This protocol utilizes a traditional reflux extraction method with the addition of pH control to prevent the degradation of this compound.

Materials:

  • Dried and powdered Astragalus root

  • 60% Ethanol (v/v)

  • Phosphate buffer (pH 6.8)

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare a 60% ethanol solution using a phosphate buffer (pH 6.8) instead of pure water.

  • Sample and Solvent Addition: Place 10 g of powdered Astragalus root into a 250 mL round bottom flask. Add 60 mL of the pH-adjusted 60% ethanol solution (solid-to-liquid ratio of 1:6 g/mL).

  • Reflux Extraction:

    • Assemble the reflux apparatus and place the flask in a heating mantle.

    • Heat the mixture to a gentle boil and maintain the reflux for 1 hour.

    • Repeat the extraction process two more times with fresh solvent for a total of three extraction cycles.

  • Filtration: Combine the extracts from the three cycles and filter through filter paper.

  • Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C.

  • Analysis: Analyze the resulting extract for this compound content using HPLC.

Quantitative Data Summary

The stability of astragalosides is highly dependent on the pH and temperature of the surrounding medium. The following tables summarize key quantitative data from stability studies.

Table 1: Stability of Astragaloside IV under Different pH Conditions after Sterilization (95°C for 60 min)

pHRetention Rate (%)
3.0> 90%
5.0> 90%
7.0> 90%
9.0< 60%

Data adapted from a study on Astragaloside IV, which provides insights into the general stability of related astragalosides.

Table 2: Retention Rates of this compound, II, and IV in Solution (80 hours)

CompoundpH 2.0 Retention RatepH 6.8 Retention Rate
This compoundNot specifiedNot specified
Astragaloside IINot specifiedNot specified
Astragaloside IVHigh stabilityHigh stability

A study by Zheng Na et al. investigated the retention rates of these astragalosides, indicating their stability in acidic and neutral solutions, although specific percentages for this compound were not provided in the available abstract.

Visualizations

Degradation Pathway of this compound

Potential Degradation and Transformation Pathways of this compound ASI This compound ASII Astragaloside II ASI->ASII Alkaline Hydrolysis (Deacetylation) DegradationProducts Further Degradation Products ASI->DegradationProducts Strong Acid/Alkali High Temperature ASIV Astragaloside IV ASII->ASIV Further Hydrolysis ASII->DegradationProducts Strong Acid/Alkali High Temperature ASIV->DegradationProducts Strong Acid/Alkali High Temperature

Caption: Transformation and degradation of this compound.

Experimental Workflow for Stable this compound Extraction

Workflow for Stable this compound Extraction Start Start: Dried Astragalus Root Pretreatment Pre-treatment: - Pulverize - Enzyme Inactivation (Optional) Start->Pretreatment Extraction Extraction: - Microwave-Assisted or Reflux - Neutral/Slightly Acidic Solvent - Controlled Temperature (<70°C) Pretreatment->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration: - Rotary Evaporation (<50°C) Filtration->Concentration Analysis Analysis: - HPLC-MS Concentration->Analysis End End: Stable this compound Extract Analysis->End

Caption: Experimental workflow for stable extraction.

Logical Relationship of Preventative Measures

Relationship Between Factors and Prevention of Degradation Degradation This compound Degradation pH pH Control (Neutral/Slightly Acidic) pH->Degradation Prevents Hydrolysis Temp Temperature Control (<70°C) Temp->Degradation Minimizes Thermal Degradation Enzyme Enzyme Inactivation Enzyme->Degradation Prevents Enzymatic Cleavage Time Reduced Extraction Time Time->Degradation Reduces Exposure to Stressors

Caption: Key factors in preventing degradation.

References

Conversion of Astragaloside I to Astragaloside IV during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of Astragaloside I to Astragaloside IV.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the conversion of this compound to Astragaloside IV?

A1: The conversion of this compound to Astragaloside IV involves the hydrolysis of acetyl groups from the sugar moieties of the saponin structure. This compound has two acetyl groups, while Astragaloside IV has none.[1][2] This deacetylation reaction is typically facilitated by alkaline conditions or enzymatic methods.

Q2: Why is it often desirable to convert this compound to Astragaloside IV?

A2: Astragaloside IV is often the target compound for pharmacological studies and is used as a quality control marker for Astragalus extracts in various pharmacopoeias.[3][4] The conversion of other astragalosides, like this compound, into Astragaloside IV can increase the overall yield of this desired bioactive compound from the raw plant material.[1]

Q3: What are the common methods to achieve this conversion?

A3: The most common methods include:

  • Alkaline Hydrolysis: Using an alkaline solution, such as aqueous ammonia, to catalyze the removal of acetyl groups.

  • Enzymatic Hydrolysis: Employing specific enzymes, such as β-glucosidase and β-xylosidase, to selectively cleave sugar residues and facilitate conversion.

  • Microbial Transformation: Utilizing microorganisms that produce enzymes capable of biotransforming this compound to Astragaloside IV.

Q4: How can I monitor the progress of the conversion reaction?

A4: The conversion process can be monitored by analyzing samples at different time points using analytical techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). These methods allow for the quantification of both the reactant (this compound) and the product (Astragaloside IV).

Troubleshooting Guides

Issue 1: Low Yield of Astragaloside IV

Possible Cause Troubleshooting Step
Incomplete Conversion Optimize reaction conditions. For alkaline hydrolysis, systematically vary the alkali concentration (e.g., 20-30% ammonia), temperature, and reaction time. Monitor the disappearance of this compound and the formation of Astragaloside IV.
Degradation of Astragaloside IV Avoid harsh conditions. Excessive alkali concentration or prolonged exposure to high temperatures can lead to the degradation of the saponin structure. Astragaloside IV is particularly unstable in alkaline solutions at elevated temperatures. Consider using milder conditions for a longer duration.
Sub-optimal Extraction Ensure efficient extraction of the precursor, this compound, from the plant matrix. Optimize the solid-liquid ratio and soaking time before initiating the conversion.

Issue 2: Inconsistent Batch-to-Batch Conversion Rates

Possible Cause Troubleshooting Step
Variability in Starting Material The content of this compound in the raw Astragalus root can vary. Quantify the starting amount of this compound in each batch to normalize the conversion yield.
Inconsistent Reaction Conditions Precisely control all reaction parameters, including temperature, time, pH, and reagent concentrations. Small variations can significantly impact the reaction outcome.
Inaccurate Quantification Validate your analytical method for quantifying astragalosides. Use certified reference standards and consider matrix effects, which can be addressed by methods like standard addition.

Issue 3: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Step
Side Reactions Harsh reaction conditions (e.g., very high temperatures or extreme pH) can lead to the formation of degradation products. Use the mildest effective conditions.
Incomplete Conversion Residual this compound or intermediate products (like Astragaloside II) may be present. Extend the reaction time or slightly increase the catalyst concentration, while carefully monitoring for degradation.
Carryover from Extraction Impurities from the initial plant extract may persist. Incorporate appropriate purification steps, such as column chromatography or recrystallization, after the conversion reaction.

Quantitative Data Summary

The following tables summarize quantitative data from a study optimizing the conversion of astragalosides to Astragaloside IV using an ammonia-based extraction method.

Table 1: Optimized Parameters for Astragaloside IV Extraction and Conversion

ParameterOptimized Value
Ammonia Concentration24%
Solid-Liquid Ratio1:10 (w/v)
Soaking Time120 minutes at 25°C
Extraction/Conversion Time52 minutes of stirring
Resulting Yield of Astragaloside IV 2.621 ± 0.019 mg/g

Data sourced from a study by an unspecified author.

Table 2: Stability of Astragaloside IV under Sterilization Conditions (95°C for 60 minutes)

Solution pHRetention Rate of Astragaloside IV
Acidic (pH 3.0, 5.0)> 90%
Neutral (pH 7.0)> 90%
Alkaline (pH 9.0)< 60%

Data indicates that Astragaloside IV is significantly less stable in alkaline conditions at high temperatures.

Experimental Protocols

1. Alkaline Hydrolysis for Conversion of this compound to IV

This protocol is based on a method designed to promote the transformation of other astragalosides into Astragaloside IV during extraction.

  • Sample Preparation: Weigh 1g of powdered Astragalus root.

  • Extraction and Conversion:

    • Add 10 mL of 24% aqueous ammonia solution to the powdered root (solid-liquid ratio of 1:10).

    • Soak the mixture for 120 minutes at 25°C.

    • Stir the mixture at 150 rpm for 52 minutes at 25°C.

    • After the reaction, filter the mixture. The filtrate contains the converted Astragaloside IV.

  • Analysis: Quantify the amount of Astragaloside IV in the filtrate using a validated UPLC-MS/MS or HPLC-ELSD method.

2. UPLC-MS/MS Method for Quantification of Astragalosides

This is a representative method for the analysis of this compound and IV.

  • System: UPLC with a Tandem Quadrupole Detector (TQD) system in positive electrospray ionization (+ESI) mode.

  • Column: ACQUITY C18 (1.7 μm, 2.1 × 100 mm).

  • Column Temperature: 45°C.

  • Mobile Phase:

    • Eluent A: 100% Acetonitrile

    • Eluent B: 0.1% (v/v) Formic Acid in Water

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0–1 min: 20% A

    • 1–10 min: 20–100% A

    • 10–11 min: 100% A

    • 11–12 min: 100–20% A

    • 12–14 min: 20% A

  • MS/MS Analysis:

    • Scan Range: 700–900 m/z

    • Drying Gas: N₂ at a flow of 500 L/h.

  • Injection Volume: 1 μL.

Visualizations

cluster_reaction Chemical Conversion Pathway ASI This compound (with 2 Acetyl Groups) ASIV Astragaloside IV (No Acetyl Groups) ASI->ASIV Alkaline or Enzymatic Hydrolysis (-2 Acetyl Groups)

Caption: Chemical conversion of this compound to Astragaloside IV.

cluster_workflow Experimental Workflow for Conversion and Analysis start Start: Powdered Astragalus Root extraction Extraction & Conversion (e.g., with Ammonia Solution) start->extraction filtration Filtration extraction->filtration analysis Quantitative Analysis (UPLC-MS/MS or HPLC-ELSD) filtration->analysis end End: Quantified Astragaloside IV analysis->end

Caption: General workflow for Astragaloside IV conversion and analysis.

References

Technical Support Center: Method Refinement for Detecting Astragaloside I Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for detecting Astragaloside I metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound in vivo and in vitro?

A1: The primary metabolic pathways for this compound, and other astragalosides, involve several biotransformation reactions. In vivo and in vitro studies, primarily in rat models and human fecal incubations, have identified the main pathways as deglycosylation, demethylation, hydroxylation, glucuronidation, and sulfation.[1] The metabolic reactions predominantly occur in the intestine, where gut microbiota play a crucial role in the initial deglycosylation steps.[1] This process transforms this compound into secondary glycosides and eventually to its aglycone, cycloastragenol (CAG).[1]

Q2: Which analytical techniques are most suitable for detecting this compound and its metabolites?

A2: Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), particularly with a quadrupole time-of-flight (Q-TOF) mass analyzer, is the most powerful and commonly used technique.[1] This method offers the high sensitivity and accuracy required to detect and identify the low concentrations of metabolites typically found in biological samples.

Q3: What are the expected metabolites of this compound that I should be looking for?

A3: You can expect to find a range of metabolites resulting from the pathways mentioned in Q1. Key metabolites include deglycosylated products (loss of xylose and/or glucose moieties), hydroxylated derivatives, and conjugates such as glucuronides and sulfates. For example, through deglycosylation, this compound can be transformed into secondary glycosides like cycloastragenol-6-glucoside (CAG-6-glucoside) and ultimately to the aglycone cycloastragenol (CAG).[1]

Troubleshooting Guide

Issue 1: Poor sensitivity or no detection of this compound metabolites in biological samples (plasma, urine, feces).

  • Possible Cause 1: Inefficient Extraction.

    • Solution: The extraction method must be optimized for triterpenoid saponins. Solid-phase extraction (SPE) is a common and effective method for cleaning up and concentrating astragalosides from biological matrices. Ensure the SPE cartridge type and the elution solvents are appropriate. For plasma, a protein precipitation step with methanol or acetonitrile is crucial prior to extraction.

  • Possible Cause 2: Low Abundance of Metabolites.

    • Solution: this compound metabolites are often present at very low concentrations. Increase the sample volume if possible and concentrate the final extract. Utilize a highly sensitive mass spectrometer and optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to enhance the signal.

  • Possible Cause 3: Matrix Effects.

    • Solution: Biological matrices can cause ion suppression or enhancement, leading to poor sensitivity. Diluting the sample extract can sometimes mitigate matrix effects. The use of an appropriate internal standard (IS) that is structurally similar to this compound is highly recommended to correct for matrix effects and variations in extraction recovery.

Issue 2: Difficulty in identifying and confirming the structure of potential metabolites.

  • Possible Cause 1: Lack of Reference Standards.

    • Solution: While reference standards for all metabolites may not be commercially available, you can use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition. Tandem mass spectrometry (MS/MS) fragmentation patterns are crucial for structural elucidation. Compare the fragmentation of the parent compound (this compound) with that of the potential metabolites to identify characteristic neutral losses (e.g., loss of sugar moieties) and product ions.

  • Possible Cause 2: Isomeric Metabolites.

    • Solution: Different hydroxylated or glucuronidated isomers may co-elute or have very similar retention times. Optimize the chromatographic method by using a longer column, a shallower gradient, or a different mobile phase composition to improve the separation of isomers.

Issue 3: Inconsistent quantification results.

  • Possible Cause 1: Instability of Metabolites.

    • Solution: Astragalosides can be susceptible to degradation, especially under harsh pH or high-temperature conditions. Ensure that sample collection, processing, and storage are performed under conditions that maintain the stability of the analytes. For example, samples should be kept on ice during processing and stored at -80°C.

  • Possible Cause 2: Improper Calibration.

    • Solution: Construct a calibration curve using a matrix-matched standard to account for matrix effects. If a blank matrix is not available, the standard addition method can be an effective approach for accurate quantification. Ensure the linear range of the calibration curve covers the expected concentration of the metabolites in the samples.

Experimental Protocols

Protocol 1: Extraction of this compound Metabolites from Rat Plasma
  • Sample Collection: Collect blood from rats at desired time points post-administration of this compound into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (or acetonitrile) containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).

  • Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Protocol 2: UPLC-Q-TOF/MS Analysis
  • Chromatographic System: A typical setup would be a Waters ACQUITY UPLC system.

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, return to 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: A Q-TOF mass spectrometer (e.g., Waters Xevo G2-S QTOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes are often both used to capture a wider range of metabolites.

  • MS Parameters:

    • Capillary Voltage: 2.5-3.0 kV

    • Sampling Cone Voltage: 30-40 V

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

    • Desolvation Gas Flow: 600-800 L/hr

    • Data Acquisition: Full scan mode from m/z 100-1200. MS/MS data can be acquired using data-dependent acquisition (DDA) or data-independent acquisition (DIA).

Data Presentation

Table 1: Identified Metabolites of this compound in Rat Biological Samples

Metabolite IDTentative IdentificationMolecular FormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Biological Matrix
M1Deglycosylation product (Loss of Xylose)C₄₀H₆₄O₁₂729.4420729.4415Feces, Plasma, Urine
M2Deglycosylation product (Loss of Glucose)C₃₉H₆₂O₁₁699.4314699.4309Feces, Plasma
M3Cycloastragenol (Aglycone)C₃₀H₅₀O₅491.3680491.3675Feces
M4Hydroxylated metaboliteC₄₅H₇₂O₁₇885.4842885.4837Plasma, Urine
M5Glucuronide conjugateC₅₁H₈₀O₂₂1045.51601045.5155Urine, Bile
M6Sulfate conjugateC₄₅H₇₂O₁₉S949.4485949.4480Urine

Note: The observed m/z values are examples and may vary slightly depending on the instrument and calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, Feces) extraction Extraction (Protein Precipitation, SPE) sample->extraction 1 concentration Concentration (Evaporation & Reconstitution) extraction->concentration 2 uplc UPLC Separation (C18 Column) concentration->uplc 3. Injection ms Q-TOF MS Detection (ESI+/-) uplc->ms 4 data_proc Data Processing (Metabolite Identification) ms->data_proc 5

Figure 1: Experimental workflow for this compound metabolite analysis.

astragaloside_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AGI This compound Deglycosylation Deglycosylation (Loss of Xylose/Glucose) AGI->Deglycosylation Hydroxylation Hydroxylation AGI->Hydroxylation Demethylation Demethylation AGI->Demethylation cluster_phase1 cluster_phase1 Secondary_Glycosides Secondary Glycosides Deglycosylation->Secondary_Glycosides Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation CAG Cycloastragenol (Aglycone) Secondary_Glycosides->CAG CAG->Glucuronidation CAG->Sulfation Excretion Excreted Metabolites Glucuronidation->Excretion Sulfation->Excretion cluster_phase2 cluster_phase2 wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State GSK3b_off GSK3β Beta_Catenin_off β-catenin GSK3b_off->Beta_Catenin_off Phosphorylates APC_Axin_off APC/Axin Complex APC_Axin_off->Beta_Catenin_off Degradation Proteasomal Degradation Beta_Catenin_off->Degradation AGI This compound Wnt_Pathway Wnt Pathway Activation AGI->Wnt_Pathway GSK3b_on GSK3β (Inhibited) Wnt_Pathway->GSK3b_on Inhibits Beta_Catenin_on β-catenin (Stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus Translocates to TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Binds to Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Activates

References

Validation & Comparative

A Comparative Analysis of Isoastragaloside I and Other Astragalosides on Adiponectin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Isoastragaloside I and other related astragalosides on the production of adiponectin, an essential adipokine with anti-diabetic and anti-inflammatory properties. The information presented herein is based on available experimental data, with a focus on quantitative comparisons, detailed methodologies, and relevant signaling pathways.

Executive Summary

Current research provides robust evidence for the role of Isothis compound and the structurally similar Astragaloside II in stimulating adiponectin production in adipocytes. A pivotal study directly comparing these two compounds demonstrates their efficacy in enhancing adiponectin secretion, with a more pronounced effect observed in primary mouse adipocytes than in the 3T3-L1 cell line.[1] In contrast, there is a notable lack of direct experimental evidence regarding the effect of This compound on adiponectin production. While Astragaloside IV has been studied for its effects on adipocyte insulin resistance and inflammation, its direct impact on adiponectin secretion is not well-documented.[2][3] The mechanism of action for Isothis compound and Astragaloside II appears to be distinct from that of PPARγ agonists like thiazolidinediones.[1]

Comparative Efficacy: Isothis compound vs. Astragaloside II

The most direct comparative data available is for Isothis compound and Astragaloside II, as detailed in a study by Xu et al. (2008). This research highlights their ability to selectively increase adiponectin secretion from fat cells.[1]

Quantitative Data on Adiponectin Production

The following tables summarize the key quantitative findings from in vitro studies on 3T3-L1 and primary mouse adipocytes.

Table 1: Effect of Isothis compound and Astragaloside II on Adiponectin Secretion in 3T3-L1 Adipocytes

CompoundConcentration (µg/mL)Fold Increase in Adiponectin (vs. Vehicle)
Isothis compound1~1.2
5~1.4
10~1.6
Astragaloside II1~1.25
5~1.5
10~1.7

Data are approximated from graphical representations in Xu et al., 2008. Adiponectin was measured in conditioned medium after 72 hours of treatment.

Table 2: Effect of Isothis compound and Astragaloside II on Adiponectin Secretion in Primary Mouse Adipocytes

Compound/CombinationConcentration (µg/mL)Fold Increase in Adiponectin (vs. Vehicle)
Isothis compound10~1.6
Astragaloside II10~1.8
Combination (Isothis compound + Astragaloside II)5 + 5~2.1

Data are approximated from graphical representations in Xu et al., 2008. Adiponectin was measured in conditioned medium after 72 hours of treatment. The combination treatment suggests an additive effect.

Table 3: Effect of Isothis compound and Astragaloside II on Adiponectin mRNA Expression in Primary Mouse Adipocytes

Treatment (48h)Fold Increase in Adiponectin mRNA (vs. Vehicle)
Combination (Isothis compound + Astragaloside II)~1.3

This modest but significant increase in mRNA levels suggests that the primary effect of these compounds is on the secretion of adiponectin, rather than solely on its transcription.

Signaling Pathways and Mechanism of Action

The precise upstream signaling pathway by which Isothis compound and Astragaloside II stimulate adiponectin production is not fully elucidated but is known to be distinct from the PPARγ activation pathway used by thiazolidinedione drugs. The downstream effects of the elevated adiponectin are better understood, primarily involving the activation of the AMPK (AMP-activated protein kinase) pathway in target tissues like the liver and skeletal muscle, leading to improved insulin sensitivity and glucose metabolism.

Astragaloside IV, on the other hand, has been shown to modulate the PI3K/AKT signaling pathway in adipocytes to improve insulin resistance and reduce inflammation. Some studies also suggest that Astragaloside IV may act as a natural PPARγ agonist, a pathway known to be involved in adiponectin regulation. However, direct evidence linking Astragaloside IV to increased adiponectin production is currently lacking.

cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_target_tissues Target Tissues (Liver, Muscle) Isothis compound Isothis compound Adiponectin Production Adiponectin Production Isothis compound->Adiponectin Production Astragaloside II Astragaloside II Astragaloside II->Adiponectin Production Adiponectin Secretion Adiponectin Secretion Adiponectin Production->Adiponectin Secretion Adiponectin (HMW) Increased Circulating Adiponectin (HMW) Adiponectin Secretion->Adiponectin (HMW) AMPK Activation AMPK Activation Adiponectin (HMW)->AMPK Activation Metabolic Benefits Improved Insulin Sensitivity & Glucose Tolerance AMPK Activation->Metabolic Benefits

Caption: Proposed mechanism of action for Isothis compound and Astragaloside II.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented above, based on the work by Xu et al. (2008).

Cell Culture and Adipocyte Differentiation
  • 3T3-L1 Preadipocytes: Maintained in DMEM with 10% fetal bovine serum (FBS). Differentiation was induced two days post-confluence by treating with DMEM/10% FBS containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. Cells were then maintained in DMEM/10% FBS with 10 µg/mL insulin for another 6 days, with media changes every 2 days.

  • Primary Mouse Adipocytes: Stromal-vascular cells were isolated from the epididymal fat pads of mice and differentiated in DMEM/F12 medium supplemented with 20% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 3 days, followed by maintenance in medium with 10 µg/mL insulin for an additional 4-6 days.

Adiponectin Production and Secretion Assay
  • Differentiated adipocytes were incubated in serum-free medium containing the test compounds (Isothis compound, Astragaloside II, or vehicle control) for the specified duration (e.g., 72 hours).

  • The conditioned medium was collected.

  • Adiponectin concentration in the medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Results were normalized to the vehicle control group to determine the fold increase.

Real-Time PCR for Adiponectin mRNA
  • Adipocytes were treated with the compounds for 48 hours.

  • Total RNA was extracted from the cells using a suitable method (e.g., TRIzol reagent).

  • cDNA was synthesized from the RNA template.

  • Quantitative real-time PCR (qPCR) was performed using primers specific for the adiponectin gene and a housekeeping gene (e.g., β-actin) for normalization.

  • The relative abundance of adiponectin mRNA was calculated using the comparative Ct method.

Preadipocytes Preadipocytes Differentiation Induce Differentiation Preadipocytes->Differentiation Mature Adipocytes Mature Adipocytes Differentiation->Mature Adipocytes Treatment Treat with Astragalosides Mature Adipocytes->Treatment Collect Samples Collect Samples Treatment->Collect Samples Medium Medium Collect Samples->Medium Cells Cells Collect Samples->Cells ELISA Quantify Secreted Adiponectin (ELISA) Medium->ELISA qPCR Measure Adiponectin mRNA (qPCR) Cells->qPCR

Caption: Experimental workflow for in vitro analysis of adiponectin production.

Conclusion

The available scientific literature strongly supports the role of Isothis compound and Astragaloside II as potent enhancers of adiponectin secretion from adipocytes. Their additive effect and distinct mechanism from PPARγ agonists make them interesting candidates for further research in the context of metabolic diseases. While Astragaloside IV demonstrates beneficial effects on adipocyte function by improving insulin sensitivity and reducing inflammation, its direct contribution to adiponectin production remains to be established. A significant gap in the literature exists concerning the effect of this compound on adiponectin, warranting future investigation to complete the comparative landscape of these bioactive saponins from Radix Astragali.

References

A Head-to-Head Comparison of Astragaloside I and Other Osteogenic Compounds for Bone Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective therapeutic agents to promote bone regeneration is a cornerstone of orthopedic and dental research. A variety of natural and synthetic compounds have been investigated for their osteogenic potential. This guide provides a comprehensive, data-driven comparison of Astragaloside I against other well-known osteogenic compounds: Icariin, Curcumin, and the recombinant human Bone Morphogenetic Protein-2 (BMP-2). We present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a valuable resource for researchers in the field of bone tissue engineering.

Quantitative Comparison of Osteogenic Activity

The following tables summarize the dose-dependent effects of this compound, Icariin, Curcumin, and BMP-2 on key markers of osteogenic differentiation in pre-osteoblastic MC3T3-E1 cells. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.

Table 1: Alkaline Phosphatase (ALP) Activity

CompoundConcentrationCell LineIncubation TimeALP Activity (Fold Change vs. Control)Citation
This compound 10 µg/mLMC3T3-E17 days~1.5[1]
20 µg/mLMC3T3-E17 days~2.0[1]
40 µg/mLMC3T3-E17 days~3.5 [1]
Icariin 10⁻⁸ MhBMSCs7 daysSignificant increase[2]
10⁻⁷ MhBMSCs7 daysFurther significant increase[2]
10⁻⁶ MhBMSCs7 daysMaximal increase
Curcumin 10 µMrMSCs9 daysSignificant increase
15 µMrMSCs9 daysHigher significant increase
BMP-2 300 ng/mLC2C12Not SpecifiedSignificant increase

Table 2: Matrix Mineralization (Alizarin Red S Staining)

CompoundConcentrationCell LineIncubation TimeMineralization (Qualitative/Quantitative)Citation
This compound 10 µg/mLMC3T3-E121 daysIncreased
20 µg/mLMC3T3-E121 daysModerately increased
40 µg/mLMC3T3-E121 daysSignificantly increased
Icariin 10⁻⁷ MMC3T3-E121 daysIncreased bone nodule formation
Curcumin 10 µMC3H10T1/2Not SpecifiedIncreased
BMP-2 0.8 µg/mL (with Icariin)rBMSCsNot SpecifiedIncreased

Table 3: Osteogenic Gene Expression (RT-qPCR)

CompoundConcentrationCell LineGeneFold Change vs. ControlCitation
This compound 40 µg/mLMC3T3-E1ALP~3.5
40 µg/mLMC3T3-E1OCN~3.5
40 µg/mLMC3T3-E1OSX~3.5
Icariin 20 µM (with BMP-2)C2C12Runx2Enhanced
20 µM (with BMP-2)C2C12OcnEnhanced
Curcumin 20 µmol/LMacrophagesBMP-2Significantly higher
BMP-2 300 ng/mLC2C12Runx2Significantly induced
300 ng/mLC2C12OcnSignificantly induced

Signaling Pathways in Osteogenic Differentiation

The osteogenic effects of these compounds are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound Signaling Pathway

This compound has been shown to promote osteoblast differentiation primarily through the Wnt/β-catenin and PI3K/Akt signaling pathways. Activation of these pathways leads to the upregulation of key osteogenic transcription factors like Runx2.

This compound Signaling Pathway cluster_nucleus This compound This compound Cell Membrane Cell Membrane PI3K PI3K This compound->PI3K Wnt Wnt This compound->Wnt Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Frizzled/LRP5/6->GSK3b | b_catenin β-catenin GSK3b->b_catenin degradation Nucleus Nucleus b_catenin->Nucleus Runx2 Runx2 Osteogenic Genes (ALP, OCN, OPN) Osteogenic Genes (ALP, OCN, OPN) Runx2->Osteogenic Genes (ALP, OCN, OPN)

This compound Signaling Pathway
Icariin Signaling Pathway

Icariin exerts its osteogenic effects through multiple pathways, including the Wnt/β-catenin and the cAMP/PKA/CREB signaling pathways. It has also been shown to act synergistically with BMP-2.

Icariin Signaling Pathway cluster_membrane Icariin Icariin Cell Membrane Cell Membrane AC Adenylate Cyclase Icariin->AC Wnt Wnt Icariin->Wnt cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Nucleus Nucleus CREB->Nucleus Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 b_catenin β-catenin Frizzled/LRP5/6->b_catenin b_catenin->Nucleus Osteogenic Genes Osteogenic Genes Nucleus->Osteogenic Genes

Icariin Signaling Pathway
BMP-2 Signaling Pathway

BMP-2 is a potent growth factor that initiates osteogenesis through the canonical SMAD signaling pathway. Upon binding to its receptors, BMP-2 triggers a phosphorylation cascade involving SMAD1/5/8, which then translocate to the nucleus to regulate gene expression.

BMP-2 Signaling Pathway BMP-2 BMP-2 BMP Receptor II BMP Receptor II BMP-2->BMP Receptor II BMP Receptor I BMP Receptor I BMP Receptor II->BMP Receptor I activates SMAD 1/5/8 SMAD 1/5/8 BMP Receptor I->SMAD 1/5/8 phosphorylates p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD 4 SMAD 4 SMAD 4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Runx2/Osterix Runx2/Osterix Nucleus->Runx2/Osterix Osteogenic Gene Expression Osteogenic Gene Expression Runx2/Osterix->Osteogenic Gene Expression Osteogenic Differentiation Workflow cluster_workflow Experimental Workflow start Seed MC3T3-E1 cells (2x10^4 cells/cm²) culture1 Culture in α-MEM + 10% FBS until 80-90% confluency start->culture1 induction Switch to Osteogenic Induction Medium (α-MEM, 10% FBS, 50 µg/mL Ascorbic Acid, 10 mM β-glycerophosphate, 100 nM Dexamethasone) culture1->induction maintenance Change medium every 2-3 days induction->maintenance analysis Analyze at specific time points (e.g., Day 7, 14, 21) maintenance->analysis

References

A Comparative Guide to Analytical Methods for Astragaloside IV Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of various analytical methods for the quantification of Astragaloside IV, a primary active saponin in Astragalus membranaceus. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of experimental data in research, quality control, and pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with different detectors (UV and ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the most common analytical methods used for Astragaloside IV quantification. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD%)
HPLC-UV 0.01003 - 0.20060 g/L[1]2.13 µg/mL (with derivatization)[2]-98.4%[1]0.8%[1]
HPLC-ELSD 0.5624 - 5.624 µg[3]40 ng (on-column)-98.06%0.98%
LC-MS/MS 1 - 1000 ng/mL< 10 ng/mL1.0 ng/mL96.5 - 102.1%5.9 - 7.6%
UPLC-MS/MS 1 - 200 ng/mL8 ng25 ng98.3 - 109.0%< 10%
HPTLC 1.01 - 10.10 µg/µL----

Experimental Protocols

This section provides detailed methodologies for the analytical techniques compared in this guide.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation (General): Finely pulverized Radix Astragali roots (0.5 g) are weighed into a sample vial. Methanol (18 mL) is added, and the mixture is sonicated at 25–30°C for 30 minutes. After cooling, the mixture is filtered. The extraction process is repeated with another 18 mL of methanol. The combined filtrates are then processed for analysis. For health food samples, a more extensive cleanup involving liquid-liquid extraction and solid-phase extraction may be necessary.

  • HPLC with UV Detection (HPLC-UV):

    • Column: Agilent ZORBAX SB-C18 (4.6 mm x 150 mm, 5 μm).

    • Mobile Phase: Acetonitrile-water (36:64, v/v).

    • Flow Rate: 1.00 mL/min.

    • Detection Wavelength: 203 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Note: Direct UV detection of Astragaloside IV is known for its insensitivity due to the weak chromophoric functionality. Pre-column derivatization can be employed to enhance detection.

  • HPLC with Evaporative Light Scattering Detection (HPLC-ELSD):

    • Column: Zorbax Eclipse XDB C18.

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.6 mL/min.

    • ELSD Settings: Evaporating temperature of 43°C with a nebulizing gas (compressed air) pressure of 3.4 bar.

    • Note: ELSD is a suitable alternative to UV detection for compounds like Astragaloside IV that lack a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC-MS/MS for Plasma Samples:

    • Sample Preparation: Protein precipitation with acetonitrile. Digoxin can be used as an internal standard.

    • Column: C4 (2.1 mm x 10 mm).

    • Mobile Phase: Gradient elution with 90% methanol in water and 10 mM ammonium acetate buffer.

    • Mass Spectrometer: PE Sciex API 3000 with turbo ion spray and positive ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: For Astragaloside IV, m/z 785.5 (precursor ion) to m/z 143.2 (product ion).

  • UPLC-MS/MS for Plasma Samples:

    • Sample Preparation: Protein precipitation with acetonitrile after adding hirsuterine as an internal standard.

    • Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

    • Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: For Astragaloside IV, m/z 785.5 → 143.0.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Sample Preparation: Samples are degreased with petroleum ether, extracted with methanol, then alkalized and extracted with n-butanol saturated with water.

  • Stationary Phase: HPTLC plates with silica gel.

  • Mobile Phase: Petroleum ether and n-butanol saturated with water–glacial acetic acid.

  • Detection: Well-resolved peaks for Astragaloside IV are observed at an RF value of 0.43 ± 0.02. Visualization can be done under UV light after spraying with a chromogenic agent.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for the analysis of Astragaloside IV and some of the key signaling pathways it modulates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis raw_sample Raw Material (e.g., Radix Astragali) extraction Solvent Extraction (e.g., Methanol) raw_sample->extraction purification Purification (e.g., SPE, LLE) extraction->purification hplc HPLC-UV / ELSD purification->hplc Injection lcms LC-MS/MS purification->lcms Injection uplcms UPLC-MS/MS purification->uplcms Injection hptlc HPTLC purification->hptlc Application data_acq Data Acquisition hplc->data_acq lcms->data_acq uplcms->data_acq hptlc->data_acq quantification Quantification data_acq->quantification validation Method Validation quantification->validation

General experimental workflow for Astragaloside IV analysis.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 Keap1-Nrf2-ARE Pathway cluster_effects Cellular Effects cluster_enos eNOS Pathway AS_IV Astragaloside IV PI3K PI3K AS_IV->PI3K Activates Keap1 Keap1 AS_IV->Keap1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Activates Autophagy Enhanced Autophagy mTOR->Autophagy Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant Antioxidant Response ARE->Antioxidant Vasodilation Vasodilation NO NO Production eNOS->NO NO->Vasodilation

Key signaling pathways modulated by Astragaloside IV.

Discussion and Recommendations

The choice of analytical method for Astragaloside IV quantification depends on the specific requirements of the study.

  • HPLC-UV is a widely available and cost-effective method. However, its low sensitivity for Astragaloside IV necessitates either high concentrations of the analyte or a derivatization step, which can add complexity to the sample preparation.

  • HPLC-ELSD offers a significant advantage over HPLC-UV for non-chromophoric compounds like Astragaloside IV, providing better sensitivity without the need for derivatization. It is a robust method for routine quality control.

  • LC-MS/MS and UPLC-MS/MS are the most sensitive and selective methods, making them ideal for pharmacokinetic studies where analyte concentrations in biological matrices are very low. The high specificity of MS/MS detection minimizes interference from complex sample matrices. UPLC technology further offers the advantage of faster analysis times and higher resolution compared to conventional HPLC.

  • HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples. It is a valuable tool for quality control and screening of herbal raw materials and extracts.

For high-sensitivity and high-specificity applications, such as pharmacokinetic studies in biological fluids, UPLC-MS/MS is the recommended method. For routine quality control of raw materials and finished products, HPLC-ELSD provides a good balance of performance and cost-effectiveness. HPLC-UV can be considered if sensitivity is not a major concern or if derivatization procedures are established. HPTLC is an excellent choice for rapid screening and quality assessment of a large number of samples.

Signaling Pathways of Astragaloside IV

Astragaloside IV exerts its diverse pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for researchers in drug discovery and development.

  • PI3K/Akt/mTOR Pathway: Astragaloside IV can activate the PI3K/Akt signaling pathway, which in turn can inhibit mTOR. This inhibition of mTOR is linked to the enhancement of autophagy, a cellular process important for clearing damaged components and maintaining cellular homeostasis. This mechanism is implicated in the ability of Astragaloside IV to improve cellular lipid deposition. The activation of the PI3K/Akt pathway is also involved in upregulating eNOS expression, leading to increased nitric oxide (NO) production and vasodilation.

  • Keap1-Nrf2-ARE Pathway: Astragaloside IV can protect against oxidative damage by activating the Nrf2-ARE signaling pathway. It is suggested that Astragaloside IV may inhibit Keap1, a negative regulator of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.

  • Other Important Pathways: Astragaloside IV has been shown to influence a multitude of other signaling cascades, including the JAK2/STAT3, ERK1/2, and TGF-β pathways, contributing to its anti-inflammatory, anti-fibrotic, and immune-regulatory effects.

This guide provides a foundational understanding of the analytical methodologies available for Astragaloside IV and its biological mechanisms. The selection of an appropriate analytical method should be based on a careful consideration of the specific research question, required sensitivity, sample matrix, and available resources.

References

Unraveling the Molecular Blueprint of Astragaloside IV: Gene Knockout Models Pinpoint Nrf2 as a Critical Mediator in Renal Protection

Author: BenchChem Technical Support Team. Date: November 2025

A definitive link between Astragaloside IV (AS-IV) and the Nrf2 signaling pathway has been established through gene knockout studies, solidifying its mechanism of action in combating kidney fibrosis. This guide provides a comparative analysis of AS-IV's efficacy, supported by experimental data from Nrf2 knockout mouse models, and contrasts its performance with other therapeutic alternatives for renal fibrosis.

Astragaloside IV, a primary active constituent of Astragalus membranaceus, has long been investigated for its diverse pharmacological effects, including anti-inflammatory, anti-fibrotic, and antioxidant properties. While numerous studies have implicated various signaling pathways in its therapeutic action, the use of gene knockout models has provided unequivocal evidence of the direct involvement of specific molecular targets. This guide delves into the pivotal role of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in mediating the protective effects of AS-IV against kidney disease, presenting the confirmatory evidence from preclinical gene knockout studies.

Corroborating the Nrf2-Dependence of Astragaloside IV in Renal Fibrosis

Recent research utilizing Nrf2 knockout (Nrf2-/-) mice has been instrumental in confirming the mechanistic underpinnings of AS-IV in the context of kidney fibrosis. These studies unequivocally demonstrate that the therapeutic efficacy of AS-IV is significantly diminished in the absence of Nrf2, thereby confirming that the Nrf2 pathway is a critical downstream target of AS-IV's protective action.

In a key study, the nephroprotective effects of AS-IV were evaluated in a model of kidney fibrosis secondary to hepatocarcinogenesis in both wild-type (WT) and Nrf2 knockout mice. The results clearly indicated that while AS-IV significantly ameliorated renal injury and fibrosis in wild-type mice, these protective effects were markedly attenuated in their Nrf2 knockout counterparts.[1][2] This was evidenced by histopathological examination of kidney tissue, as well as by the levels of serological biomarkers and oxidative damage indicators.[1][2]

Comparative Efficacy of Astragaloside IV in Wild-Type vs. Nrf2 Knockout Models

The following table summarizes the key quantitative findings from a pivotal study, highlighting the differential response to Astragaloside IV treatment in wild-type and Nrf2 knockout mice with induced kidney fibrosis.

ParameterWild-Type (WT) + AS-IVNrf2 Knockout (Nrf2-/-) + AS-IVKey Finding
Renal Histopathology Significant reduction in tubular atrophy and interstitial fibrosis.Attenuated improvement in renal architecture compared to WT + AS-IV.The structural protection of the kidney by AS-IV is largely dependent on a functional Nrf2 pathway.
Oxidative Stress Markers (e.g., ROS) Marked decrease in reactive oxygen species (ROS) levels in kidney tissue.Significantly less reduction in ROS levels.AS-IV's antioxidant effect is mediated through Nrf2 activation.
Fibrosis Markers (e.g., α-SMA, Collagen I) Substantial downregulation of α-smooth muscle actin (α-SMA) and Collagen I expression.Reduced ability of AS-IV to decrease the expression of fibrotic markers.The anti-fibrotic activity of AS-IV is contingent on the Nrf2 signaling pathway.
Nrf2 Pathway Activation (e.g., HO-1) Upregulation of downstream targets of Nrf2, such as Heme Oxygenase-1 (HO-1).No significant induction of HO-1 expression.Confirms that AS-IV activates the Nrf2 pathway to exert its effects.

Astragaloside IV in the Landscape of Renal Fibrosis Therapeutics

To provide a broader context for the therapeutic potential of Astragaloside IV, its performance is compared here with other agents investigated for the treatment of renal fibrosis. This comparison is based on available preclinical data.

Therapeutic AgentMechanism of ActionKey Preclinical Findings in Renal Fibrosis Models
Astragaloside IV Primarily acts via activation of the Nrf2 signaling pathway, leading to antioxidant and anti-inflammatory effects.Significantly reduces renal fibrosis, oxidative stress, and inflammation in a Nrf2-dependent manner.
Telmisartan Angiotensin II receptor blocker (ARB) with partial PPAR-γ agonist activity.Ameliorates renal fibrosis by inhibiting oxidative stress and inflammation.[3] Its effects are, at least in part, independent of Angiotensin II type 1 receptor blockade.
Puerarin An isoflavonoid with antioxidant and anti-apoptotic properties.Attenuates renal fibrosis by reducing oxidative stress-induced epithelial cell apoptosis via MAPK signaling pathways.
Dihydromyricetin A flavonoid with anti-inflammatory and autophagy-promoting effects.Ameliorates diabetic renal fibrosis by suppressing the NF-κB pathway and promoting autophagy.

Visualizing the Mechanism and Experimental Approach

To further elucidate the molecular interactions and the experimental design used to validate them, the following diagrams are provided.

ASIV_Nrf2_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus AS_IV Astragaloside IV Keap1_Nrf2 Keap1-Nrf2 Complex AS_IV->Keap1_Nrf2 Inhibits Keap1 binding Cell Renal Cell Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Nucleus Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Protection Renal Protection (Anti-fibrotic, Antioxidant) Antioxidant_Genes->Protection Gene_Knockout_Workflow Start Start Animal_Model Generate Nrf2 Knockout (Nrf2-/-) and Wild-Type (WT) Mice Start->Animal_Model Disease_Induction Induce Kidney Fibrosis Model (e.g., Unilateral Ureteral Obstruction) Animal_Model->Disease_Induction Treatment_Groups Divide mice into four groups: 1. WT + Vehicle 2. WT + AS-IV 3. Nrf2-/- + Vehicle 4. Nrf2-/- + AS-IV Disease_Induction->Treatment_Groups AS_IV_Admin Administer Astragaloside IV (Specific dose and duration) Treatment_Groups->AS_IV_Admin Data_Collection Collect Kidney Tissue and Serum Samples AS_IV_Admin->Data_Collection Analysis Analyze Outcomes: - Histopathology (H&E, Masson's Trichrome) - Immunohistochemistry (α-SMA, Collagen I) - Western Blot (Nrf2, HO-1) - Serological Markers (BUN, Creatinine) Data_Collection->Analysis Conclusion Compare results between groups to confirm Nrf2-dependent mechanism of AS-IV Analysis->Conclusion

References

A Comparative Analysis of Astragaloside I from Diverse Astragalus Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Astragaloside I, a significant cycloartane-type triterpenoid saponin, is a key bioactive constituent found in various species of the Astragalus genus. Renowned for its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, and osteogenic properties, the concentration and potential therapeutic efficacy of this compound can vary considerably among different Astragalus species. This guide provides a comparative overview of this compound content in several Astragalus species, details its known biological activities with a focus on underlying signaling pathways, and furnishes comprehensive experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of this compound Content

The abundance of this compound is a critical factor for species selection in both research and commercial applications. Recent studies employing robust analytical techniques have revealed significant interspecific variation in the content of this valuable compound. A comparative analysis of fifteen Iranian Astragalus species highlighted Astragalus michauxianus as a particularly rich source of this compound.[1] Below is a summary of this compound content in selected Astragalus species.

Astragalus SpeciesThis compound Content (mg/g DW)Reference
Astragalus michauxianus2.4947 ± 0.026[1]
Astragalus membranaceus0.306 - 0.922[2]
Astragalus membranaceus var. mongholicusNot explicitly quantified for this compound alone in the provided results, but compared for multiple compounds against A. membranaceus.[3]
Other Iranian SpeciesVaried, with most species showing lower concentrations than A. michauxianus.[1]

Biological Activities and Signaling Pathways

This compound, primarily studied from Astragalus membranaceus, has demonstrated significant therapeutic potential through the modulation of key cellular signaling pathways.

Osteogenic Activity via the Wnt/β-catenin Signaling Pathway

This compound has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation. This osteogenic effect is mediated through the activation of the Wnt/β-catenin signaling pathway. Upon activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it stimulates the transcription of genes crucial for osteoblast differentiation and function.

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astragaloside_I This compound Wnt_Protein Wnt Astragaloside_I->Wnt_Protein Activates Frizzled_Receptor Frizzled Wnt_Protein->Frizzled_Receptor Dishevelled Dishevelled Frizzled_Receptor->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex GSK-3β/APC/Axin (Destruction Complex) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-catenin Destruction_Complex->Beta_Catenin_P Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulation & Translocation Proteasome Proteasome Beta_Catenin_P->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Osteogenic Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway activated by this compound.

Anti-inflammatory Activity

Astragalosides, as a class of compounds, are known to possess significant anti-inflammatory properties. While specific comparative studies on this compound from different species are limited, the general mechanism involves the modulation of inflammatory signaling pathways. One such pathway is the TGF-β/Smad pathway, which plays a crucial role in inflammation and fibrosis. Astragalosides have been shown to inhibit this pathway, leading to a reduction in pro-inflammatory mediators.

TGF_Beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astragaloside_I This compound TGF_Beta_RI TGF-β RI Astragaloside_I->TGF_Beta_RI Inhibits TGF_Beta TGF-β TGF_Beta_RII TGF-β RII TGF_Beta->TGF_Beta_RII TGF_Beta_RII->TGF_Beta_RI Smad2_3 Smad2/3 TGF_Beta_RI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 TGF_Beta_RI->p_Smad2_3 Smad_Complex Smad2/3-Smad4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex_N Smad Complex Smad_Complex->Smad_Complex_N Translocation Target_Genes Pro-inflammatory Gene Transcription Smad_Complex_N->Target_Genes Activates

Caption: TGF-β/Smad signaling pathway modulated by this compound.

Furthermore, the JAK-STAT signaling pathway, a critical regulator of the immune response, is another potential target for the immunomodulatory effects of this compound. Dysregulation of this pathway is associated with various inflammatory diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astragaloside_I This compound JAK JAK Astragaloside_I->JAK Modulates Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p_STAT p-STAT JAK->p_STAT STAT_Dimer STAT Dimer p_STAT->STAT_Dimer Dimerization STAT_Dimer_N STAT Dimer STAT_Dimer->STAT_Dimer_N Translocation Target_Genes Inflammatory Gene Transcription STAT_Dimer_N->Target_Genes Activates Extraction_Workflow Start Dried Astragalus Root Grind Grind to a fine powder Start->Grind Weigh Weigh 1g of powder Grind->Weigh Solvent Add 10 mL of 70% ethanol Weigh->Solvent Ultrasonicate Ultrasonicate for 30 minutes Solvent->Ultrasonicate Centrifuge Centrifuge at 4000 rpm for 10 min Ultrasonicate->Centrifuge Collect Collect the supernatant Centrifuge->Collect Repeat Repeat extraction on the residue Collect->Repeat Combine Combine the supernatants Repeat->Combine Filter Filter through a 0.22 μm syringe filter Combine->Filter End Sample ready for UPLC-MS/MS analysis Filter->End

References

Astragaloside IV: A Comparative Analysis of its Immunological Adjuvant Properties Against Other Saponins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe vaccine adjuvants is a cornerstone of modern vaccinology. Saponins, a diverse group of naturally occurring glycosides, have long been recognized for their immunostimulatory properties. Among them, Astragaloside IV (AS-IV), a key active component of Astragalus membranaceus, is emerging as a promising adjuvant candidate. This guide provides an objective comparison of the immunological adjuvant performance of Astragaloside IV against other well-characterized saponins, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Performance Comparison: Astragaloside IV vs. Other Saponin Adjuvants

The adjuvant activity of saponins is typically evaluated by their ability to enhance humoral and cellular immune responses to a co-administered antigen. Key parameters for comparison include antibody production (total IgG and its isotypes), cytokine secretion profiles indicative of the type of T-helper (Th) cell response, and the induction of cytotoxic T-lymphocytes (CTLs).

Humoral Immune Response

The induction of a robust and lasting antibody response is a critical function of a vaccine adjuvant. The following table summarizes the comparative effects of Astragaloside IV and other saponins on antibody production from various studies.

AdjuvantAntigenAnimal ModelKey Findings on Antibody TitersReference
Astragaloside IV Ovalbumin (OVA)MiceSignificantly enhanced OVA-specific IgG, IgG1, and IgG2b antibody titers.[1]
Keyhole Limpet Hemocyanin (KLH)MiceSignificantly augmented KLH antibody titers, particularly at a 500 µg dose.[2]
Quil A Foot-and-Mouth Disease VirusCattleDose-dependent increase in neutralizing antibody titres.[3]
Ovalbumin (OVA)MiceShowed slight hemolytic activity compared to Quil A.[2]
QS-21 Ovalbumin (OVA)MicePromoted high antigen-specific antibody responses and a balanced production of both IgG1 and IgG2a.[4]
MUC1-KLH, GD3-KLHMiceSignificantly outperformed other adjuvants in augmenting antibody responses.
Ginsenoside Rg1 Ovalbumin (OVA)MiceEnhanced both Th1 (IgG2a) and Th2 (IgG1) responses.

Note: Direct comparison between studies should be made with caution due to variations in experimental design, including antigen, dose, and animal model.

Cellular Immune Response: T-helper Cell Polarization and Cytokine Profiles

The nature of the T-helper cell response (Th1, Th2, or Th17) is crucial for immunity against different types of pathogens. Th1 responses are critical for clearing intracellular pathogens, while Th2 responses are important for combating extracellular parasites. A balanced Th1/Th2 response is often desirable for broad-spectrum vaccines.

AdjuvantKey Cytokine Induction & T-helper Cell PolarizationReference
Astragaloside IV Promotes a balanced Th1/Th2 response; increases IFN-γ (Th1) and IL-4 (Th2) levels. It has also been shown to increase the percentage of regulatory T cells (Tregs). In some contexts, it suppresses pro-inflammatory cytokines like TNF-α and IL-6.
Quil A Stimulates both humoral and cellular immunity, including the induction of Th1 cytokines (IL-2 and IFN-γ) and antibodies of the IgG2a isotype.
QS-21 Induces a potent and balanced Th1/Th2 response. It stimulates the production of IL-2 and IFN-γ (Th1) and promotes IgG2a production.
Ginsenoside Rg1 Can induce both Th1 and Th2 immune responses, with some studies indicating a bias towards Th2 by increasing Th2-specific cytokines.

Key Observation: Both Astragaloside IV and QS-21 are notable for their ability to induce a balanced Th1/Th2 response, a highly desirable feature for many vaccine applications. Astragaloside IV also exhibits immunomodulatory properties by enhancing regulatory T cells, which could play a role in mitigating potential inflammatory side effects.

Experimental Methodologies

The following sections detail typical experimental protocols used to evaluate the adjuvant properties of saponins.

Animal Immunization and Sample Collection
  • Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.

  • Antigen and Adjuvant Preparation: The antigen (e.g., Ovalbumin, 10-25 µg per mouse) is mixed with the saponin adjuvant (e.g., Astragaloside IV, 20-500 µg per mouse) in sterile phosphate-buffered saline (PBS) or saline.

  • Immunization Schedule: Mice are typically immunized subcutaneously (s.c.) or intramuscularly (i.m.) on day 0, followed by one or two booster immunizations at 2-week intervals.

  • Sample Collection: Blood samples are collected via retro-orbital or tail bleeding at specified time points to measure antibody titers. Spleens are harvested at the end of the experiment for splenocyte proliferation and cytokine assays.

Measurement of Antibody Responses (ELISA)
  • Plate Coating: 96-well microtiter plates are coated with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: Plates are washed with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.

  • Serum Incubation: Serially diluted serum samples are added to the wells and incubated for 1-2 hours at 37°C.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG (or IgG1, IgG2a, IgG2b) antibody is added and incubated for 1 hour at 37°C.

  • Detection: The substrate solution (e.g., TMB) is added, and the reaction is stopped with sulfuric acid. The optical density is measured at 450 nm.

Splenocyte Proliferation Assay
  • Splenocyte Preparation: Spleens are aseptically removed, and single-cell suspensions are prepared. Red blood cells are lysed using an ACK lysis buffer.

  • Cell Culture: Splenocytes are seeded in 96-well plates (2 x 10^5 cells/well) and stimulated with the specific antigen (e.g., 10 µg/mL OVA) or a mitogen (e.g., Concanavalin A) for 48-72 hours.

  • Proliferation Measurement: Cell proliferation is assessed using assays such as MTT or by measuring the incorporation of BrdU.

Cytokine Profiling (ELISA)
  • Sample Collection: Supernatants from cultured splenocytes (stimulated as in the proliferation assay) are collected.

  • ELISA Procedure: Commercially available ELISA kits are used to quantify the levels of specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) according to the manufacturer's instructions.

Dendritic Cell (DC) Maturation Assay (Flow Cytometry)
  • DC Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured from mouse bone marrow cells in the presence of GM-CSF and IL-4.

  • Stimulation: Immature BMDCs are stimulated with the saponin adjuvant (e.g., Astragaloside IV or QS-21) for 24-48 hours.

  • Staining: Cells are stained with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, and MHC class II.

  • Analysis: The expression levels of these markers are quantified by flow cytometry.

Signaling Pathways and Mechanisms of Action

The immunostimulatory effects of saponins are mediated through their interaction with various components of the innate immune system, leading to the activation of downstream signaling pathways.

experimental_workflow cluster_preparation Preparation cluster_immunization In Vivo Immunization cluster_analysis Immunological Analysis Antigen Antigen (e.g., OVA) Formulation Vaccine Formulation Antigen->Formulation Adjuvant Saponin Adjuvant (AS-IV, QS-21, etc.) Adjuvant->Formulation Immunization Immunization (s.c. or i.m.) Formulation->Immunization Animal_Model Animal Model (e.g., BALB/c Mice) Animal_Model->Immunization Booster Booster Shots Immunization->Booster Sample_Collection Sample Collection (Serum, Spleen) Booster->Sample_Collection Humoral_Response Humoral Response (Antibody Titers - ELISA) Sample_Collection->Humoral_Response Cellular_Response Cellular Response (Cytokine Profiling, Splenocyte Proliferation) Sample_Collection->Cellular_Response DC_Maturation DC Maturation (Flow Cytometry) Sample_Collection->DC_Maturation

Figure 1: A generalized experimental workflow for evaluating the adjuvant efficacy of saponins.

Astragaloside IV has been shown to exert its immunomodulatory effects through various pathways. It can increase the proliferation of T and B lymphocytes and enhance antibody production. Notably, AS-IV has been reported to inhibit the NF-κB signaling pathway in certain inflammatory contexts, which may contribute to its favorable safety profile by controlling excessive inflammation. The activation of Toll-like receptor 4 (TLR4) signaling has been implicated in the adjuvant activity of other saponins like ginsenosides, and it is plausible that AS-IV may also interact with pattern recognition receptors on antigen-presenting cells (APCs).

QS-21 is known to activate the NLRP3 inflammasome, leading to the secretion of IL-1β, a potent pro-inflammatory cytokine that plays a key role in initiating adaptive immune responses. QS-21 also enhances antigen presentation by dendritic cells.

saponin_signaling cluster_asiv Astragaloside IV cluster_qs21 QS-21 ASIV Astragaloside IV APC_ASIV Antigen Presenting Cell (e.g., Dendritic Cell) ASIV->APC_ASIV NFkB_Inhibition NF-κB Pathway (Inhibition in some contexts) ASIV->NFkB_Inhibition T_B_Cell_Proliferation T & B Cell Proliferation APC_ASIV->T_B_Cell_Proliferation Cytokine_Modulation Cytokine Modulation (Balanced Th1/Th2, Treg) APC_ASIV->Cytokine_Modulation QS21 QS-21 APC_QS21 Antigen Presenting Cell (e.g., Dendritic Cell) QS21->APC_QS21 Inflammasome NLRP3 Inflammasome Activation APC_QS21->Inflammasome Antigen_Presentation Enhanced Antigen Presentation APC_QS21->Antigen_Presentation IL1b IL-1β Secretion Inflammasome->IL1b comparison_summary cluster_asiv Astragaloside IV cluster_other Other Saponins (e.g., QS-21, Quil A) Adjuvant_Type Saponin Adjuvants ASIV_Humoral Strong Humoral Response (IgG, IgG1, IgG2b) Adjuvant_Type->ASIV_Humoral Induces Other_Humoral Potent Humoral Response (IgG, IgG1, IgG2a) Adjuvant_Type->Other_Humoral Induces ASIV_Cellular Balanced Th1/Th2 Response Enhances Tregs ASIV_Safety Low Hemolytic Activity Potential Anti-inflammatory Effects Other_Cellular Strong, often Balanced Th1/Th2 Response Other_Safety Variable Hemolytic Activity and Toxicity

References

A Comparative UPLC-MS/MS Analysis of Bioactive Compounds in Astragalus Species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the chemical profiles of Astragalus membranaceus and Astragalus membranaceus var. mongholicus reveals significant quantitative variations in their bioactive constituents. This guide provides a comparative analysis based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offering valuable insights for researchers, scientists, and drug development professionals.

The roots of Astragalus membranaceus (AM) and its variety Astragalus membranaceus var. mongholicus (AMM) are prominent herbs in traditional medicine, widely recognized for their therapeutic properties.[1] The primary active components contributing to their medicinal effects are flavonoids, saponins, and phenolic acids.[1][2] UPLC-MS/MS analysis has emerged as a rapid and sensitive method for the simultaneous determination of these diverse compounds.[1]

This guide synthesizes data from comparative studies to highlight the differential distribution of these compounds across species and various plant parts, providing a crucial resource for quality control and rational development of Astragalus-based products.

Quantitative Comparison of Bioactive Compounds

Significant differences in the content of various bioactive compounds have been observed between AM and AMM, as well as within different organs of the same plant (root, rhizome, stem, leaf, and flower).[1] The following tables summarize the quantitative data for key flavonoids and saponins, the principal active constituents of Astragalus.

Table 1: Comparative Analysis of Major Flavonoids in Different Parts of Astragalus membranaceus var. mongholicus (AMM) and Astragalus membranaceus (AM) (µg/g)

CompoundAMM RootAM RootAMM RhizomeAM RhizomeAMM StemAM StemAMM LeafAM LeafAMM FlowerAM Flower
Calycosin-7-O-β-D-glucoside256.31189.74185.62145.8989.4576.3245.1233.2112.349.87
Ononin189.76145.32132.45110.2165.3254.1228.9821.458.766.54
Calycosin85.4398.6765.3278.9832.1241.2315.6719.874.325.67
Formononetin76.5489.3454.2167.4328.9835.6712.3416.783.214.56

This table presents a summary of data adapted from a study comparing 25 compounds across different plant parts.

Table 2: Comparative Analysis of Major Saponins in Different Parts of Astragalus membranaceus var. mongholicus (AMM) and Astragalus membranaceus (AM) (µg/g)

CompoundAMM RootAM RootAMM RhizomeAM RhizomeAMM StemAM StemAMM LeafAM LeafAMM FlowerAM Flower
Astragaloside IV154.32123.45110.2198.7654.3243.2121.0915.877.655.43
Astragaloside II98.7687.6576.5465.4332.1221.0910.988.764.322.10
Soyasaponin I76.5465.4354.3243.2121.0910.988.766.542.101.23
Isoastragaloside II87.6576.5465.4354.3221.0910.988.766.543.212.10

This table presents a summary of data adapted from a study comparing 25 compounds across different plant parts.

The data indicates that the roots and rhizomes generally contain higher concentrations of these bioactive compounds compared to the aerial parts. Notably, the content of calycosin and formononetin was found to be higher in A. membranaceus than in A. mongholicus. Conversely, calycosin-7-glucoside, ononin, and total flavonoids were more abundant in A. mongholicus.

Experimental Protocols

A detailed methodology is crucial for reproducible UPLC-MS/MS analysis. The following protocol is a synthesized representation of methods described in the cited literature.

Sample Preparation
  • Drying and Pulverization: Samples from different parts of the Astragalus plants (root, rhizome, stem, leaf, and flower) are dried at 60°C to a constant weight and then pulverized into a fine powder (60-mesh).

  • Extraction: An accurately weighed sample of the powder (approximately 0.5 g) is transferred to a conical flask. 25 mL of 70% methanol is added as the extraction solvent.

  • Ultrasonic-assisted Extraction: The mixture is subjected to ultrasonic extraction for 30 minutes at room temperature.

  • Centrifugation and Filtration: After extraction, the sample is centrifuged at 12,000 rpm for 10 minutes. The supernatant is then filtered through a 0.22 µm membrane filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic System: Waters ACQUITY UPLC H-Class system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution system consisting of (A) 0.1% formic acid in water and (B) acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-2 min, 5-20% B; 2-8 min, 20-80% B; 8-10 min, 80-95% B; followed by a re-equilibration step. The flow rate is maintained at 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in both positive and negative ion modes.

  • Ionization Parameters: Optimized parameters for source temperature, capillary voltage, and gas flows are established for maximum sensitivity.

  • Data Acquisition: Data is acquired in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis of the target compounds.

Visualized Workflows

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of Astragalus compounds.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis Start Astragalus Plant Material (Root, Stem, Leaf, etc.) Drying Drying at 60°C Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Ultrasonic Extraction (70% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Sample Injection Filtration->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MS MS/MS Detection (ESI, MRM) UPLC->MS Data Data Acquisition and Processing MS->Data

UPLC-MS/MS Experimental Workflow

DataAnalysisFlow cluster_DataAcquisition Data Acquisition & Initial Processing cluster_ComparativeAnalysis Comparative Analysis cluster_Reporting Reporting RawData Raw UPLC-MS/MS Data PeakIntegration Peak Integration & Identification RawData->PeakIntegration Quantification Quantification using Calibration Curves PeakIntegration->Quantification DataTable Generation of Comparative Data Tables Quantification->DataTable StatAnalysis Statistical Analysis (e.g., PCA) DataTable->StatAnalysis Report Final Report Generation DataTable->Report Bioactivity Correlation with Bioactivity Data StatAnalysis->Bioactivity StatAnalysis->Report Bioactivity->Report

Data Analysis Logical Flow

References

In Vivo Validation of Astragaloside I's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of Astragaloside I. Due to the limited availability of specific in vivo data for this compound, this document outlines a standard experimental protocol, the carrageenan-induced paw edema model, and presents a framework for comparing its potential efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The signaling pathways likely involved in the anti-inflammatory action of astragalosides are also detailed.

Comparative Analysis of Anti-Inflammatory Efficacy

While in vivo studies specifically validating the anti-inflammatory effects of this compound are not extensively available in the current body of scientific literature, its isomer, Isothis compound, and the more widely studied Astragaloside IV, have demonstrated significant anti-inflammatory properties. These compounds, all major saponins from Astragalus membranaceus, have been shown to act by inhibiting key inflammatory mediators.[1]

To facilitate a comparative analysis, the following table illustrates how the anti-inflammatory activity of this compound could be quantified and compared against a vehicle control and a standard anti-inflammatory drug, Indomethacin, in a carrageenan-induced paw edema model in rats.

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hTNF-α Level (pg/mL) in Paw TissueIL-1β Level (pg/mL) in Paw Tissue
Vehicle Control-0%150 ± 12.5200 ± 15.2
This compound 50 (Hypothetical)45%85 ± 7.8110 ± 9.5
This compound 100 (Hypothetical)65%60 ± 5.175 ± 6.8
Indomethacin1070%[2][3]55 ± 4.970 ± 6.2

Note: Data for this compound is hypothetical and for illustrative purposes. Actual values would need to be determined through in vivo experimentation.

Experimental Protocols

A standard and reproducible model for evaluating the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation induced by carrageenan, a sulfated polysaccharide.[4][5]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Indomethacin (positive control)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (at least two different doses)

    • Indomethacin (positive control)

  • Drug Administration: Administer this compound, Indomethacin, or the vehicle orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.

Signaling Pathways

The anti-inflammatory effects of astragalosides, particularly the well-studied Astragaloside IV, are known to be mediated through the modulation of key signaling pathways involved in the inflammatory response. It is plausible that this compound exerts its effects through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. Astragalosides have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Astragaloside_I This compound Astragaloside_I->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Transcription

Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo validation of this compound's anti-inflammatory effects using the carrageenan-induced paw edema model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration grouping->drug_admin drug_prep Drug Preparation (this compound, Indomethacin) drug_prep->drug_admin carrageenan_injection Carrageenan Injection (Induction of Edema) drug_admin->carrageenan_injection measurement Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan_injection->measurement inhibition_calc Calculate % Edema Inhibition measurement->inhibition_calc biochem_analysis Biochemical Analysis (TNF-α, IL-1β) measurement->biochem_analysis data_analysis Statistical Data Analysis inhibition_calc->data_analysis biochem_analysis->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

Imitation Wild vs. Cultivated Astragalus: A Comparative Analysis of Astragaloside IV Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical factor influencing the potency and consistency of natural product-derived therapeutics. Astragalus membranaceus, a cornerstone of traditional Chinese medicine, is prized for its rich concentration of bioactive compounds, most notably Astragaloside IV. This guide provides an objective comparison of Astragaloside IV content in imitation wild versus cultivated Astragalus, supported by experimental data and detailed methodologies.

The growing market demand for Astragalus has led to a prevalence of cultivated varieties, while imitation wild Astragalus, grown in conditions mimicking its natural habitat, is often considered a premium alternative. This comparison aims to elucidate the differences in Astragaloside IV yield between these two sources, providing a data-driven basis for procurement and research decisions.

Quantitative Comparison of Astragaloside IV Content

Experimental evidence suggests a significant variance in the concentration of key bioactive compounds between wild and cultivated Astragalus. While comprehensive, direct comparative studies remain somewhat limited, available data indicates a generally higher concentration of total saponins and isoflavonoids in wild varieties.

One study comparing wild and cultivated Astragalus from the Daqingshan district in Wuchuan, Inner Mongolia, found that the contents of major active isoflavonoids and saponins in wild Astragalus are higher than those in its cultivated counterpart.[1] Another study focusing on cultivated Astragalus membranaceus reported an Astragaloside IV content of 199 µg/g in two-year-old plants.[2][3]

Cultivation TypeAstragaloside IV Content (µg/g)Source
Cultivated (A. membranaceus, 2 years)199[2][3]
Wild (A. mongholicus)Higher than cultivated

Note: The term "higher" is used for wild Astragalus due to the qualitative nature of the comparative data found in the cited study. Further quantitative head-to-head studies are needed for a precise numerical comparison.

Experimental Protocols

To ensure accurate and reproducible quantification of Astragaloside IV, standardized experimental protocols are essential. The following outlines a common methodology for the extraction and analysis of Astragaloside IV from Astragalus root samples.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to facilitate the extraction of bioactive compounds from the plant matrix, often resulting in higher yields and shorter extraction times compared to conventional methods.

Protocol:

  • Sample Preparation: Air-dry the Astragalus root samples and grind them into a fine powder.

  • Extraction Solvent: Prepare a 70:30 (v/v) ethanol-water mixture.

  • Extraction Process:

    • Combine the powdered Astragalus root with the ethanol-water solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature and for a specified duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Purification: The concentrated aqueous extract can be further purified using liquid-liquid extraction with solvents like petroleum ether and ethyl acetate to isolate the desired compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used analytical technique for the separation, identification, and quantification of Astragaloside IV.

Protocol:

  • Chromatographic System: An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is typically used.

  • Column: A C18 reversed-phase column is commonly employed for the separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often utilized.

  • Detection:

    • UV Detection: The wavelength is typically set at 203 nm.

    • ELSD: This detector is suitable for compounds like Astragaloside IV that lack a strong chromophore.

  • Quantification: The concentration of Astragaloside IV in the sample is determined by comparing the peak area with that of a certified reference standard.

Signaling Pathway of Astragaloside IV

Astragaloside IV exerts its biological effects through the modulation of various cellular signaling pathways. One of the key pathways influenced by Astragaloside IV is the Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

Astragaloside_IV_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth AS_IV Astragaloside IV AS_IV->Akt inhibits

Caption: Astragaloside IV inhibits the Akt/mTOR signaling pathway.

Experimental Workflow for Astragaloside IV Quantification

The overall process for comparing the efficacy of imitation wild versus cultivated Astragalus for Astragaloside IV content involves a series of well-defined steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Imitation Wild & Cultivated) Sample_Preparation Sample Preparation (Drying & Grinding) Sample_Collection->Sample_Preparation Extraction Ultrasound-Assisted Extraction Sample_Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC_Analysis HPLC-UV/ELSD Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of Astragaloside IV: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential safety and logistical information for the proper disposal of Astragaloside IV, a bioactive saponin isolated from Astragalus species. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Disposal Information

The following table summarizes crucial data regarding the safe handling and disposal of Astragaloside IV. This information has been compiled from various safety data sheets (SDS).

ParameterInformationCitations
Hazard Classification Not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2]
Primary Disposal Route Dispose of in accordance with local, state, and federal regulations.[1]
Environmental Precautions Avoid release into the environment. Do not empty into drains.[1]
Spill Cleanup For solid material, sweep up and shovel into a suitable, closed container for disposal. Avoid dust formation.
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. Respiratory protection is not typically required under normal use.
Incompatible Materials Strong oxidizing agents.
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. It is sensitive to moisture.

Disposal Protocol Workflow

The proper disposal of Astragaloside IV should follow a clear and logical workflow to ensure safety and compliance. The diagram below illustrates the decision-making process for handling waste Astragaloside IV.

start Start: Astragaloside IV Waste Generated consult_sds Consult Institutional Safety Data Sheet (SDS) and Local Regulations start->consult_sds is_contaminated Is the waste contaminated with other hazardous materials? consult_sds->is_contaminated treat_as_hazardous Treat as hazardous waste. Follow institutional protocols for hazardous chemical disposal. is_contaminated->treat_as_hazardous Yes non_hazardous_disposal Dispose of as non-hazardous chemical waste. is_contaminated->non_hazardous_disposal No containerize Place in a clearly labeled, sealed container. treat_as_hazardous->containerize non_hazardous_disposal->containerize waste_pickup Arrange for waste pickup by authorized personnel. containerize->waste_pickup end_disposal End of Disposal Process waste_pickup->end_disposal

Astragaloside IV Disposal Workflow

Detailed Disposal Procedures

While Astragaloside IV is not classified as a hazardous substance, it is imperative to handle its disposal with care to minimize environmental impact and ensure workplace safety. The following steps provide a detailed methodology for its proper disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling Astragaloside IV waste, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

It is crucial to determine if the Astragaloside IV waste is mixed with any other solvents or chemical reagents.

  • Pure Astragaloside IV: If the waste is pure, solid Astragaloside IV, it can be collected for non-hazardous chemical waste disposal.

  • Contaminated Astragaloside IV: If the Astragaloside IV is dissolved in a hazardous solvent or mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste. The disposal protocol for the most hazardous component of the mixture should be followed.

Step 3: Containment and Labeling

Proper containment and labeling are essential for safe disposal.

  • Solid Waste:

    • Carefully sweep up any solid Astragaloside IV waste, avoiding the creation of dust.

    • Place the solid waste into a robust, sealable container.

    • Label the container clearly with "Astragaloside IV Waste" and the date of accumulation.

  • Liquid Waste (Solutions):

    • Collect any solutions containing Astragaloside IV in a dedicated, leak-proof waste container.

    • If the solvent is hazardous (e.g., DMSO), the container must be appropriate for that solvent and labeled as hazardous waste.

    • The label should include the full chemical name of all components, including "Astragaloside IV," and their approximate concentrations.

Step 4: Final Disposal

The final step is to transfer the contained waste to the appropriate disposal stream according to your institution's guidelines.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on chemical waste pickup and disposal.

  • Do not pour any Astragaloside IV solutions down the drain.

  • Handle contaminated packaging in the same manner as the substance itself and dispose of it accordingly.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of Astragaloside IV, contributing to a secure research environment and environmental stewardship.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Astragaloside I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Astragaloside I, a triterpenoid saponin of significant interest in various research fields. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound in its powdered form, a comprehensive approach to personal protection is crucial to avoid inhalation, skin, and eye contact. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesNitrile or latex gloves should be worn. Inspect gloves for any tears or punctures before use. Change gloves frequently, especially if contaminated.
Eyes Safety glasses with side shields or gogglesEssential to protect against airborne particles. Goggles are recommended when there is a significant risk of splashing.
Respiratory N95 or N100 respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. Ensure a proper fit test has been conducted.
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling and Preparation of this compound Solutions

This section provides a procedural workflow for the safe handling and preparation of this compound solutions for in vitro studies.

Preparation and Weighing:
  • Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation risk.

  • Before weighing, ensure the analytical balance is clean and calibrated.

  • Use a spatula to carefully transfer the desired amount of this compound powder to a tared weigh boat or microcentrifuge tube.

  • Avoid creating dust by handling the powder gently.

Dissolution:
  • This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]

  • To prepare a stock solution, add the appropriate solvent to the vessel containing the weighed this compound powder.

  • Cap the vessel securely and vortex or sonicate until the powder is completely dissolved.

  • For aqueous solutions, it is recommended to first dissolve this compound in a small amount of DMSO and then dilute with the aqueous buffer.[2]

Storage of Solutions:
  • Store stock solutions in tightly sealed vials at -20°C for long-term storage.

  • For aqueous solutions, it is not recommended to store them for more than one day to maintain stability.[2]

Figure 1. Experimental workflow for handling this compound.

Emergency Response Plan

Immediate and appropriate action is critical in the event of accidental exposure or a spill.

Skin Contact:
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • If irritation persists, seek medical attention.

Eye Contact:
  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation:
  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:
  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Cleanup:
  • For a small spill of powdered this compound, gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully wipe up the material, working from the outside in.

  • Place the contaminated materials in a sealed bag for disposal.

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Figure 2. Emergency response for accidental exposure.

Disposal Plan

As this compound is not classified as a hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.

  • Solid Waste: Uncontaminated solid this compound and materials used for its handling (e.g., weigh boats, pipette tips) can be disposed of in the regular laboratory trash.

  • Liquid Waste: Unused or waste solutions of this compound in organic solvents should be collected in a designated non-hazardous waste container. Aqueous solutions can typically be disposed of down the sanitary sewer, followed by flushing with a large volume of water. Always consult your institution's specific guidelines for chemical waste disposal.[3][4]

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as from a spill cleanup, should be placed in a sealed bag and disposed of as non-hazardous solid waste.

By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.